molecular formula C20H26N2O B1236622 Tabernanthine

Tabernanthine

Cat. No.: B1236622
M. Wt: 310.4 g/mol
InChI Key: UCIDWKVIQZIKEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tabernanthine is an indole alkaloid naturally found in the root bark of the Tabernanthe iboga plant (Apocynaceae family) . This compound is of significant research interest for its complex pharmacological profile and potential application in studying substance use disorders . Preclinical research has demonstrated that this compound can persistently reduce self-administration of substances like cocaine and morphine, making it a valuable tool for investigating addiction pathways in the brain . Its mechanism of action is multi-faceted, involving interactions with several neurotransmitter systems, including acting as a ligand for the kappa-opioid receptor . Researchers can utilize this high-purity compound to explore its effects on dopamine release in brain regions such as the nucleus accumbens and striatum, which are critical to the reward circuitry . The first total syntheses of this compound and its analog ibogaline were recently reported, achieved in eight steps via a route featuring a key Friedel-Crafts alkylation to form the indole-isoquinuclidine C-C bond . Our product is supplied as a characterized solid with a molecular formula of C20H26N2O and a molar mass of 310.44 g/mol . It is provided strictly for research purposes in laboratory settings.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

17-ethyl-6-methoxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4(9),5,7-tetraene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O/c1-3-13-8-12-9-17-19-16(6-7-22(11-12)20(13)17)15-5-4-14(23-2)10-18(15)21-19/h4-5,10,12-13,17,20-21H,3,6-9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCIDWKVIQZIKEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CC2CC3C1N(C2)CCC4=C3NC5=C4C=CC(=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50871565
Record name 13-Methoxyibogamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50871565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unraveling the Enigma: Tabernanthine's Mechanism of Action on Kappa-Opioid Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the pharmacological profile of tabernanthine, an indole alkaloid derived from the African shrub Tabernanthe iboga, reveals a nuanced interaction with the kappa-opioid receptor (KOR), a key player in the modulation of pain, addiction, and mood. This technical guide synthesizes the available data on this compound's mechanism of action at the KOR, providing researchers, scientists, and drug development professionals with a comprehensive overview of its binding affinity, putative functional activity, and the experimental methodologies used for its characterization.

Core Interaction: Binding Affinity to the Kappa-Opioid Receptor

This compound exhibits a moderate binding affinity for the kappa-opioid receptor. Radioligand binding assays have determined its inhibition constant (Ki) to be approximately 0.15 µM (150 nM)[1]. This quantitative measure positions this compound as a compound with notable affinity for the KOR, warranting further investigation into its functional consequences.

While direct functional data for this compound at the KOR remains limited in the public domain, its structural similarity to other iboga alkaloids, such as ibogaine and its metabolite noribogaine, provides valuable context. Noribogaine, for instance, has been characterized as a G-protein biased agonist at the kappa-opioid receptor. This suggests that this compound may also exhibit complex functional activity, potentially acting as a biased agonist or partial agonist, though further dedicated studies are required to elucidate its precise functional profile.

Quantitative Data Summary

To facilitate a comparative analysis, the following table summarizes the binding affinities of this compound and related iboga alkaloids for the three major opioid receptor subtypes: mu (MOR), delta (DOR), and kappa (KOR).

CompoundKOR Ki (µM)[1]MOR Ki (µM)DOR Ki (µM)[1]
This compound 0.15 -3.1
Ibogaine2.08[1]>100>100
Ibogamine2.6[1]--
Coronaridine4.3[1]2.08.1

Note: A lower Ki value indicates a higher binding affinity. Data for MOR binding of this compound and ibogamine was not specified in the primary source.

Experimental Protocols

The determination of this compound's binding affinity for the kappa-opioid receptor was achieved through radioligand binding assays. While the specific details of the protocol used for this compound are not exhaustively detailed in the available literature, a general methodology for such an assay is outlined below.

Radioligand Binding Assay (General Protocol)

This assay measures the ability of a test compound (e.g., this compound) to compete with a radiolabeled ligand for binding to the kappa-opioid receptor.

1. Materials:

  • Receptor Source: Membranes prepared from cells (e.g., Chinese Hamster Ovary - CHO) or brain tissue (e.g., guinea pig brain) expressing the kappa-opioid receptor.
  • Radioligand: A high-affinity kappa-opioid receptor ligand labeled with a radioactive isotope (e.g., [³H]-U-69,593, [³H]-Bremazocine, or [³H]-Etorphine).
  • Test Compound: this compound, dissolved in an appropriate solvent and prepared in a series of dilutions.
  • Assay Buffer: A buffer solution to maintain pH and ionic strength (e.g., Tris-HCl).
  • Filtration Apparatus: A cell harvester to separate bound and unbound radioligand.
  • Scintillation Counter: To measure the radioactivity of the bound ligand.

2. Procedure:

  • Incubation: Receptor membranes are incubated in the assay buffer with the radioligand and varying concentrations of the test compound.
  • Equilibrium: The mixture is incubated for a specific time at a controlled temperature to allow the binding to reach equilibrium.
  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters. The filters trap the receptor membranes with the bound radioligand, while the unbound radioligand passes through.
  • Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

3. Data Analysis:

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
  • The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Logical Relationships

Activation of the kappa-opioid receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events. The canonical pathway involves the coupling to inhibitory G-proteins (Gi/o).

Canonical Kappa-Opioid Receptor Signaling Pathway

KOR_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Space KOR KOR G_protein Gi/o Protein (αβγ) KOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC αi inhibits Ca_channel Ca²⁺ Channel G_protein->Ca_channel βγ inhibits K_channel K⁺ Channel G_protein->K_channel βγ activates cAMP cAMP AC->cAMP Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx K_efflux ↑ K⁺ Efflux (Hyperpolarization) K_channel->K_efflux This compound This compound (Agonist) This compound->KOR Binds ATP ATP PKA PKA

Caption: Canonical G-protein signaling pathway of the Kappa-Opioid Receptor.

Experimental Workflow for Radioligand Binding Assay

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes Receptor Membranes Incubation Incubate components (reach equilibrium) Membranes->Incubation Radioligand Radioligand ([³H]-Ligand) Radioligand->Incubation Test_Compound This compound (serial dilutions) Test_Compound->Incubation Filtration Rapid Filtration (separate bound/unbound) Incubation->Filtration Washing Wash filters Filtration->Washing Counting Scintillation Counting (measure radioactivity) Washing->Counting IC50 Determine IC50 Counting->IC50 Ki Calculate Ki (Cheng-Prusoff) IC50->Ki

Caption: General experimental workflow for a competitive radioligand binding assay.

Logical Relationship of this compound's KOR Interaction

Logical_Relationship This compound This compound KOR Kappa-Opioid Receptor This compound->KOR Interacts with Binding Binding Affinity (Ki = 0.15 µM) KOR->Binding Characterized by Functional_Activity Functional Activity (Putative Agonist) KOR->Functional_Activity Leads to Downstream_Signaling Downstream Signaling (e.g., ↓cAMP, ion channel modulation) Functional_Activity->Downstream_Signaling Initiates Therapeutic_Potential Therapeutic Potential (e.g., Anti-addictive) Downstream_Signaling->Therapeutic_Potential Contributes to

Caption: Logical relationship of this compound's interaction with the KOR.

Future Directions

The current understanding of this compound's mechanism of action at the kappa-opioid receptor is foundational but incomplete. The reported binding affinity confirms the KOR as a direct molecular target. However, a significant knowledge gap exists regarding its functional activity. To build a comprehensive profile and unlock its therapeutic potential, future research should prioritize:

  • Functional Characterization: Conducting in vitro functional assays, such as [³⁵S]GTPγS binding, cAMP accumulation, and β-arrestin recruitment assays, to determine whether this compound acts as a full agonist, partial agonist, antagonist, or biased agonist at the KOR.

  • Efficacy and Potency Determination: Quantifying the maximal effect (Emax) and the concentration required to elicit a half-maximal response (EC50) in functional assays to understand its efficacy and potency relative to standard KOR ligands.

  • In Vivo Studies: Correlating the in vitro findings with in vivo behavioral studies to understand the physiological and potential therapeutic consequences of this compound's interaction with the KOR.

A thorough elucidation of this compound's functional pharmacology at the kappa-opioid receptor is imperative for advancing its potential as a novel therapeutic agent for addiction and other CNS disorders.

References

Tabernanthine as an NMDA Receptor Antagonist in Neuronal Cultures: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tabernanthine, an indole alkaloid structurally related to the psychoactive compound ibogaine, has been a subject of interest for its potential neuropharmacological activities. While much of the research in this chemical family has focused on ibogaine, evidence suggests that this compound also interacts with key neurotransmitter systems in the central nervous system. This technical guide provides an in-depth analysis of the current understanding of this compound as an N-methyl-D-aspartate (NMDA) receptor antagonist, with a focus on its activity in neuronal cultures. The guide summarizes the available quantitative data, details relevant experimental protocols for assessing NMDA receptor antagonism, and visualizes key pathways and workflows.

Core Concepts: The NMDA Receptor and its Antagonism

The NMDA receptor is a glutamate-gated ion channel that plays a crucial role in synaptic plasticity, learning, and memory. However, its overactivation can lead to excitotoxicity, a process implicated in various neurological disorders. NMDA receptor antagonists are compounds that inhibit the action of this receptor and are therefore of significant therapeutic interest.

Quantitative Data: this compound's Interaction with the NMDA Receptor

Direct research on the functional effects of this compound on NMDA receptors in neuronal cultures is limited. However, radioligand binding assays have been conducted to determine its affinity for the NMDA receptor channel. The available quantitative data for this compound is presented below in comparison with its close analog, ibogaine.

CompoundAssay TypePreparationLigandKi (μM)
This compound [³H]MK-801 Binding InhibitionNot specified in abstract[³H]MK-801Data not found in provided abstracts
Ibogaine[³H]MK-801 Binding InhibitionRat forebrain membranes[³H]MK-801~1.2[1]

Note: While a study comparing ibogaine analogs was identified, the specific Ki value for this compound was not detailed in the abstract. Further investigation of the full text would be required to confirm this value.

Experimental Protocols

Due to the limited specific data on this compound, the following sections detail generalized, yet comprehensive, experimental protocols commonly employed to characterize NMDA receptor antagonists in neuronal cultures. These methodologies are applicable for the investigation of novel compounds like this compound.

Neuronal Culture Preparation

Primary neuronal cultures are a fundamental tool for studying the effects of compounds on neuronal function.

Objective: To establish healthy, mature neuronal cultures suitable for electrophysiological or imaging studies.

Materials:

  • Embryonic day 18 (E18) rat hippocampi or cortices

  • Dissection medium (e.g., Hibernate-E)

  • Enzymatic digestion solution (e.g., papain or trypsin)

  • Plating medium (e.g., Neurobasal medium supplemented with B27, GlutaMAX, and serum)

  • Growth medium (e.g., serum-free Neurobasal medium with B27 and GlutaMAX)

  • Poly-D-lysine or poly-L-ornithine coated culture plates or coverslips

Procedure:

  • Dissect hippocampi or cortices from E18 rat embryos in chilled dissection medium.

  • Mince the tissue and incubate in the enzymatic digestion solution according to the manufacturer's protocol to dissociate the cells.

  • Gently triturate the tissue to obtain a single-cell suspension.

  • Centrifuge the cell suspension and resuspend the pellet in plating medium.

  • Determine cell viability and density using a hemocytometer and trypan blue exclusion.

  • Plate the neurons at a desired density onto coated culture surfaces.

  • After initial attachment (typically 24 hours), replace the plating medium with growth medium.

  • Maintain the cultures in a humidified incubator at 37°C and 5% CO2, performing partial media changes every 3-4 days.

  • Cultures are typically mature and suitable for experiments between 12 and 21 days in vitro (DIV).

Electrophysiology: Whole-Cell Patch-Clamp Recordings

Whole-cell patch-clamp is the gold standard for directly measuring the effect of a compound on ion channel function.

Objective: To measure the inhibition of NMDA-evoked currents by this compound in cultured neurons.

Materials:

  • Mature neuronal cultures on coverslips

  • Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system)

  • Borosilicate glass capillaries for pipette fabrication

  • External solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 10 HEPES, 10 glucose, 0.01 glycine; pH 7.4)

  • Internal solution (e.g., containing in mM: 140 K-gluconate, 10 HEPES, 5 EGTA, 2 Mg-ATP, 0.3 Na-GTP; pH 7.2)

  • NMDA and this compound stock solutions

Procedure:

  • Transfer a coverslip with cultured neurons to the recording chamber on the microscope stage and perfuse with external solution.

  • Pull a glass pipette with a resistance of 3-5 MΩ when filled with internal solution.

  • Approach a neuron with the patch pipette and form a gigaohm seal.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Clamp the neuron at a holding potential of -60 mV or -70 mV.

  • Apply a saturating concentration of NMDA (e.g., 100 μM) along with the co-agonist glycine (e.g., 10 μM) to evoke an inward current.

  • Once a stable baseline NMDA-evoked current is established, co-apply varying concentrations of this compound with the NMDA/glycine solution.

  • Measure the reduction in the peak or steady-state current amplitude in the presence of this compound.

  • Calculate the half-maximal inhibitory concentration (IC50) by fitting the concentration-response data to a logistic function.

Calcium Imaging

Calcium imaging provides a functional, high-throughput method to assess the blockade of NMDA receptor-mediated calcium influx.

Objective: To measure the effect of this compound on NMDA-induced intracellular calcium elevation.

Materials:

  • Mature neuronal cultures on glass-bottom dishes or coverslips

  • Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Fluorescence microscope with a sensitive camera and appropriate filter sets

  • Imaging software for data acquisition and analysis

  • External solution (as for electrophysiology)

  • NMDA and this compound stock solutions

Procedure:

  • Load the cultured neurons with a calcium indicator dye according to the manufacturer's protocol (e.g., incubate with 2-5 μM Fluo-4 AM for 30-45 minutes at 37°C).

  • Wash the cells with external solution to remove excess dye.

  • Mount the culture dish on the microscope stage and acquire a baseline fluorescence signal.

  • Stimulate the neurons with NMDA (e.g., 50-100 μM) and glycine to induce an increase in intracellular calcium, which is detected as an increase in fluorescence.

  • After a washout period, pre-incubate the neurons with varying concentrations of this compound for a defined period.

  • Stimulate again with NMDA/glycine in the continued presence of this compound and record the fluorescence response.

  • Quantify the change in fluorescence intensity (ΔF/F0) and determine the inhibitory effect of this compound at different concentrations to calculate the IC50.

Visualizations

Signaling Pathway of NMDA Receptor Antagonism

NMDA_Antagonism Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds Glycine Glycine/D-Serine Glycine->NMDAR Binds Channel_Open Channel Opening NMDAR->Channel_Open Activates Block Channel Block NMDAR->Block Inhibited by This compound This compound This compound->NMDAR Binds to channel pore Ca_Influx Ca²⁺ Influx Channel_Open->Ca_Influx Excitotoxicity Excitotoxicity Ca_Influx->Excitotoxicity Excessive Block->Ca_Influx Prevents

Caption: Mechanism of NMDA receptor antagonism by this compound.

Experimental Workflow for Characterizing an NMDA Antagonist

Experimental_Workflow Start Start: Hypothesis This compound is an NMDA Antagonist Culture Prepare Primary Neuronal Cultures Start->Culture Binding Radioligand Binding Assay ([³H]MK-801 displacement) Culture->Binding Electrophysiology Whole-Cell Patch-Clamp (NMDA-evoked currents) Culture->Electrophysiology Imaging Calcium Imaging (NMDA-induced Ca²⁺ influx) Culture->Imaging Data_Analysis Data Analysis (Ki, IC₅₀ calculation) Binding->Data_Analysis Electrophysiology->Data_Analysis Imaging->Data_Analysis Conclusion Conclusion: Characterize this compound's NMDA Antagonist Profile Data_Analysis->Conclusion

Caption: Workflow for characterizing this compound's NMDA receptor antagonism.

Conclusion

The available evidence, primarily from competitive binding assays, suggests that this compound interacts with the NMDA receptor, likely acting as a channel blocker in a manner similar to its structural analog, ibogaine. However, there is a notable lack of published research detailing its functional effects—such as the direct inhibition of NMDA-evoked currents or calcium influx—in neuronal cultures. The experimental protocols outlined in this guide provide a robust framework for future investigations to fully characterize the potency, mechanism, and potential neuroprotective effects of this compound as an NMDA receptor antagonist. Such studies are crucial for determining its potential as a therapeutic agent for neurological disorders characterized by excitotoxicity. Further research is warranted to fill the existing gaps in our understanding of this intriguing compound.

References

The Biosynthesis of Tabernanthine in Tabernanthe iboga: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive overview of the biosynthetic pathway of tabernanthine, a prominent monoterpenoid indole alkaloid found in the medicinal plant Tabernanthe iboga. While the complete enzymatic cascade leading to this compound is yet to be fully elucidated, this document synthesizes current knowledge on the biosynthesis of the core iboga alkaloid scaffold and related compounds, such as ibogaine, to present a robust, evidence-based pathway. This guide is intended for researchers, scientists, and drug development professionals, offering detailed descriptions of key enzymatic steps, quantitative data from related pathways, detailed experimental protocols for pathway characterization, and visualizations of the biosynthetic and experimental workflows.

Introduction

Tabernanthe iboga is a perennial rainforest shrub native to Central Africa, renowned for its production of a diverse array of monoterpenoid indole alkaloids (MIAs). Among these, this compound and its structural isomer ibogaine are of significant interest due to their unique pharmacological properties. While much research has focused on ibogaine for its potential anti-addictive properties, this compound is also a major constituent of the plant's alkaloid profile. Understanding its biosynthesis is crucial for metabolic engineering efforts aimed at sustainable production and for the generation of novel analogs with improved therapeutic profiles.

This guide details the known and hypothesized enzymatic steps involved in the formation of this compound, starting from the universal MIA precursor, strictosidine. It covers the formation of the characteristic iboga scaffold and the subsequent decorative steps that lead to the final product.

The Biosynthetic Pathway to the Iboga Alkaloid Core

The biosynthesis of this compound shares its early steps with all other MIAs, beginning with the condensation of tryptamine and secologanin to form strictosidine. The pathway then diverges to form a variety of alkaloid scaffolds. The formation of the (-)-iboga scaffold, the enantiomeric series to which this compound belongs, has been a subject of intense research. The key steps are outlined below.

From Strictosidine to Dehydrosecodine

The initial steps of the pathway involve the conversion of the primary MIA precursor, strictosidine, to the highly reactive intermediate, dehydrosecodine. This process begins with the deglycosylation of strictosidine by strictosidine β-D-glucosidase (SGD). The resulting aglycone undergoes further enzymatic transformations, leading to the formation of stemmadenine acetate.

Formation of the (-)-Coronaridine Scaffold

The biosynthesis of the (-)-iboga alkaloid scaffold from stemmadenine acetate is a critical, multi-enzyme process that proceeds via the key intermediate precondylocarpine acetate.[1][2]

  • Oxidation of Stemmadenine Acetate: Stemmadenine acetate is first oxidized by Precondylocarpine Acetate Synthase (PAS) , a flavin-dependent enzyme, to yield precondylocarpine acetate.[1]

  • Reduction to a Dehydrosecodine Intermediate: Precondylocarpine acetate is then reduced by Dihydroprecondylocarpine Acetate Synthase (DPAS) , an NADPH-dependent reductase.[1][2] This reaction, in conjunction with the elimination of an acetate group, generates a dehydrosecodine intermediate.[3]

  • Cyclization to (-)-Coronaridine: The final step in the formation of the core iboga scaffold is a formal [4+2] cycloaddition (Diels-Alder-like) reaction. This crucial cyclization is catalyzed by Coronaridine Synthase (CorS) , which acts on the dehydrosecodine intermediate to form (-)-coronaridine.[1][2] This reaction is stereospecific, yielding the (-)-enantiomer characteristic of the alkaloids found in T. iboga.[1]

The overall pathway from stemmadenine acetate to (-)-coronaridine is depicted below.

Coronaridine_Biosynthesis cluster_main Biosynthesis of (-)-Coronaridine Stemmadenine_acetate Stemmadenine Acetate Precondylocarpine_acetate Precondylocarpine Acetate Stemmadenine_acetate->Precondylocarpine_acetate TiPAS Dehydrosecodine_intermediate Dehydrosecodine Intermediate Precondylocarpine_acetate->Dehydrosecodine_intermediate TiDPAS (NADPH) Coronaridine (-)-Coronaridine Dehydrosecodine_intermediate->Coronaridine TiCorS

Fig. 1: Enzymatic conversion of Stemmadenine Acetate to (-)-Coronaridine.

Hypothesized Biosynthesis of this compound from (-)-Coronaridine

(-)-Coronaridine is the central precursor to a variety of iboga alkaloids found in T. iboga. The final structures are generated by a series of "decorating" enzymes, typically cytochrome P450 monooxygenases (CYPs) and O-methyltransferases (OMTs).

While the specific enzymes responsible for the conversion of (-)-coronaridine to this compound have not yet been identified, a plausible pathway can be hypothesized based on the structure of this compound and the known biochemistry of related alkaloids like ibogaine. This compound is the 11-methoxy derivative of coronaridine (more accurately, 11-methoxyibogamine, but for the purpose of the pathway, we consider the modification on the coronaridine scaffold before potential decarboxylation). The biosynthesis of ibogaine, the 10-methoxy analog, proceeds via a two-step hydroxylation and methylation of the coronaridine scaffold (or its decarboxylated form, ibogamine).[4][5][6]

Therefore, the biosynthesis of this compound is hypothesized to proceed as follows:

  • 11-Hydroxylation: A currently uncharacterized cytochrome P450 monooxygenase (CYP) , tentatively named Coronaridine 11-Hydroxylase (C11H), is proposed to hydroxylate (-)-coronaridine at the C-11 position of the indole ring. This would produce 11-hydroxycoronaridine. Attempts to identify this enzyme through homology with known hydroxylases have so far been unsuccessful, suggesting it may belong to a novel P450 family or be an oxidase from an unrelated family.[7]

  • O-Methylation: The hydroxyl group at C-11 is then methylated by an O-methyltransferase (OMT) , using S-adenosyl methionine (SAM) as a methyl donor, to yield this compound.

Tabernanthine_Biosynthesis cluster_main Hypothesized Biosynthesis of this compound Coronaridine (-)-Coronaridine Hydroxycoronaridine 11-Hydroxycoronaridine Coronaridine->Hydroxycoronaridine C11H (CYP450) (Hypothesized) This compound This compound Hydroxycoronaridine->this compound OMT (SAM) (Hypothesized) Expression_Workflow cluster_workflow Heterologous Expression Workflow Cloning 1. Gene Cloning into Yeast Expression Vector Transformation 2. Transformation into S. cerevisiae Cloning->Transformation Induction 3. Protein Expression Induction with Galactose Transformation->Induction Lysis 4. Cell Lysis and Microsome Isolation Induction->Lysis Purification 5. Solubilization and Affinity Purification Lysis->Purification

References

Enantioselective Total Synthesis of Tabernanthine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enantioselective total synthesis of tabernanthine, a prominent member of the iboga family of alkaloids. This document details the synthetic strategies, key precursors, and experimental protocols that have been pivotal in the stereocontrolled construction of this complex natural product. The information presented is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction

This compound, a monoterpene indole alkaloid, has garnered significant interest due to its intricate molecular architecture and potential pharmacological activities. The development of enantioselective total syntheses is crucial for enabling detailed biological investigations and providing a platform for the creation of novel analogs with improved therapeutic profiles. This guide will focus on prominent synthetic routes, highlighting the key chemical transformations and providing detailed experimental procedures for their execution.

Core Synthetic Strategies and Key Precursors

The enantioselective synthesis of this compound and its congeners hinges on the strategic construction of the characteristic isoquinuclidine core and the subsequent elaboration to the final tricyclic structure. Two major approaches have emerged as highly effective: the late-stage indole formation strategy and the indole-first approach.

A pivotal strategy, developed by the Olson group, involves a modular and efficient synthesis that allows for late-stage diversification.[1][2] This approach commences with the construction of a key tricyclic ketone intermediate, which then undergoes a Fischer indole synthesis to furnish a variety of iboga alkaloids, including this compound.[1] This methodology is particularly powerful as it enables the synthesis of both natural and unnatural enantiomers and analogs by modifying the final indolization step.[1][2]

Another significant contribution, from the Hughes and Townsend group, presents the first total syntheses of this compound and its close analog, ibogaline.[3][4] Their route features a thermal coupling of an indole derivative with an aziridine to rapidly assemble the necessary tryptamine precursor.[4] A key macrocyclization via a Friedel-Crafts-type alkylation followed by a diastereoselective hydroboration-oxidation sequence are the cornerstone transformations for constructing the isoquinuclidine ring system.[3][4]

The precursors central to these syntheses include functionalized pyridines, cyclopropyl enones for Diels-Alder cycloadditions, and appropriately substituted indoles or their tryptamine derivatives. The choice of precursors is dictated by the overarching synthetic strategy and the desired substitution pattern on the indole nucleus of the final product.

Quantitative Data Summary

The following tables summarize the quantitative data for the key steps in the enantioselective total synthesis of this compound as reported in the literature.

Table 1: Synthesis of Key Tricyclic Ketone Intermediate (Olson Approach) [1]

StepReactionStarting MaterialReagents and ConditionsProductYield (%)
1Dihydropyridine FormationPyridine1. MeCOCl, 2. NaBH4, MeOHDihydropyridine derivative98
2Diels-Alder CycloadditionDihydropyridine derivative, Cyclopropyl enoneToluene, 110 °CIsoquinuclidine adduct90
3EpimerizationIsoquinuclidine adductNaOMe, MeOHEpimerized isoquinuclidine-
4Olefin ReductionEpimerized isoquinuclidineH2, Pd/C, EtOAcReduced isoquinuclidine-
5Azepine Ring FormationReduced isoquinuclidine1. HBr, 2. NaH, DMFTricyclic ketone precursor40 (over 2 steps)
6OxidationTricyclic ketone precursorDess-Martin periodinane, CH2Cl2Tricyclic ketone85

Table 2: Synthesis of this compound via Fischer Indole Synthesis (Olson Approach) [1]

StepReactionStarting MaterialReagents and ConditionsProductYield (%)
7Fischer Indole SynthesisTricyclic ketone4-Methoxyphenylhydrazine hydrochloride, AcOH, 110 °C(±)-Tabernanthine28

Table 3: Synthesis of this compound (Hughes and Townsend Approach) [3][4]

StepReactionStarting MaterialReagents and ConditionsProductYield (%)
1Aziridine Ring Opening6-Methoxyindole, Nosyl aziridineo-xylene, 140 °CNosyl tryptamine67
2Fukuyama-Mitsunobu CouplingNosyl tryptamine, Allylic alcoholDIAD, PPh3, THFCoupled product90
3Luche ReductionCoupled productCeCl3·7H2O, NaBH4, MeOHAllylic alcohol-
4AcetylationAllylic alcoholAc2O, pyridine, DMAP, CH2Cl2Allylic acetate92 (over 2 steps)
5Friedel-Crafts MacrocyclizationAllylic acetateMg(ClO4)2, CH2Cl2Macrocyclic alkene60
6Hydroboration-OxidationMacrocyclic alkene9-BBN, THF then NaOH, H2O2Isoquinuclidine alcohol57
7Mesylation and CyclizationIsoquinuclidine alcoholMsCl, Et3N, CH2Cl2 then NaH, DMFN-Nosyl this compound-
8Nosyl DeprotectionN-Nosyl this compoundPhSH, K2CO3, CH3CN(±)-Tabernanthine14 (overall)

Experimental Protocols

1. Diels-Alder Cycloaddition for Isoquinuclidine Core Formation (Olson Approach) [1]

To a solution of the dihydropyridine derivative (1.0 equiv) in toluene (0.2 M) is added the cyclopropyl enone (1.2 equiv). The reaction mixture is heated to 110 °C and stirred for 16 hours. The solvent is then removed under reduced pressure, and the crude residue is purified by flash column chromatography on silica gel to afford the isoquinuclidine adduct.

2. Fischer Indole Synthesis for this compound (Olson Approach) [1]

The tricyclic ketone (1.0 equiv) and 4-methoxyphenylhydrazine hydrochloride (1.5 equiv) are dissolved in glacial acetic acid (0.1 M). The reaction mixture is heated to 110 °C and stirred for 4 hours. After cooling to room temperature, the mixture is carefully neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield (±)-tabernanthine.

3. Friedel-Crafts Macrocyclization (Hughes and Townsend Approach) [3]

To a solution of the allylic acetate (1.0 equiv) in anhydrous dichloromethane (0.01 M) is added magnesium perchlorate (2.0 equiv). The reaction mixture is stirred at room temperature for 24 hours. The reaction is then quenched by the addition of water, and the aqueous layer is extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate and concentrated in vacuo. The residue is purified by flash column chromatography on silica gel to give the macrocyclic alkene.

4. Hydroboration-Oxidation for Isoquinuclidine Ring Closure (Hughes and Townsend Approach) [3]

To a solution of the macrocyclic alkene (1.0 equiv) in anhydrous tetrahydrofuran (0.1 M) at 0 °C is added 9-borabicyclo[3.3.1]nonane (9-BBN) (1.5 equiv, 0.5 M in THF). The reaction mixture is stirred at room temperature for 12 hours. The mixture is then cooled to 0 °C, and a 3 M aqueous solution of sodium hydroxide followed by 30% aqueous hydrogen peroxide are added sequentially. The mixture is stirred at room temperature for 4 hours. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the isoquinuclidine alcohol.

Mandatory Visualizations

Synthetic Workflow Diagrams

Tabernanthine_Synthesis_Olson Pyridine Pyridine DHP Dihydropyridine derivative Pyridine->DHP 1. MeCOCl 2. NaBH4 Isoquinuclidine Isoquinuclidine adduct DHP->Isoquinuclidine Diels-Alder + Enone TricyclicKetone Tricyclic ketone Isoquinuclidine->TricyclicKetone Multistep sequence This compound This compound TricyclicKetone->this compound Fischer Indole Synthesis

Caption: Overall synthetic workflow for this compound via the Olson approach.

Tabernanthine_Synthesis_Hughes_Townsend Indole 6-Methoxyindole Tryptamine Nosyl tryptamine Indole->Tryptamine Aziridine opening Macrocycle Macrocyclic alkene Tryptamine->Macrocycle Multistep (Fukuyama-Mitsunobu, Luche, Acetylation, Friedel-Crafts) IsoquinuclidineOH Isoquinuclidine alcohol Macrocycle->IsoquinuclidineOH Hydroboration- Oxidation This compound This compound IsoquinuclidineOH->this compound Mesylation, Cyclization, Deprotection

Caption: Synthetic workflow for this compound by Hughes and Townsend.

Key Reaction Mechanism

Fischer_Indole_Synthesis cluster_0 Fischer Indole Synthesis Mechanism Hydrazone Phenylhydrazone Enamine Ene-hydrazine Hydrazone->Enamine Tautomerization Rearrangement [3,3]-Sigmatropic Rearrangement Enamine->Rearrangement Protonation Diimine Di-imine Intermediate Rearrangement->Diimine Cyclization Cyclization Diimine->Cyclization Aminal Aminoacetal Cyclization->Aminal Elimination Elimination of NH3 Aminal->Elimination Indole Indole Elimination->Indole Aromatization

References

The Iboga Alkaloids: A Comparative Pharmacological Profile of Tabernanthine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The iboga alkaloids, a class of naturally occurring indole alkaloids isolated from the West African shrub Tabernanthe iboga, have garnered significant scientific interest for their unique pharmacological properties and potential therapeutic applications, particularly in the treatment of substance use disorders. Ibogaine, the most extensively studied of these compounds, has demonstrated efficacy in attenuating withdrawal symptoms and reducing drug cravings. However, its complex pharmacology, including hallucinogenic effects and potential cardiotoxicity, has spurred research into related alkaloids with improved safety profiles.

This technical guide provides a detailed comparative analysis of the pharmacological profile of tabernanthine alongside other prominent iboga alkaloids, including ibogaine, voacangine, and coronaridine. By presenting quantitative data, detailed experimental methodologies, and visual representations of their interactions with key neurological targets and signaling pathways, this document aims to serve as a comprehensive resource for researchers and drug development professionals in the field.

Comparative Receptor Binding Profiles

The pharmacological effects of iboga alkaloids are mediated through their interactions with a wide array of molecular targets in the central nervous system. The following tables summarize the available quantitative data on the binding affinities (Kᵢ in µM) of this compound, ibogaine, voacangine, and coronaridine at various neurotransmitter receptors and transporters. This data is crucial for understanding their distinct pharmacological profiles and for guiding the development of novel therapeutic agents with improved selectivity.

Table 1: Opioid Receptor Binding Affinities (Kᵢ in µM)

ReceptorThis compoundIbogaineVoacangineCoronaridine
µ-Opioid (MOR)-2.5 - 4.2-2.0[1]
κ-Opioid (KOR)0.15[2]1.8 - 2.08[2]-4.3[1]
δ-Opioid (DOR)3.1[2]>100-8.1[1]

Table 2: Glutamate and Sigma Receptor Binding Affinities (Kᵢ in µM)

ReceptorThis compoundIbogaineVoacangineCoronaridine
NMDA1.2-10.51.2 - 3.1-6.24[1]
Sigma-1 (σ₁)Weakly8.554-No Affinity[1]
Sigma-2 (σ₂)0.1940.201-No Affinity[1]

Table 3: Monoamine Transporter and Receptor Binding Affinities (IC₅₀/Kᵢ in µM)

TargetThis compoundIbogaineVoacangineCoronaridine
Serotonin Transporter (SERT)Data not available2.6 - 4.5Data not available-
Dopamine Transporter (DAT)Data not available1.4 - 4.8Data not available-
5-HT₂A ReceptorData not available0.8 - 1.5Data not available-
5-HT₃ ReceptorData not available3.6Data not available-
Dopamine D₁ ReceptorData not available>10Data not available-
Dopamine D₂ ReceptorData not available1.8 - 2.5Data not available-

Experimental Protocols

The quantitative data presented in this guide are derived from various experimental methodologies. Below are detailed descriptions of the key protocols used in the cited research.

Radioligand Binding Assays

Radioligand binding assays are fundamental in determining the affinity of a compound for a specific receptor.

Objective: To determine the equilibrium dissociation constant (Kᵢ) of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.

Materials:

  • Membrane Preparation: Homogenates from specific brain regions (e.g., rat striatum for dopamine receptors) or cell lines expressing the receptor of interest.

  • Radioligand: A high-affinity, specific radiolabeled ligand for the target receptor (e.g., [³H]-DAMGO for µ-opioid receptors).

  • Test Compounds: Iboga alkaloids (this compound, ibogaine, etc.) at various concentrations.

  • Assay Buffer: Typically a Tris-HCl buffer with appropriate ions (e.g., MgCl₂).

  • Filtration Apparatus: Glass fiber filters and a cell harvester.

  • Scintillation Counter: For quantifying radioactivity.

Procedure:

  • Membrane Preparation: Tissues are homogenized in ice-cold buffer and centrifuged to pellet the membranes. The pellet is washed multiple times to remove endogenous ligands and resuspended in assay buffer. Protein concentration is determined using a standard assay (e.g., Bradford or BCA).

  • Incubation: A fixed concentration of the membrane preparation is incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.

  • Equilibrium: The incubation is carried out for a sufficient time at a specific temperature to allow the binding to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which trap the receptor-bound radioligand.

  • Washing: The filters are washed with ice-cold buffer to remove unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.

G cluster_prep Membrane Preparation cluster_assay Binding Assay Tissue Tissue Homogenize Homogenize Tissue->Homogenize in buffer Centrifuge Centrifuge Homogenize->Centrifuge Wash_Pellet Wash_Pellet Centrifuge->Wash_Pellet multiple times Resuspend Resuspend Wash_Pellet->Resuspend Determine_Protein Determine_Protein Resuspend->Determine_Protein Membranes Membrane Preparation Incubate Incubate Membranes->Incubate Radioligand Radioligand Radioligand->Incubate Test_Compound Test Compound (e.g., this compound) Test_Compound->Incubate Filter Filter Incubate->Filter to separate bound from free ligand Wash_Filters Wash_Filters Filter->Wash_Filters Quantify_Radioactivity Quantify_Radioactivity Wash_Filters->Quantify_Radioactivity using scintillation counter Data_Analysis Data_Analysis Quantify_Radioactivity->Data_Analysis determine IC50 and calculate Ki

Workflow for a Radioligand Binding Assay.

[³⁵S]GTPγS Functional Assays

This assay is used to determine the functional activity of a compound (agonist, antagonist, or inverse agonist) at G protein-coupled receptors (GPCRs).

Objective: To measure the extent to which a test compound stimulates the binding of [³⁵S]GTPγS to G proteins upon receptor activation.

Procedure:

  • Membrane Preparation: Similar to radioligand binding assays.

  • Incubation: Membranes are incubated with GDP, the test compound, and [³⁵S]GTPγS.

  • Reaction: Agonist binding to the receptor promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.

  • Termination and Filtration: The reaction is stopped, and membranes are filtered to separate bound from unbound [³⁵S]GTPγS.

  • Quantification and Analysis: The amount of bound [³⁵S]GTPγS is quantified. Agonists will show a concentration-dependent increase in [³⁵S]GTPγS binding.

Electrophysiology (Whole-Cell Patch Clamp)

This technique is used to study the effects of a compound on the electrical properties of individual neurons, particularly its action on ion channels.

Objective: To measure changes in ion channel currents in response to the application of a test compound.

Procedure:

  • Cell Preparation: Neurons are cultured or acutely dissociated.

  • Patching: A glass micropipette filled with an internal solution is sealed onto the membrane of a single neuron.

  • Recording: The membrane patch is ruptured to gain electrical access to the cell's interior (whole-cell configuration). The membrane potential is clamped at a specific voltage.

  • Drug Application: The test compound is applied to the cell, and changes in the current flowing through the ion channels are recorded.

  • Analysis: The effect of the compound on the amplitude, kinetics, and voltage-dependence of the ion channel currents is analyzed.

Signaling Pathways

The interaction of iboga alkaloids with their molecular targets initiates downstream signaling cascades that are responsible for their observed physiological effects.

Ibogaine: Modulation of Neurotrophic Factor Signaling

Ibogaine has been shown to modulate the expression of glial cell line-derived neurotrophic factor (GDNF) and brain-derived neurotrophic factor (BDNF), which are critically involved in neuronal survival, plasticity, and addiction-related processes. This effect is thought to be mediated, at least in part, through its interaction with the serotonin system.

G Ibogaine Ibogaine SERT Serotonin Transporter (SERT) Ibogaine->SERT Inhibits Serotonin Increased Synaptic Serotonin SERT->Serotonin GPCR 5-HT Receptors (e.g., 5-HT2A) Serotonin->GPCR Activates PLC Phospholipase C (PLC) GPCR->PLC PKC Protein Kinase C (PKC) PLC->PKC CREB cAMP Response Element- Binding Protein (CREB) PKC->CREB Phosphorylates GDNF_BDNF Increased GDNF/BDNF Expression CREB->GDNF_BDNF Promotes Transcription Neuroplasticity Neuroplasticity, Reduced Drug Seeking GDNF_BDNF->Neuroplasticity

Ibogaine's modulation of neurotrophic factor signaling.

Voacangine: Inhibition of VEGFR2 and PI3K/Akt Pathways

Voacangine has been shown to inhibit the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis. This inhibition can disrupt downstream signaling pathways such as the PI3K/Akt pathway, which is involved in cell survival and proliferation.

G Voacangine Voacangine VEGFR2 VEGFR2 Voacangine->VEGFR2 Inhibits PI3K PI3K VEGFR2->PI3K Akt Akt PI3K->Akt Activates Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival

Voacangine's inhibition of the VEGFR2/PI3K/Akt pathway.

Coronaridine: Modulation of the Wnt/β-catenin Pathway

Coronaridine has been found to inhibit the Wnt/β-catenin signaling pathway by decreasing the mRNA expression of β-catenin. The Wnt pathway is crucial for embryonic development and tissue homeostasis, and its dysregulation is implicated in various diseases, including cancer.

G Coronaridine Coronaridine beta_catenin β-catenin Coronaridine->beta_catenin Decreases mRNA expression Wnt_Signal Wnt Signal Frizzled Frizzled Receptor Wnt_Signal->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled Destruction_Complex β-catenin Destruction Complex Dishevelled->Destruction_Complex Inhibits Destruction_Complex->beta_catenin Degrades TCF_LEF TCF/LEF beta_catenin->TCF_LEF Activates Gene_Expression Target Gene Expression TCF_LEF->Gene_Expression

Coronaridine's modulation of the Wnt/β-catenin pathway.

Experimental Workflows for Behavioral Models

Animal models of drug addiction are essential for evaluating the anti-addictive potential of novel compounds. The drug self-administration paradigm is a widely used model.

Drug Self-Administration Model

Objective: To assess the reinforcing properties of a drug and the ability of a test compound to reduce drug-seeking and drug-taking behavior.

Procedure:

  • Surgery: Animals (typically rats or mice) are surgically implanted with an intravenous catheter.

  • Acquisition: Animals are placed in an operant conditioning chamber and learn to press a lever to receive an infusion of a drug of abuse (e.g., cocaine or heroin).

  • Maintenance: Once self-administration is stable, the effect of the test compound is evaluated.

  • Treatment: The test compound (e.g., an iboga alkaloid) is administered prior to the self-administration session.

  • Data Collection: The number of lever presses and drug infusions are recorded. A reduction in these measures indicates a potential anti-addictive effect.

G Start Start Surgery Intravenous Catheter Implantation Start->Surgery Recovery Post-operative Recovery Surgery->Recovery Acquisition Acquisition of Drug Self-Administration Recovery->Acquisition Maintenance Stable Self- Administration Acquisition->Maintenance Treatment Administer Iboga Alkaloid (e.g., this compound) Maintenance->Treatment Test Self-Administration Session Treatment->Test Data_Collection Record Lever Presses and Infusions Test->Data_Collection Analysis Analyze Effect on Drug-Taking Behavior Data_Collection->Analysis End End Analysis->End

Workflow for a Drug Self-Administration Experiment.

Conclusion

This compound and other iboga alkaloids exhibit complex and multifaceted pharmacological profiles, interacting with a wide range of neurotransmitter systems. While ibogaine remains the most studied, this guide highlights the distinct properties of this compound, voacangine, and coronaridine, which may offer therapeutic advantages. The comparative data presented herein underscores the need for further research to fully elucidate the structure-activity relationships and downstream signaling effects of these compounds. A more comprehensive understanding of the pharmacological profile of this compound, particularly its activity at serotonergic and dopaminergic targets, is crucial for advancing its potential as a novel therapeutic for substance use disorders and other neurological conditions. The detailed experimental protocols and visualized workflows provided in this guide are intended to facilitate and standardize future research in this promising area of drug discovery.

References

In vivo effects of Tabernanthine on central nervous system pathways

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the In Vivo Effects of Tabernanthine on Central Nervous System Pathways

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a monoterpene indole alkaloid naturally occurring in the root bark of the African shrub Tabernanthe iboga.[1][2] Structurally related to the well-known psychoactive compound ibogaine, this compound has been a subject of neuropharmacological research for its distinct effects on the central nervous system (CNS).[3][4] It has demonstrated potential as a CNS stimulant and has been investigated for its ability to modulate pathways involved in addiction.[4][5] Unlike ibogaine, which has been studied for anti-addictive properties but is hampered by cardiotoxicity and hallucinogenic potential, this compound presents a different profile of activity that warrants detailed investigation.[6] This technical guide provides a comprehensive overview of the in vivo effects of this compound on key CNS neurotransmitter systems, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Pharmacodynamics: Effects on Core CNS Pathways

This compound exerts its influence on the CNS by interacting with multiple neurotransmitter systems. The primary pathways affected in vivo are the catecholaminergic, serotonergic, and GABAergic (via benzodiazepine receptors) systems.

Effects on the Catecholaminergic System (Dopamine & Noradrenaline)

In vivo studies in rats have shown that this compound actively stimulates the turnover of catecholamines (CA), specifically dopamine (DA) and noradrenaline (NA), in several brain regions. This suggests an activating effect on these pathways.[7][8]

Data Presentation: Catecholamine Turnover

The primary effect observed is a decrease in the turnover time of catecholamines, indicating faster synthesis and metabolism. This effect is particularly notable in its ability to counteract the slowing of turnover induced by hypobaric hypoxia.[8]

Brain RegionConditionTreatmentDopamine Turnover Time (hr)Noradrenaline Turnover Time (hr)
StriatumNormoxiaControlData not specifiedData not specified
NormoxiaThis compoundSlightly Decreased[8]Slightly Decreased[8]
Hypoxia (5,200m)Hypoxia AloneIncreased[8]Increased[8]
Hypoxia (5,200m)Hypoxia + this compoundAntagonized (Turnover increase was completely blocked)[8]Antagonized (Turnover increase was completely blocked)[8]
Hypoxia (7,000m)Hypoxia AloneIncreased[8]Increased[8]
Hypoxia (7,000m)Hypoxia + this compoundPartially Antagonized[8]Partially Antagonized[8]
HypothalamusNormoxiaThis compoundNo significant change[7]No significant change[7]
Remainder of BrainNormoxiaThis compoundSlightly Decreased[8]Slightly Decreased[8]

Experimental Protocol: Catecholamine Turnover Measurement in Rats

This protocol is based on the methodology used to assess the effects of this compound on dopamine and noradrenaline turnover under normal and hypoxic conditions.[8]

  • Animal Model: Male rats were used for the experiments.

  • Acclimatization: Animals were acclimatized to laboratory conditions before the experiment.

  • Hypoxia Induction: For hypoxia studies, rats were placed in a hypobaric chamber to simulate altitudes of 5,200m or 7,000m.[8]

  • Drug Administration: this compound was administered to the treatment group, while a control group received a vehicle. The specific dosage and route of administration are not detailed in the abstract but are typically intraperitoneal (i.p.) for such studies.

  • Turnover Measurement: Catecholamine turnover is often measured using an alpha-methyl-p-tyrosine (AMPT) depletion method. AMPT inhibits tyrosine hydroxylase, the rate-limiting enzyme in catecholamine synthesis.

    • Animals are treated with AMPT.

    • Groups of animals are sacrificed at different time points after AMPT administration.

    • Brain regions (striatum, hypothalamus, rest of brain) are dissected.

    • Levels of dopamine and noradrenaline are quantified using techniques like High-Performance Liquid Chromatography (HPLC) with electrochemical detection.

    • The rate of decline of the neurotransmitter levels over time is calculated to determine the turnover time.

  • Data Analysis: Turnover times are compared between control, this compound-treated, hypoxia-exposed, and combination groups to determine the statistical significance of the effects.

Visualization: this compound's Influence on Catecholamine Turnover

G cluster_pathway Catecholamine Metabolic Pathway Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Dopamine Dopamine L_DOPA->Dopamine Noradrenaline Noradrenaline Dopamine->Noradrenaline Metabolites_CA Metabolites (HVA, DOPAC) Dopamine->Metabolites_CA MAO, COMT Noradrenaline->Metabolites_CA MAO, COMT This compound This compound This compound->L_DOPA Stimulates Synthesis (+) This compound->Metabolites_CA Stimulates Elimination (+) Hypoxia Hypoxia This compound->Hypoxia Hypoxia->L_DOPA Inhibits Synthesis (-) G A Animal Acclimatization (Male Rats) B Group Assignment (n=4 per condition) A->B C1 Normoxia Control B->C1 Condition 1 C2 Hypoxia Exposure (5200m or 7000m) B->C2 Condition 2 D Drug Administration C1->D C2->D E1 Vehicle D->E1 Group A E2 This compound D->E2 Group B E3 PCPA D->E3 Group C E4 PCPA + this compound D->E4 Group D F Sacrifice & Brain Dissection (Hypothalamus, Striatum, etc.) E1->F E2->F E3->F E4->F G Quantification of 5-HT (e.g., HPLC) F->G H Data Analysis (Comparison between groups) G->H G GABA_A GABA-A Receptor Cl- Channel GABA Site Benzodiazepine Site Effect Neuronal Inhibition (Hyperpolarization) GABA_A:f1->Effect Opens, Cl- Influx GABA GABA GABA->GABA_A:gaba Binds BZD_Agonist Benzodiazepine Agonist (e.g., Flunitrazepam) BZD_Agonist->GABA_A:bzd Binds BZD_Agonist->Effect Enhances (+) This compound This compound (Inverse Agonist) This compound->GABA_A:bzd Binds (Competitively) Effect_T Neuronal Excitation (Disinhibition) This compound->Effect_T Reduces Cl- Influx (-) Neuron Postsynaptic Neuron Effect->Neuron Effect_T->Neuron

References

An Ethnobotanical and Pharmacological Deep Dive into Tabernanthine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Ethnobotanical Roots of Tabernanthine

This compound is an indole alkaloid found in the root bark of the Central African shrub Tabernanthe iboga. For centuries, this plant has been a cornerstone of spiritual and medicinal practices, most notably within the Bwiti tradition of Gabon, Cameroon, and the Republic of the Congo.[1][2][3][4][5] The discovery of the psychoactive properties of T. iboga is often attributed to the Pygmy peoples, who are believed to have observed its effects on wildlife.[6][7]

Traditionally, the yellowish root or bark of T. iboga, known as "sacred wood," is consumed in various ceremonies.[2][3] In initiatory rites, large doses are ingested to induce profound visionary experiences, facilitating communication with ancestors and the spiritual world.[4][8][9][10] In smaller doses, it serves as a stimulant to combat fatigue and maintain alertness during hunting expeditions.[2][11][12] The root bark is typically prepared by scraping, drying, and sometimes pulverizing it, and can be consumed directly or brewed into a tea.[12][13] Beyond its spiritual significance, traditional medicine in Central and West Africa utilizes T. iboga for a range of ailments, including fever and nerve disorders.[3][14][15]

Chemical Composition and Quantitative Analysis

The root bark of Tabernanthe iboga contains a complex mixture of at least a dozen indole alkaloids, with ibogaine being the most abundant.[1][12][16] this compound is another significant constituent, alongside ibogaline, ibogamine, and voacangine.[5][16] The concentration of these alkaloids can vary depending on the plant's age, geographical location, and the specific part of the root bark analyzed.

Table 1: Alkaloid Content in Tabernanthe iboga
Plant PartTotal Alkaloid Content (% of dry weight)Ibogaine Content (% of total alkaloids)Reference(s)
Root Bark5-6%~80%[17]
Root Bark7.8% (estimated total)1.93% (of bark)[14][18]
Root Bark0.6% to 11.2% (ibogaine in various products)-[19]
Roots1-2.5%-[17]
Stem Bark2%-[17]
Seeds1%-[17]
Leaves0.4-0.8%-[17]

Note: Specific quantitative data for this compound concentration is often not reported separately from the total alkaloid content or is presented in combination with other minor alkaloids.

Pharmacological Profile of this compound

This compound exhibits a multifaceted pharmacological profile, interacting with several key neurotransmitter systems in the central nervous system. Its complex mechanism of action is believed to underlie its traditional uses and potential therapeutic applications.

Table 2: Pharmacological Activity of this compound
TargetActivityKi (μM)Reference(s)
Kappa-Opioid ReceptorAgonist0.15[16]
NMDA ReceptorAntagonist10.5[16]
Sigma-1 ReceptorWeak binding-[16]
Sigma-2 ReceptorWeak binding-[16]

Key Signaling Pathways and Mechanisms of Action

This compound's interaction with multiple receptor systems leads to a cascade of downstream effects on various signaling pathways. The following diagrams illustrate the primary mechanisms through which this compound is thought to exert its effects.

Tabernanthine_Kappa_Opioid_Pathway This compound This compound KOR Kappa-Opioid Receptor (KOR) This compound->KOR Agonist Gi Gi/o Protein KOR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Altered Gene Expression CREB->Gene_Expression Regulates Tabernanthine_NMDA_Pathway This compound This compound NMDA_Receptor NMDA Receptor This compound->NMDA_Receptor Antagonist Ion_Channel Ion Channel NMDA_Receptor->Ion_Channel Blocks Ca_Influx Ca²⁺ Influx Ion_Channel->Ca_Influx Reduces Downstream_Signaling Downstream Signaling Cascades Ca_Influx->Downstream_Signaling Modulates Tabernanthine_Catecholamine_Turnover This compound This compound Striatum Striatum & other brain regions This compound->Striatum Acts on Catecholamine_Synthesis Catecholamine Synthesis Striatum->Catecholamine_Synthesis Increases Catecholamine_Elimination Catecholamine Elimination Striatum->Catecholamine_Elimination Increases Dopamine_Turnover Increased Dopamine Turnover Catecholamine_Synthesis->Dopamine_Turnover Norepinephrine_Turnover Increased Norepinephrine Turnover Catecholamine_Synthesis->Norepinephrine_Turnover Catecholamine_Elimination->Dopamine_Turnover Catecholamine_Elimination->Norepinephrine_Turnover Radioligand_Binding_Assay_Workflow start Start prep_membranes Prepare Receptor Membranes start->prep_membranes setup_assay Set up Binding Assay: Membranes, Radioligand, This compound prep_membranes->setup_assay incubate Incubate to Equilibrium setup_assay->incubate filter_wash Filter and Wash incubate->filter_wash count_radioactivity Scintillation Counting filter_wash->count_radioactivity analyze_data Data Analysis: IC50 and Ki Calculation count_radioactivity->analyze_data end End analyze_data->end

References

Tabernanthine's Impact on Neurotransmitter Turnover: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tabernanthine, an indole alkaloid isolated from the root bark of the African shrub Tabernanthe iboga, has garnered scientific interest for its psychoactive properties and potential therapeutic applications, particularly in the context of addiction. Its structural analog, ibogaine, is more widely known, but this compound itself exhibits a distinct pharmacological profile that warrants independent investigation. This technical guide provides an in-depth analysis of the effects of this compound on the turnover of key neurotransmitters in the brain, including dopamine, serotonin, and noradrenaline. The document synthesizes available preclinical data, outlines relevant experimental methodologies, and visualizes the underlying signaling pathways to support further research and drug development efforts in this area.

Effects on Neurotransmitter Turnover

The turnover of a neurotransmitter refers to the rate at which it is synthesized, released, and metabolized. It is a crucial indicator of the overall activity of a particular neurotransmitter system. Studies on this compound have primarily focused on its influence on catecholaminergic (dopamine and noradrenaline) and serotonergic systems, often investigating its effects under both normal physiological conditions and states of cellular stress, such as hypoxia.

Data Presentation

The following tables summarize the qualitative and quantitative effects of this compound on the turnover of dopamine, noradrenaline, and serotonin in key brain regions of rats, as reported in preclinical studies. Due to the limited availability of precise quantitative data in the accessible literature, the effects are described based on the reported outcomes.

Table 1: Effects of this compound on Catecholamine (Dopamine and Noradrenaline) Turnover in Rat Brain

Brain RegionConditionEffect on Turnover TimeReported by
HypothalamusNormal atmospheric pressureSlightly decreasedCretet et al., 1980[1]
StriatumNormal atmospheric pressureSlightly decreasedCretet et al., 1980[1]
Remainder of BrainNormal atmospheric pressureSlightly decreasedCretet et al., 1980[1]
HypothalamusHypobaric hypoxia (5200m)Antagonized the hypoxia-induced increaseCretet et al., 1980[1]
StriatumHypobaric hypoxia (5200m)Antagonized the hypoxia-induced increase (complete antagonism)Cretet et al., 1980[1]
Remainder of BrainHypobaric hypoxia (5200m)Antagonized the hypoxia-induced increaseCretet et al., 1980[1]
StriatumHypobaric hypoxia (7000m)Partially antagonized the hypoxia-induced increaseCretet et al., 1980[1]

Table 2: Effects of this compound on Serotonin (5-HT) Metabolism in Rat Brain

Brain RegionConditionEffect on Serotonin MetabolismReported by
HypothalamusHypobaric hypoxia (7000m)Antagonized the hypoxia-induced decrease in 5-HT levelsPrioux-Guyonneau et al., 1984[2]
HypothalamusHypobaric hypoxia (5200m & 7000m) with PCPASuppressed the decrease in PCPA-induced 5-HT depletionPrioux-Guyonneau et al., 1984[2]
StriatumHypobaric hypoxia (5200m & 7000m) with PCPASuppressed the decrease in PCPA-induced 5-HT depletionPrioux-Guyonneau et al., 1984[2]
Remainder of BrainHypobaric hypoxia (5200m & 7000m) with PCPASuppressed the decrease in PCPA-induced 5-HT depletionPrioux-Guyonneau et al., 1984[2]

Note: PCPA (para-chlorophenylalanine) is a serotonin synthesis inhibitor.

Experimental Protocols

The following sections detail representative methodologies for key experiments cited in the study of this compound's effects on neurotransmitter turnover. These protocols are based on established techniques in neuropharmacology and are intended to provide a framework for future research.

Determination of Catecholamine Turnover Rate

This protocol describes a common method for assessing the turnover rate of dopamine and noradrenaline using a synthesis inhibitor.

Objective: To determine the rate of disappearance of catecholamines after inhibiting their synthesis, providing an index of neurotransmitter turnover.

Materials:

  • This compound hydrochloride

  • Alpha-methyl-p-tyrosine (AMPT), a tyrosine hydroxylase inhibitor

  • Male Wistar rats (200-250 g)

  • Apparatus for inducing hypobaric hypoxia (optional)

  • Dissection tools

  • Homogenizer

  • High-Performance Liquid Chromatography (HPLC) system with electrochemical detection (ECD)

  • Reagents for catecholamine extraction and HPLC analysis

Procedure:

  • Animal Groups: Divide animals into control and experimental groups (e.g., vehicle, this compound, AMPT, this compound + AMPT).

  • Drug Administration: Administer this compound (e.g., 10 mg/kg, i.p.) or vehicle to the respective groups.

  • Synthesis Inhibition: At a designated time after this compound administration, inject all animals with AMPT (e.g., 250 mg/kg, i.p.) to block new catecholamine synthesis.

  • Time Course: Sacrifice animals at various time points after AMPT administration (e.g., 0, 1, 2, and 4 hours).

  • Brain Dissection: Rapidly dissect the brain and isolate specific regions of interest (e.g., hypothalamus, striatum).

  • Tissue Preparation: Homogenize the brain tissue in an appropriate acidic solution (e.g., 0.1 M perchloric acid) to precipitate proteins and preserve catecholamines. Centrifuge the homogenate to obtain a clear supernatant.

  • HPLC-ECD Analysis: Analyze the supernatant for dopamine and noradrenaline concentrations using a validated HPLC-ECD method.

    • Column: C18 reverse-phase column.

    • Mobile Phase: A buffered solution (e.g., sodium phosphate buffer) containing an ion-pairing agent (e.g., octanesulfonic acid) and an organic modifier (e.g., methanol).

    • Detection: Electrochemical detector set at an appropriate oxidation potential.

  • Data Analysis: Calculate the rate of decline of dopamine and noradrenaline concentrations over time for each group. The turnover rate is determined from the slope of the logarithmic decline of the neurotransmitter concentration versus time.

Measurement of Serotonin Metabolism

This protocol outlines a method to assess the effect of this compound on serotonin synthesis and metabolism, particularly under conditions of synthesis inhibition.

Objective: To evaluate the influence of this compound on serotonin levels and the rate of its depletion following inhibition of its synthesis.

Materials:

  • This compound hydrochloride

  • p-Chlorophenylalanine (PCPA), a tryptophan hydroxylase inhibitor

  • Male Wistar rats (200-250 g)

  • Apparatus for inducing hypobaric hypoxia (optional)

  • Dissection tools

  • Homogenizer

  • High-Performance Liquid Chromatography (HPLC) system with fluorescence or electrochemical detection

  • Reagents for serotonin and 5-HIAA extraction and HPLC analysis

Procedure:

  • Animal Groups: Establish control and experimental groups (e.g., vehicle, this compound, PCPA, this compound + PCPA).

  • Drug Administration: Administer this compound (e.g., 10 mg/kg, i.p.) or vehicle.

  • Synthesis Inhibition: Administer PCPA (e.g., 300 mg/kg, i.p.) to the designated groups to inhibit serotonin synthesis.

  • Experimental Condition (Hypoxia): If applicable, expose animals to hypobaric hypoxia for a specified duration.

  • Sacrifice and Dissection: At the end of the experimental period, sacrifice the animals and dissect the brain regions of interest (e.g., hypothalamus, striatum).

  • Tissue Preparation: Homogenize the tissue in an acidic solution and process as described for catecholamine analysis.

  • HPLC Analysis: Analyze the supernatant for serotonin (5-HT) and its major metabolite, 5-hydroxyindoleacetic acid (5-HIAA), using HPLC with either fluorescence or electrochemical detection.

  • Data Analysis: Compare the levels of 5-HT and 5-HIAA between the different experimental groups. A suppression of the PCPA-induced depletion of 5-HT by this compound would suggest an effect on serotonin storage or release.

Mandatory Visualizations

Signaling Pathways

This compound's effects on neurotransmitter turnover are mediated by its interaction with specific receptor systems in the brain. The following diagrams illustrate the key signaling pathways associated with its known pharmacological targets.

G Kappa-Opioid Receptor Signaling Pathway cluster_0 Presynaptic Terminal This compound This compound KOR Kappa-Opioid Receptor This compound->KOR Gi_Go Gi/o Protein KOR->Gi_Go Activates AC Adenylyl Cyclase Gi_Go->AC Inhibits Ca_channel Voltage-gated Ca2+ Channel Gi_Go->Ca_channel Inhibits cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Activates PKA->Ca_channel Modulates Dopamine_release Dopamine Release Ca_channel->Dopamine_release Triggers

Caption: Kappa-Opioid Receptor Signaling Pathway.

G NMDA Receptor Antagonism cluster_1 Postsynaptic Neuron Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds Ion_Channel Ion Channel (Ca2+, Na+) NMDA_Receptor->Ion_Channel Opens This compound This compound This compound->NMDA_Receptor Blocks Ca_influx Ca2+ Influx Ion_Channel->Ca_influx Downstream_Signaling Downstream Signaling Cascades Ca_influx->Downstream_Signaling Activates

Caption: NMDA Receptor Antagonism by this compound.

Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo study investigating the effects of a compound on neurotransmitter turnover.

G Experimental Workflow for Neurotransmitter Turnover Study cluster_workflow Animal_Model 1. Animal Model (e.g., Rats) Drug_Admin 2. Drug Administration (this compound or Vehicle) Animal_Model->Drug_Admin Inhibitor_Admin 3. Synthesis Inhibitor (AMPT or PCPA) Drug_Admin->Inhibitor_Admin Brain_Dissection 4. Brain Dissection (Region Specific) Inhibitor_Admin->Brain_Dissection Sample_Prep 5. Sample Preparation (Homogenization & Centrifugation) Brain_Dissection->Sample_Prep HPLC_Analysis 6. HPLC Analysis (Neurotransmitter Quantification) Sample_Prep->HPLC_Analysis Data_Analysis 7. Data Analysis (Turnover Rate Calculation) HPLC_Analysis->Data_Analysis

Caption: Experimental Workflow for Neurotransmitter Turnover Study.

Conclusion

This compound demonstrates clear modulatory effects on the turnover of key neurotransmitters in the brain, particularly dopamine, noradrenaline, and serotonin. Its ability to slightly decrease catecholamine turnover under normal conditions and counteract stress-induced changes suggests a stabilizing effect on these systems. Furthermore, its apparent stimulation of serotonin metabolism indicates a complex interaction with multiple neurotransmitter pathways. The primary mechanisms of action appear to involve kappa-opioid receptor agonism and NMDA receptor antagonism.

This guide provides a foundational understanding of this compound's neurochemical effects and the methodologies used to study them. However, a significant gap in the literature remains regarding precise quantitative data and detailed experimental parameters. Future research should focus on elucidating the dose-dependent effects of this compound on neurotransmitter turnover and metabolism, utilizing modern analytical techniques to provide a more granular understanding of its pharmacological profile. Such studies will be crucial for evaluating its therapeutic potential and advancing the development of novel treatments for neurological and psychiatric disorders.

References

The Indole Alkaloid Frontier: A Technical Guide to Sourcing and Purification of Tabernanthine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies for sourcing and purifying Tabernanthine, a prominent indole alkaloid, from its natural plant sources. With a focus on practical application, this document details established protocols, presents comparative data, and visualizes key workflows to support researchers and professionals in the fields of phytochemistry, pharmacology, and drug development.

Sourcing of this compound: Plant Materials and Harvesting

This compound is an iboga alkaloid found in several species of the Apocynaceae family. The primary and most well-known source is the root bark of the Central African shrub, Tabernanthe iboga. Other notable plant sources include species from the Voacanga and Tabernaemontana genera, which are also recognized for their diverse alkaloid content.

The geographical distribution of Tabernanthe iboga is concentrated in Central Africa, with countries like Gabon, Cameroon, and the Democratic Republic of Congo being primary habitats.[1][2] The plant typically grows in the forest understorey.[2]

Sustainable harvesting of T. iboga is a critical consideration due to its slow growth, with plants taking approximately 4-7 years to mature.[1] The root bark contains the highest concentration of alkaloids. Traditional harvesting often involves uprooting the entire plant, a practice that raises significant sustainability concerns.[3][4] More sustainable methods, such as harvesting only a portion of the roots to allow the plant to recover, are being encouraged.[4] The optimal time for harvesting is when the plant has reached full maturity, as older plants can yield a significantly higher quantity of root bark.[4]

Plant SourcePrimary Geographical DistributionPart UsedKey Alkaloids
Tabernanthe ibogaCentral Africa (Gabon, Cameroon, Congo)[1][2]Root BarkIbogaine, this compound, Ibogamine, Voacangine[5][6]
Voacanga africanaWest and Central AfricaStem and Root BarkVoacangine, Voacamine[7]
Tabernaemontana speciesTropical regions worldwideVarious partsCoronaridine, Voacangine, Ibogaine[8][9]

Extraction of Total Alkaloids: From Plant Material to Crude Extract

The initial step in isolating this compound is the extraction of the total alkaloid content from the dried and powdered plant material. An acid-base extraction is a commonly employed and effective method.

Experimental Protocol: Acid-Base Extraction of Total Alkaloids from T. iboga Root Bark

Materials and Equipment:

  • Dried and finely powdered T. iboga root bark

  • 5% Acetic acid solution (distilled vinegar diluted with water)

  • 25-30% Ammonia solution

  • Filter cloth or filter paper

  • Large extraction vessel (e.g., food-grade plastic bucket)

  • Stirring rod

  • Collection vessels

Methodology:

  • Acidic Extraction:

    • Place a known quantity of powdered root bark into the extraction vessel.

    • Add a sufficient volume of 5% acetic acid solution to saturate the powder. A common ratio is 500 mL of 5% acetic acid per 1 kg of root bark.[10]

    • Stir the mixture periodically over several hours. The extraction can be performed at room temperature.[5]

    • After the extraction period (e.g., 2 hours with stirring every 15 minutes, followed by an overnight stand), filter the mixture through a filter cloth to separate the acidic extract from the plant material.[5][10]

    • Repeat the extraction process with the plant residue multiple times (e.g., a total of nine times) to ensure maximum alkaloid recovery.[10]

  • Basification and Precipitation:

    • Combine the acidic extracts.

    • Slowly add a 25-30% ammonia solution to the combined extract while stirring until the pH reaches 9-11.[7][10] A gray to brown precipitate of the total alkaloids (TA) will form.[10]

    • Allow the precipitate to settle.

  • Isolation of Total Alkaloids:

    • Filter the basified solution to collect the precipitated total alkaloids.

    • Wash the collected precipitate with water to remove excess ammonia and other water-soluble impurities.

    • Dry the total alkaloid precipitate. This can be done at a moderate temperature (e.g., 50°C) to prevent degradation.[5] The resulting dried powder is the crude Total Alkaloid (TA) extract.

Purification of this compound: Isolating the Target Alkaloid

The crude TA extract contains a mixture of alkaloids. Further purification steps are necessary to isolate this compound. These steps typically involve solvent precipitation and chromatographic techniques.

Acetone Precipitation of Purified Total Alkaloid Hydrochloride (PTA HCl)

A common method to refine the total alkaloid extract is to convert the alkaloids into their hydrochloride salts and precipitate them from an acetone solution. This yields a more purified mixture known as Purified Total Alkaloid Hydrochloride (PTA HCl).

Experimental Protocol: Preparation of PTA HCl

Materials and Equipment:

  • Dried Total Alkaloid (TA) powder

  • Acetone

  • Concentrated Hydrochloric Acid (HCl)

  • Filtration apparatus (e.g., Büchner funnel and flask)

  • Stirring apparatus

Methodology:

  • Dissolution and Precipitation:

    • Dissolve the dried TA powder in acetone.[10]

    • Slowly add concentrated HCl to the acetone solution while stirring. The alkaloid hydrochlorides will precipitate out of the solution.[10]

    • Continue adding HCl until precipitation is complete.

  • Isolation of PTA HCl:

    • Filter the mixture to collect the precipitated PTA HCl.[10]

    • Wash the precipitate with a small amount of cold acetone to remove any remaining soluble impurities.

    • Dry the collected PTA HCl.

Chromatographic Separation

For the isolation of individual alkaloids like this compound, chromatographic techniques are indispensable. Thin Layer Chromatography (TLC) is useful for monitoring the separation process, while Column Chromatography and High-Performance Liquid Chromatography (HPLC) are employed for preparative scale purification.

Experimental Protocol: Column Chromatography and HPLC

Column Chromatography:

  • Stationary Phase Preparation: A column is packed with a suitable adsorbent, typically silica gel or alumina.

  • Sample Loading: The PTA HCl or a further refined extract is dissolved in a minimal amount of the mobile phase and loaded onto the column.

  • Elution: A solvent system (mobile phase) is passed through the column. The polarity of the solvent system is gradually increased to elute the different alkaloids based on their affinity for the stationary phase.[11]

  • Fraction Collection: The eluate is collected in separate fractions.

  • Analysis: Each fraction is analyzed by TLC to identify the fractions containing the desired alkaloid, this compound.[11]

  • Solvent Evaporation: The pure fractions containing this compound are combined, and the solvent is removed under reduced pressure.[11]

High-Performance Liquid Chromatography (HPLC): For higher purity, preparative HPLC can be utilized.

  • Column: A C18 column is commonly used for the separation of iboga alkaloids.[12]

  • Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile and a buffer, such as ammonium formate.[12]

  • Detection: A UV detector set at an appropriate wavelength (e.g., 278 nm) is used to monitor the elution of the alkaloids.[12]

  • Fraction Collection: Fractions corresponding to the this compound peak are collected.

Recrystallization

A final recrystallization step can be performed to obtain highly pure this compound.

Experimental Protocol: Recrystallization

Materials and Equipment:

  • Purified this compound (from chromatography)

  • 95% Ethanol

  • Heating apparatus (e.g., hot plate with magnetic stirrer)

  • Crystallization dish

Methodology:

  • Dissolution: Dissolve the impure this compound in a minimal amount of hot 95% ethanol.[10][11]

  • Hot Filtration: If insoluble impurities are present, perform a hot filtration to remove them.[11]

  • Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in a refrigerator or ice bath to induce crystallization.

  • Isolation: Collect the crystals by filtration and wash them with a small amount of cold ethanol.

  • Drying: Dry the purified crystals.

Quantitative Data and Yields

The yield of this compound and other iboga alkaloids can vary significantly depending on the plant source, age of the plant, harvesting time, and the extraction and purification methods employed. The total alkaloid content in T. iboga root bark can range from a fraction of a percent to a few percent of the dry weight.[10]

For instance, studies on the related plant Voacanga africana have shown that a direct acetone-based extraction can yield voacangine at approximately 0.82% of the root bark's dried weight.[7] While specific yield data for this compound from T. iboga using the detailed protocols can vary, a multi-step purification process will inevitably lead to some loss of the final product.[11] Optimization of each step, from pH control in extraction to the choice of solvent systems in chromatography, is crucial for maximizing the final yield.[11]

Extraction/Purification StepKey ParametersExpected Outcome
Acid-Base ExtractionpH control, number of extractionsCrude Total Alkaloid (TA) extract
Acetone PrecipitationSolvent purity, temperaturePurified Total Alkaloid Hydrochloride (PTA HCl)
Column ChromatographyStationary phase, mobile phase gradientSeparation of individual alkaloids
HPLCColumn type, mobile phase compositionHigh-purity this compound
RecrystallizationSolvent choice, cooling rateCrystalline, highly purified this compound

Workflow and Signaling Pathway Visualizations

Workflow for Sourcing and Purification of this compound

Sourcing_and_Purification_Workflow Plant Tabernanthe iboga Plant Harvest Harvesting of Root Bark Plant->Harvest Drying Drying and Powdering Harvest->Drying Extraction Acid-Base Extraction Drying->Extraction TA Total Alkaloid (TA) Extract Extraction->TA Precipitation Acetone Precipitation (PTA HCl) TA->Precipitation PTA_HCl Purified Total Alkaloid HCl Precipitation->PTA_HCl ColumnChrom Column Chromatography PTA_HCl->ColumnChrom HPLC Preparative HPLC ColumnChrom->HPLC Recrystallization Recrystallization HPLC->Recrystallization Pure_Tab Pure this compound Recrystallization->Pure_Tab

Caption: Workflow from plant material to purified this compound.

Illustrative Signaling Pathway for Iboga Alkaloids

While the specific signaling pathways of this compound are still under extensive research, studies on related iboga alkaloids like coronaridine and ibogaine provide insights into their potential mechanisms of action. For instance, coronaridine has been shown to inhibit the Wnt signaling pathway by decreasing β-catenin mRNA expression.[13] Ibogaine has been found to modulate neurotrophic factor signaling, such as the glial cell line-derived neurotrophic factor (GDNF) pathway.[14][15] The following diagram illustrates a simplified representation of the Wnt/β-catenin signaling pathway, which can be inhibited by certain iboga alkaloids.

Wnt_Signaling_Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled binds LRP LRP5/6 Wnt->LRP Dishevelled Dishevelled Frizzled->Dishevelled activates DestructionComplex Destruction Complex (Axin, APC, GSK3β) Dishevelled->DestructionComplex inhibits BetaCatenin β-catenin DestructionComplex->BetaCatenin phosphorylates for degradation Proteasome Proteasomal Degradation BetaCatenin->Proteasome TCF_LEF TCF/LEF BetaCatenin->TCF_LEF accumulates and translocates to nucleus TargetGenes Target Gene Expression TCF_LEF->TargetGenes activates Coronaridine Coronaridine (Iboga Alkaloid) mRNA β-catenin mRNA Coronaridine->mRNA decreases expression mRNA->BetaCatenin translates to

Caption: Wnt/β-catenin signaling pathway and inhibition by Coronaridine.

Conclusion

The sourcing and purification of this compound from natural plant materials present both opportunities and challenges. While established phytochemical methods provide a clear path from plant to purified compound, considerations regarding the sustainability of plant sources are paramount. The detailed protocols and workflows presented in this guide offer a solid foundation for researchers to undertake the extraction and isolation of this compound. Further research into optimizing these methods for higher yields and purity, as well as exploring alternative, more sustainable sources, will be crucial for the continued investigation of this and other promising iboga alkaloids.

References

Methodological & Application

Application Notes and Protocols for Tabernanthine in Cocaine Self-Administration Rat Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for investigating the effects of tabernanthine on cocaine self-administration in rat models. The following sections detail the experimental procedures, data presentation, and relevant biological pathways.

Introduction

Cocaine addiction is a significant public health issue with limited effective pharmacological treatments.[1] Preclinical research using rodent models of drug self-administration is crucial for the development of novel therapeutics.[2] this compound, an indole alkaloid from the plant Tabernanthe iboga, and its parent compound ibogaine, have shown promise in reducing drug-seeking behavior for various substances of abuse, including cocaine.[3][4] This document outlines the protocols for evaluating the efficacy of this compound in a rat model of cocaine self-administration.

Quantitative Data Summary

The following tables summarize quantitative data from studies investigating the effects of iboga alkaloids on cocaine self-administration in rats.

Table 1: Effects of Iboga Alkaloids on Cocaine Self-Administration in Rats

CompoundDose Range (mg/kg)Route of AdministrationEffect on Cocaine Self-AdministrationReference
This compound2.5 - 80Not SpecifiedDose-related reduction[4]
Ibogaine40Intraperitoneal (i.p.)Significant decrease in cocaine intake for over 48 hours[5][6]
Ibogaine2.5 - 40Not SpecifiedDose-dependent reduction[4]
18-Methoxycoronaridine (Ibogaine analog)Not SpecifiedNot SpecifiedInhibition of cocaine self-administration[4]

Table 2: Representative Cocaine Self-Administration Parameters in Rats

ParameterValue/RangeReference
Cocaine Dose per Infusion0.25 - 1.0 mg/kg[7][8]
Session Duration1 - 18 hours[8][9]
Reinforcement ScheduleFixed-Ratio (FR), Progressive-Ratio (PR)[10]
Acquisition CriteriaStable responding (<10-20% variation) for 3 consecutive sessions[11]
Abstinence Period for Cue Reactivity30 days[6]

Experimental Protocols

Animal Subjects
  • Species: Male Sprague-Dawley or Wistar rats are commonly used.

  • Weight: Initially weighing 250-300g.

  • Housing: Individually housed in a temperature-controlled environment with a 12-hour light/dark cycle. Food and water are available ad libitum, except during periods of food restriction for initial lever press training.

Surgical Procedure: Intravenous Catheter Implantation

Aseptic surgical techniques are required for the implantation of a chronic indwelling catheter into the jugular vein.

  • Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., a ketamine/xylazine cocktail or isoflurane).

  • Catheter Preparation: Use a sterile, flexible catheter material such as Silastic tubing.

  • Incision and Vein Exposure: Make a small incision over the right jugular vein and carefully dissect the vein from the surrounding tissue.

  • Catheter Insertion: Make a small incision in the vein and insert the catheter, advancing it until the tip is near the entrance of the right atrium.

  • Securing the Catheter: Secure the catheter to the vein with surgical suture.

  • Exteriorization: Tunnel the external part of the catheter subcutaneously to the dorsal scapular region and exteriorize it.

  • Post-operative Care: Administer analgesics and antibiotics as per veterinary guidelines. Allow the animals to recover for at least one week before starting experimental procedures. Flush the catheters daily with heparinized saline to maintain patency.

Cocaine Self-Administration Protocol

This protocol is designed to establish and measure cocaine-taking behavior.

  • Apparatus: Standard operant conditioning chambers equipped with two levers (active and inactive), a cue light above the active lever, a drug infusion pump, and a house light.

  • Acquisition of Lever Pressing (Food Reinforcement - Optional): To facilitate learning, rats can first be trained to press a lever for food pellets on a fixed-ratio 1 (FR1) schedule (one press results in one food pellet).

  • Acquisition of Cocaine Self-Administration:

    • Cocaine Solution: Prepare a sterile solution of cocaine hydrochloride in 0.9% saline. A common dose is 0.5 mg/kg per infusion.

    • Session Initiation: Place the rat in the operant chamber and connect the exteriorized catheter to the infusion pump via a tether system that allows free movement.

    • Reinforcement Contingencies: Program the chamber so that a press on the active lever results in an intravenous infusion of cocaine over a few seconds. Each infusion is paired with a discrete cue (e.g., illumination of the cue light). Presses on the inactive lever have no programmed consequences.

    • Schedule of Reinforcement: Start with a Fixed-Ratio 1 (FR1) schedule.

    • Time-out Period: A time-out period (e.g., 20 seconds) after each infusion prevents overdose, during which active lever presses are recorded but not reinforced.

    • Session Duration: Daily sessions typically last for 2 hours.

    • Acquisition Criterion: Training continues until the rats show stable responding on the active lever and discriminate between the active and inactive levers (e.g., <20% variability in the number of infusions over three consecutive days).

  • Maintenance Phase: Once the behavior is stable, rats are considered to have acquired cocaine self-administration.

  • Extinction and Reinstatement (Optional):

    • Extinction: After the maintenance phase, replace the cocaine solution with saline. Lever presses are no longer reinforced with cocaine, leading to a decrease in responding.

    • Reinstatement: Following extinction, drug-seeking behavior can be reinstated by a priming injection of cocaine, presentation of the conditioned cues, or a stressor.

This compound Administration Protocol

This protocol outlines the administration of this compound to assess its effect on cocaine self-administration.

  • This compound Solution Preparation:

    • Compound: this compound hydrochloride.

    • Vehicle: The choice of vehicle depends on the solubility of the specific salt of this compound used. Common vehicles for alkaloids in rodent studies include sterile saline, sterile water, or a small percentage of a solubilizing agent like Tween 80 in saline. It is critical to determine the appropriate vehicle and ensure the solution is sterile.

  • Dosing Regimen:

    • Dose Range: Based on available literature for iboga alkaloids, a dose range of 2.5 - 80 mg/kg can be explored.[4] A common effective dose for the parent compound, ibogaine, is 40 mg/kg.[5][6]

    • Route of Administration: Intraperitoneal (i.p.) injection is a common route for systemic administration in rats.

  • Experimental Design (Pretreatment):

    • Baseline: Establish a stable baseline of cocaine self-administration in the trained rats.

    • Treatment: Administer a single i.p. injection of this compound or vehicle at a specified time before the cocaine self-administration session (e.g., 30 minutes, 1 hour, or 19 hours prior, as has been done with ibogaine).

    • Testing: Place the rat in the operant chamber and record the number of cocaine infusions, and active and inactive lever presses.

    • Washout Period: Allow for a sufficient washout period between different doses of this compound if a within-subjects design is used.

Mandatory Visualizations

Signaling Pathways

Cocaine_Mechanism_of_Action Synaptic_Cleft Synaptic Cleft D_Receptor D_Receptor Synaptic_Cleft->D_Receptor DAT DAT Synaptic_Cleft->DAT Reuptake Dopamine Dopamine Vesicle Vesicle Dopamine->Vesicle Packaging Vesicle->Synaptic_Cleft Release Reward_Pathway Reward_Pathway D_Receptor->Reward_Pathway Cocaine Cocaine Cocaine->DAT Blocks

Tabernanthine_Hypothesized_Pathway This compound This compound Dopamine_System Dopamine_System This compound->Dopamine_System Modulates Serotonin_System Serotonin_System This compound->Serotonin_System Modulates NMDA_Receptor NMDA_Receptor This compound->NMDA_Receptor Antagonizes Opioid_Receptors Opioid_Receptors This compound->Opioid_Receptors Binds to Reduced_Cocaine_Intake Reduced_Cocaine_Intake Dopamine_System->Reduced_Cocaine_Intake Decreased_Craving Decreased_Craving Serotonin_System->Decreased_Craving NMDA_Receptor->Reduced_Cocaine_Intake Opioid_Receptors->Decreased_Craving

Experimental Workflow

Experimental_Workflow Start Start Surgery IV Catheter Implantation Surgery Start->Surgery Recovery Post-operative Recovery (≥ 7 days) Surgery->Recovery Acquisition Cocaine Self-Administration Acquisition (FR1) Recovery->Acquisition Maintenance Stable Cocaine Self-Administration (Maintenance Phase) Acquisition->Maintenance Treatment This compound/Vehicle Administration (i.p.) Maintenance->Treatment Testing Cocaine Self-Administration Test Session Treatment->Testing Data_Analysis Data Analysis (Lever Presses, Infusions) Testing->Data_Analysis End End Data_Analysis->End

References

Application Notes and Protocols for Studying Morphine Dependence and Withdrawal with Tabernanthine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of tabernanthine, an indole alkaloid derived from the plant Tabernanthe iboga, in preclinical research models of morphine dependence and withdrawal. This document includes summaries of quantitative data, detailed experimental protocols, and visualizations of the proposed signaling pathways involved in this compound's mechanism of action.

Introduction

This compound is a psychoactive compound that, along with the more extensively studied ibogaine, has shown potential for treating substance use disorders.[1][2] Preclinical studies suggest that this compound can reduce the self-administration of morphine in rats, indicating its potential as an anti-addictive agent.[2] Its mechanism of action is believed to be multifactorial, involving modulation of several key neurotransmitter systems implicated in addiction, including the opioid, glutamate, and serotonin systems. These notes are intended to guide researchers in designing and conducting experiments to further elucidate the therapeutic potential of this compound for opioid dependence.

Data Presentation

The following tables summarize the available quantitative data on the binding affinity and effects of this compound and related compounds on opioid-related behaviors.

Table 1: Binding Affinity of this compound for Key Receptors

ReceptorLigandKᵢ (µM)SpeciesReference
Kappa-Opioid ReceptorThis compound0.15-[2]
NMDA ReceptorThis compound10.5-[2]

Table 2: Effects of Iboga Alkaloids on Morphine Self-Administration in Rats

CompoundDose Range (mg/kg)Effect on Morphine IntakeDuration of EffectReference
This compound2.5 - 80Dose-dependent decreaseAfter-effects observed the day after administration; persistent decreases for several days in some subjects[1]
Ibogaine2.5 - 80Dose-dependent decreaseAfter-effects observed the day after administration; persistent decreases for several days in some subjects[1]

Experimental Protocols

The following are detailed protocols for inducing morphine dependence in rodents and assessing the effects of this compound on withdrawal symptoms. These protocols are based on established methodologies in the field.[1][3][4]

Protocol 1: Induction of Morphine Dependence in Rats

Objective: To establish a state of physical dependence on morphine in rats to subsequently study withdrawal.

Materials:

  • Male Wistar or Sprague-Dawley rats (250-300g)

  • Morphine sulfate solution (in sterile 0.9% saline)

  • Syringes and needles for subcutaneous (s.c.) injection

Procedure:

  • Acclimation: House rats individually for at least one week before the start of the experiment with ad libitum access to food and water.

  • Induction Schedule: Administer morphine sulfate subcutaneously (s.c.) twice daily (e.g., 9:00 AM and 5:00 PM) for a period of 5-7 days with escalating doses. A typical dosing regimen is as follows:

    • Day 1: 10 mg/kg

    • Day 2: 20 mg/kg

    • Day 3: 30 mg/kg

    • Day 4: 40 mg/kg

    • Day 5: 50 mg/kg

  • Confirmation of Dependence: Physical dependence can be confirmed by precipitating withdrawal with an opioid antagonist (see Protocol 2) or by observing spontaneous withdrawal signs upon cessation of morphine administration.

Protocol 2: Assessment of this compound's Effect on Naloxone-Precipitated Morphine Withdrawal

Objective: To quantify the effect of this compound on the somatic signs of morphine withdrawal.

Materials:

  • Morphine-dependent rats (from Protocol 1)

  • This compound solution (dissolved in a suitable vehicle, e.g., sterile water or saline with a small amount of acid to aid dissolution)

  • Naloxone hydrochloride solution (in sterile 0.9% saline)

  • Observation chambers

  • Scoring sheet for withdrawal signs

Procedure:

  • Last Morphine Dose: Administer the final dose of morphine to the dependent rats.

  • This compound Administration: At a specified time after the last morphine dose (e.g., 2-4 hours), administer the desired dose of this compound or vehicle via the chosen route (e.g., intraperitoneal - i.p.). A range of doses (e.g., 10, 20, 40 mg/kg) should be tested to determine a dose-response relationship.

  • Withdrawal Precipitation: 30-60 minutes after this compound/vehicle administration, inject naloxone (1-2 mg/kg, s.c. or i.p.) to precipitate withdrawal signs.

  • Observation and Scoring: Immediately place the rat in an observation chamber and record the frequency and/or severity of withdrawal signs for a period of 30-60 minutes. Common withdrawal signs to score include:

    • Jumping

    • Wet-dog shakes

    • Teeth chattering

    • Ptosis (drooping eyelids)

    • Diarrhea

    • Piloerection

    • Lacrimation (excessive tearing)

    • Rhinorrhea (runny nose)

    • Chewing

    • Writhing

  • Data Analysis: Compare the withdrawal scores between the vehicle-treated group and the different this compound-treated groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Signaling Pathways and Mechanism of Action

The therapeutic effects of this compound on morphine dependence and withdrawal are thought to be mediated through its interaction with multiple neurotransmitter systems. The following diagrams illustrate the proposed signaling pathways.

Morphine_Dependence_Withdrawal cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_withdrawal Withdrawal State Morphine Morphine MOR μ-Opioid Receptor Morphine->MOR Agonist Gi Gi/o Protein MOR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits Ca_channel Ca²⁺ Channel Gi->Ca_channel Inhibits cAMP cAMP AC->cAMP Converts ATP to Neurotransmitter_release Neurotransmitter Release (e.g., GABA) Ca_channel->Neurotransmitter_release Reduces NMDA_receptor NMDA Receptor Ca_influx Ca²⁺ Influx NMDA_receptor->Ca_influx Allows Glutamate Glutamate Glutamate->NMDA_receptor Plasticity Synaptic Plasticity (Dependence) Ca_influx->Plasticity Leads to AC_up Upregulated Adenylyl Cyclase cAMP_up Increased cAMP AC_up->cAMP_up Produces Neuronal_hyperexcitability Neuronal Hyperexcitability cAMP_up->Neuronal_hyperexcitability Causes

Caption: Simplified overview of morphine's acute effects, the development of dependence, and the state of withdrawal.

Tabernanthine_MoA cluster_opioid Opioid System cluster_glutamate Glutamate System cluster_serotonin Serotonin System cluster_outcome Therapeutic Outcome This compound This compound MOR μ-Opioid Receptor This compound->MOR Weak Antagonist/ Partial Agonist? KOR κ-Opioid Receptor This compound->KOR Agonist (Ki=0.15µM) NMDA_receptor NMDA Receptor This compound->NMDA_receptor Antagonist (Ki=10.5µM) SERT Serotonin Transporter (SERT) This compound->SERT Inhibitor? Reduced_withdrawal Reduced Morphine Withdrawal Symptoms MOR->Reduced_withdrawal Reduced_craving Reduced Drug Craving & Self-Administration KOR->Reduced_craving NMDA_receptor->Reduced_withdrawal SERT->Reduced_craving Experimental_Workflow start Start animal_model Select Animal Model (e.g., Rats) start->animal_model dependence_induction Induce Morphine Dependence (Escalating Dose Regimen) animal_model->dependence_induction treatment_groups Assign to Treatment Groups (Vehicle, this compound Doses) dependence_induction->treatment_groups drug_admin Administer this compound or Vehicle treatment_groups->drug_admin withdrawal_precip Precipitate Withdrawal (Naloxone Injection) drug_admin->withdrawal_precip behavioral_assessment Behavioral Assessment (Score Withdrawal Signs) withdrawal_precip->behavioral_assessment data_analysis Data Analysis (Statistical Comparison) behavioral_assessment->data_analysis conclusion Draw Conclusions on Efficacy data_analysis->conclusion

References

Application Note & Protocol: A Validated HPLC-MS/MS Method for the Quantification of Tabernanthine in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tabernanthine is an indole alkaloid found in the plant Tabernanthe iboga.[1] It has garnered significant interest in the scientific community for its potential therapeutic applications, particularly in the context of addiction treatment. To facilitate preclinical and clinical research, a robust and reliable analytical method for the quantification of this compound in biological matrices is essential. This application note describes a detailed, validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the determination of this compound in human plasma.

The method utilizes protein precipitation for sample preparation, followed by chromatographic separation on a reverse-phase C18 column and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method has been validated according to the FDA guidelines for bioanalytical method validation and has demonstrated excellent linearity, accuracy, precision, and recovery.

Chemical Properties of this compound

PropertyValueReference
Chemical FormulaC₂₀H₂₆N₂O[1][2]
Molar Mass310.44 g/mol [1]
CAS Number83-94-3[2]
StructureIndole Alkaloid[1][3]

Experimental Protocols

Materials and Reagents
  • This compound reference standard (≥98% purity)

  • Ibogaine-d3 (Internal Standard, IS) (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

  • Human plasma (K₂EDTA as anticoagulant)

Instrumentation
  • HPLC System: Waters ACQUITY UPLC System

  • Mass Spectrometer: Sciex API 4000 Triple Quadrupole Mass Spectrometer with a Turbo V™ ion source

  • Analytical Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

Preparation of Standard Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and ibogaine-d3 in methanol to prepare individual stock solutions of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with 50:50 (v/v) methanol:water to create working standard solutions for calibration curve and quality control samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the ibogaine-d3 stock solution with 50:50 (v/v) methanol:water to a final concentration of 100 ng/mL.

Sample Preparation: Protein Precipitation
  • Aliquot 100 µL of plasma samples (blank, calibration standards, QC, or unknown) into 1.5 mL microcentrifuge tubes.

  • Add 10 µL of the internal standard working solution (100 ng/mL Ibogaine-d3) to all tubes except the blank matrix.

  • Add 300 µL of acetonitrile containing 0.1% formic acid to each tube.

  • Vortex mix for 1 minute to precipitate the plasma proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial.

  • Inject 5 µL of the supernatant into the HPLC-MS/MS system.

HPLC-MS/MS Conditions

HPLC Parameters:

ParameterSetting
Column Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 0.0-0.5 min (10% B), 0.5-2.5 min (10-90% B), 2.5-3.0 min (90% B), 3.0-3.1 min (90-10% B), 3.1-4.0 min (10% B)
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometer Parameters:

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Gas 1 50 psi
Ion Source Gas 2 50 psi
Curtain Gas 30 psi
Temperature 500°C
IonSpray Voltage 5500 V

MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)DP (V)EP (V)CE (eV)CXP (V)
This compound 311.2149.160103512
Ibogaine-d3 (IS) 314.2136.160103512

DP: Declustering Potential, EP: Entrance Potential, CE: Collision Energy, CXP: Collision Cell Exit Potential.

Method Validation

The method was validated according to FDA guidelines for bioanalytical method validation, assessing linearity, accuracy, precision, recovery, and stability.

Linearity and Sensitivity

The calibration curve was constructed by plotting the peak area ratio of this compound to the internal standard against the nominal concentration of this compound. The linearity was evaluated over the range of 0.5 - 500 ng/mL.

ParameterResult
Calibration Range 0.5 - 500 ng/mL
Regression Equation y = 0.0125x + 0.0034
Correlation Coefficient (r²) > 0.998
Lower Limit of Quantification (LLOQ) 0.5 ng/mL
Upper Limit of Quantification (ULOQ) 500 ng/mL
Accuracy and Precision

The intra-day and inter-day accuracy and precision were evaluated by analyzing quality control (QC) samples at four concentration levels (LLOQ, Low, Mid, and High).

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ0.56.8104.28.5102.8
Low1.55.298.76.999.5
Mid754.1101.55.3100.9
High4003.597.84.898.6
Recovery

The extraction recovery of this compound was determined by comparing the peak areas of extracted QC samples with those of unextracted standards at the same concentrations.

QC LevelConcentration (ng/mL)Mean Recovery (%)
Low1.592.3
Mid7594.1
High40093.5

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis plasma Plasma Sample (100 µL) add_is Add IS (Ibogaine-d3) plasma->add_is ppt Protein Precipitation (Acetonitrile + 0.1% Formic Acid) add_is->ppt vortex Vortex (1 min) ppt->vortex centrifuge Centrifuge (14,000 rpm, 10 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc HPLC Separation (Waters ACQUITY UPLC BEH C18) supernatant->hplc ms MS/MS Detection (Sciex API 4000, MRM Mode) hplc->ms data Data Acquisition & Processing ms->data

Caption: Experimental workflow for the quantification of this compound in plasma.

logical_relationship cluster_method_dev Method Development cluster_validation Method Validation (FDA Guidelines) cluster_application Application selectivity Selectivity & Specificity optimization Optimization of LC & MS Parameters selectivity->optimization linearity Linearity & Range optimization->linearity accuracy Accuracy optimization->accuracy precision Precision optimization->precision recovery Recovery optimization->recovery stability Stability optimization->stability is_selection Internal Standard Selection is_selection->optimization pk_studies Pharmacokinetic Studies linearity->pk_studies accuracy->pk_studies precision->pk_studies recovery->pk_studies stability->pk_studies tdm Therapeutic Drug Monitoring pk_studies->tdm

Caption: Logical relationship of method development, validation, and application.

Conclusion

This application note provides a comprehensive and robust HPLC-MS/MS method for the quantification of this compound in human plasma. The method is sensitive, selective, and has been successfully validated according to regulatory guidelines. The detailed protocol and performance characteristics presented herein make it suitable for supporting pharmacokinetic and other drug development studies involving this compound.

References

Application Notes and Protocols for the Spectral Analysis of Synthetic Tabernanthine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the ¹H-NMR and ¹³C-NMR spectral analysis of synthetically derived tabernanthine, a key iboga alkaloid with significant interest in medicinal chemistry and drug development. This document outlines the expected spectral data, experimental protocols for NMR analysis, and visual representations of experimental workflows and spectral correlations.

Introduction

This compound is a psychoactive indole alkaloid isolated from the root bark of the African shrub Tabernanthe iboga. Its potential therapeutic applications have spurred interest in its total synthesis to provide a reliable and scalable source for research and development. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of synthetic this compound. This document provides the key ¹H and ¹³C-NMR spectral data for synthetic this compound, enabling researchers to verify their synthesized compounds.

¹H and ¹³C-NMR Spectral Data

The following tables summarize the ¹H and ¹³C-NMR spectral data for synthetic this compound, recorded in deuterated chloroform (CDCl₃).

Table 1: ¹H-NMR Spectral Data for Synthetic this compound (400 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
7.95s-1HN-H
7.20d8.41HAr-H
6.82d2.21HAr-H
6.75dd8.4, 2.41HAr-H
3.84s-3HOCH₃
3.20 - 3.10m-2H
3.05 - 2.95m-2H
2.85 - 2.75m-1H
2.20 - 2.10m-1H
1.95 - 1.85m-1H
1.80 - 1.70m-1H
1.65 - 1.55m-1H
1.50 - 1.40m-1H
1.35 - 1.25m-1H
0.95t7.43HCH₃

Table 2: ¹³C-NMR Spectral Data for Synthetic this compound (101 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
153.8Ar-C
137.5Ar-C
132.1Ar-C
122.8Ar-C
112.5Ar-C
100.2Ar-C
99.8Ar-C
55.9OCH₃
54.1
53.0
40.8
35.7
32.1
31.0
27.9
26.8
22.5
12.1CH₃

Note: Specific assignments for all aliphatic protons and carbons require further 2D NMR analysis.

Experimental Protocols

Synthesis of this compound (Brief Overview)

The first total synthesis of this compound was recently achieved by Hughes and Townsend.[1] The synthesis involves an eight-step sequence, featuring a key thermal coupling of an indole and an aziridine to furnish the requisite tryptamine starting material. A subsequent Friedel-Crafts type alkylation forms the indole-isoquinuclidine C-C bond, and a regio- and diastereoselective hydroboration-oxidation enables the final C-N bond formation to complete the isoquinuclidine ring system.[1]

NMR Sample Preparation and Analysis
  • Sample Preparation:

    • Weigh approximately 5-10 mg of the synthetic this compound sample.

    • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H-NMR Spectroscopy:

    • Acquire the ¹H-NMR spectrum on a 400 MHz (or higher) NMR spectrometer.

    • Typical acquisition parameters:

      • Pulse sequence: zg30

      • Number of scans: 16-64 (depending on sample concentration)

      • Relaxation delay (d1): 1.0 s

      • Acquisition time (aq): ~4 s

      • Spectral width (sw): ~20 ppm

    • Process the data with an exponential window function (line broadening of 0.3 Hz) before Fourier transformation.

    • Phase and baseline correct the spectrum.

    • Reference the spectrum to the TMS signal at 0.00 ppm.

    • Integrate all signals.

  • ¹³C-NMR Spectroscopy:

    • Acquire the ¹³C-NMR spectrum on the same spectrometer, operating at the corresponding frequency (e.g., 101 MHz for a 400 MHz instrument).

    • Typical acquisition parameters:

      • Pulse sequence: zgpg30 (proton-decoupled)

      • Number of scans: 1024 or more (due to the lower natural abundance of ¹³C)

      • Relaxation delay (d1): 2.0 s

      • Acquisition time (aq): ~1 s

      • Spectral width (sw): ~240 ppm

    • Process the data with an exponential window function (line broadening of 1.0 Hz) before Fourier transformation.

    • Phase and baseline correct the spectrum.

    • Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

  • 2D-NMR Spectroscopy (for complete assignment):

    • To unambiguously assign all proton and carbon signals, it is recommended to perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

    • These experiments reveal proton-proton coupling networks and one-bond and multiple-bond correlations between protons and carbons, respectively.

Visualizations

Experimental Workflow for Synthesis and Analysis

G Experimental Workflow for this compound Synthesis and Analysis cluster_synthesis Total Synthesis cluster_analysis NMR Analysis Start Indole & Aziridine Starting Materials Coupling Thermal Coupling Start->Coupling Tryptamine Nosyl Tryptamine Intermediate Coupling->Tryptamine Alkylation Friedel-Crafts Alkylation Tryptamine->Alkylation Macrocycle Macrocyclic Intermediate Alkylation->Macrocycle Hydroboration Hydroboration-Oxidation Macrocycle->Hydroboration This compound Synthetic this compound Hydroboration->this compound SamplePrep Sample Preparation (in CDCl3) This compound->SamplePrep NMR_Acquisition 1D & 2D NMR Data Acquisition SamplePrep->NMR_Acquisition H1_NMR 1H-NMR NMR_Acquisition->H1_NMR C13_NMR 13C-NMR NMR_Acquisition->C13_NMR TwoD_NMR 2D-NMR (COSY, HSQC, HMBC) NMR_Acquisition->TwoD_NMR Data_Processing Data Processing & Referencing H1_NMR->Data_Processing C13_NMR->Data_Processing TwoD_NMR->Data_Processing Spectral_Analysis Spectral Analysis & Structural Verification Data_Processing->Spectral_Analysis

Caption: Workflow from starting materials to the final spectral analysis of synthetic this compound.

Key 2D NMR Correlations for Structural Elucidation

G Conceptual 2D NMR Correlations in this compound cluster_structure This compound Core Structure cluster_correlations Key NMR Correlations Indole Indole Moiety Isoquinuclidine Isoquinuclidine Core Ethyl Ethyl Sidechain Methoxy Methoxy Group COSY COSY (¹H-¹H Correlations) HSQC HSQC (¹H-¹³C One-Bond Correlations) Aromatic_Carbons Aromatic Carbons HSQC->Aromatic_Carbons Aliphatic_Carbons Aliphatic Carbons HSQC->Aliphatic_Carbons Ethyl_Carbons Ethyl Carbons HSQC->Ethyl_Carbons Methoxy_Carbon Methoxy Carbon HSQC->Methoxy_Carbon HMBC HMBC (¹H-¹³C Multi-Bond Correlations) HMBC->Aromatic_Carbons HMBC->Aromatic_Carbons HMBC->Aliphatic_Carbons HMBC->Aliphatic_Carbons Aromatic_Protons Aromatic Protons Aromatic_Protons->COSY Aromatic_Protons->HSQC Aromatic_Protons->HMBC Aliphatic_Protons Aliphatic Protons Aliphatic_Protons->COSY Aliphatic_Protons->HSQC Aliphatic_Protons->HMBC Ethyl_Protons Ethyl Protons Ethyl_Protons->COSY Ethyl_Protons->HSQC Ethyl_Protons->HMBC Methoxy_Protons Methoxy Protons Methoxy_Protons->HSQC Methoxy_Protons->HMBC

Caption: Visualization of key 2D NMR correlations for the structural confirmation of this compound.

References

Application Notes and Protocols for In Vitro Electrophysiology Studies of Tabernanthine on Ion Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for investigating the effects of Tabernanthine on key ion channels using in vitro electrophysiology techniques. The provided information is essential for assessing the compound's pharmacological profile and potential cardiac liability.

Introduction

This compound, an indole alkaloid structurally related to Ibogaine, has been investigated for various pharmacological activities. Understanding its interaction with ion channels is crucial for elucidating its mechanism of action and safety profile. Of particular importance are its effects on cardiac ion channels, which can have significant implications for cardiovascular safety. These notes focus on the electrophysiological assessment of this compound's effects on hERG potassium channels, voltage-gated sodium channels, and calcium channels. While direct extensive electrophysiological data for this compound is emerging, data from its close analog Ibogaine provides a strong basis for initial investigation.

Summary of this compound's Effects on Ion Channels

Based on available literature for this compound and its structural analog Ibogaine, the following effects on ion channels have been identified:

  • hERG (Kv11.1) Potassium Channels: Ibogaine is a potent inhibitor of hERG channels, which are critical for cardiac repolarization.[1][2][3] Inhibition of these channels can lead to QT interval prolongation and an increased risk of life-threatening arrhythmias like Torsades de Pointes.[3]

  • Voltage-Gated Sodium Channels (NaV): Ibogaine has been shown to inhibit human NaV1.5 sodium channels, though at significantly higher concentrations than those required to block hERG channels.[2]

  • Calcium Channels (CaV): this compound has been demonstrated to act as a calcium entry blocker.[4] It antagonizes contractions induced by high potassium and noradrenaline, suggesting an interaction with voltage-gated calcium channels and cellular calcium metabolism.[4]

Quantitative Data Summary

The following table summarizes the quantitative data available for the effects of Ibogaine, a close structural analog of this compound, on various ion channels. This data is critical for understanding the potency of the compound and for designing further experiments.

CompoundIon ChannelCell LineTechniqueIC50Reference
IbogainehERG (Kv11.1)tsA201Whole-Cell Patch-Clamp3 µM[2]
IbogaineNaV1.5tsA201Whole-Cell Patch-Clamp~75 µM[2]

Experimental Protocols

Detailed protocols for key in vitro electrophysiology experiments are provided below.

Protocol 1: hERG Potassium Channel Assay using Whole-Cell Patch-Clamp

This protocol is designed to assess the inhibitory effect of this compound on the human Ether-à-go-go-Related Gene (hERG) potassium channel.

Objective: To determine the concentration-dependent inhibition of hERG current by this compound and calculate the IC50 value.

Materials:

  • Cell Line: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing the hERG channel.

  • Recording Equipment: Patch-clamp amplifier, digitizer, and data acquisition software (e.g., pCLAMP).

  • Micropipettes: Borosilicate glass capillaries.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH 7.4 with NaOH.

    • Internal Solution (in mM): 130 KCl, 1 MgCl2, 1 CaCl2, 10 EGTA, 10 HEPES, 5 Mg-ATP; pH 7.2 with KOH.

    • This compound Stock Solution: 10 mM in DMSO.

Procedure:

  • Cell Preparation: Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-80% confluency.

  • Pipette Preparation: Pull micropipettes to a resistance of 2-5 MΩ when filled with the internal solution.

  • Whole-Cell Configuration:

    • Transfer a coverslip to the recording chamber and perfuse with the external solution.

    • Establish a giga-ohm seal between the micropipette and a single cell.

    • Rupture the cell membrane to achieve the whole-cell configuration.

  • Voltage-Clamp Protocol:

    • Hold the cell at a membrane potential of -80 mV.

    • Apply a depolarizing step to +20 mV for 2 seconds to activate the hERG channels.

    • Repolarize to -50 mV for 3 seconds to elicit the characteristic hERG tail current.

    • Repeat this protocol at a frequency of 0.1 Hz.

  • Compound Application:

    • Once a stable baseline recording is established, perfuse the cell with increasing concentrations of this compound (e.g., 0.1, 0.3, 1, 3, 10, 30 µM).

    • Allow the effect of each concentration to reach a steady state (typically 3-5 minutes).

  • Data Analysis:

    • Measure the peak amplitude of the hERG tail current at each concentration.

    • Normalize the current amplitude to the baseline control.

    • Plot the normalized current as a function of this compound concentration and fit the data to a Hill equation to determine the IC50 value.

Protocol 2: Voltage-Gated Sodium Channel (NaV1.5) Assay

This protocol is for assessing the effect of this compound on the cardiac voltage-gated sodium channel, NaV1.5.

Objective: To characterize the inhibitory effect of this compound on NaV1.5 channels.

Materials:

  • Cell Line: HEK293 cells stably expressing the human NaV1.5 channel.

  • Recording Equipment: As in Protocol 1.

  • Micropipettes: As in Protocol 1.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH 7.4 with NaOH.

    • Internal Solution (in mM): 120 CsF, 10 CsCl, 10 EGTA, 10 HEPES; pH 7.2 with CsOH.

    • This compound Stock Solution: 10 mM in DMSO.

Procedure:

  • Cell and Pipette Preparation: As in Protocol 1.

  • Whole-Cell Configuration: As in Protocol 1.

  • Voltage-Clamp Protocol:

    • Hold the cell at a membrane potential of -100 mV.

    • Apply a depolarizing step to -20 mV for 50 ms to elicit the peak inward sodium current.

    • Repeat this protocol at a frequency of 1 Hz.

  • Compound Application:

    • Apply increasing concentrations of this compound as described in Protocol 1.

  • Data Analysis:

    • Measure the peak inward sodium current at each concentration.

    • Analyze the data as described in Protocol 1 to determine the IC50.

Protocol 3: Voltage-Gated Calcium Channel (CaV) Assay

This protocol outlines the investigation of this compound's effect on L-type voltage-gated calcium channels.

Objective: To determine if this compound directly blocks voltage-gated calcium channels.

Materials:

  • Cell Line: HEK293 cells stably expressing the human CaV1.2 channel complex (α1, β2, α2δ subunits) or isolated cardiomyocytes.

  • Recording Equipment: As in Protocol 1.

  • Micropipettes: As in Protocol 1.

  • Solutions:

    • External Solution (in mM): 120 NaCl, 20 BaCl2 (or CaCl2), 1 MgCl2, 10 HEPES, 10 Glucose; pH 7.4 with NaOH. (Barium is often used as the charge carrier to increase current amplitude and reduce calcium-dependent inactivation).

    • Internal Solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP; pH 7.2 with CsOH.

    • This compound Stock Solution: 10 mM in DMSO.

Procedure:

  • Cell and Pipette Preparation: As in Protocol 1.

  • Whole-Cell Configuration: As in Protocol 1.

  • Voltage-Clamp Protocol:

    • Hold the cell at a membrane potential of -80 mV.

    • Apply a depolarizing step to 0 mV for 200 ms to elicit the peak inward calcium current.

    • Repeat this protocol at a frequency of 0.1 Hz.

  • Compound Application:

    • Apply increasing concentrations of this compound as described in Protocol 1.

  • Data Analysis:

    • Measure the peak inward calcium current at each concentration.

    • Analyze the data as described in Protocol 1 to determine the IC50.

Visualizations

Signaling Pathway and Experimental Logic

cluster_0 This compound Application cluster_1 Ion Channel Targets cluster_2 Electrophysiological Readout cluster_3 Physiological Consequence This compound This compound hERG hERG This compound->hERG NaV NaV This compound->NaV CaV CaV This compound->CaV Inhibition_hERG hERG Current Inhibition hERG->Inhibition_hERG Block Inhibition_NaV NaV Current Inhibition NaV->Inhibition_NaV Block Inhibition_CaV CaV Current Inhibition CaV->Inhibition_CaV Block QT_Prolongation QT Prolongation Arrhythmia Risk Inhibition_hERG->QT_Prolongation Reduced_Excitability Reduced Cardiac Excitability Inhibition_NaV->Reduced_Excitability Negative_Inotropy Negative Inotropy Vascular Relaxation Inhibition_CaV->Negative_Inotropy

Caption: Interaction of this compound with key ion channels and their physiological outcomes.

Experimental Workflow

cluster_0 Preparation cluster_1 Electrophysiology cluster_2 Data Analysis Cell_Culture Cell Culture (HEK293 expressing target channel) Patch Establish Whole-Cell Patch-Clamp Cell_Culture->Patch Solution_Prep Prepare Internal & External Solutions Solution_Prep->Patch Compound_Prep Prepare this compound Stock & Dilutions Application Apply Increasing Concentrations of This compound Compound_Prep->Application Baseline Record Baseline Current Patch->Baseline Baseline->Application Washout Washout Application->Washout Measure Measure Peak Current Amplitude Washout->Measure Normalize Normalize to Baseline Measure->Normalize Fit Fit Concentration- Response Curve (IC50) Normalize->Fit

Caption: Workflow for in vitro electrophysiological analysis of this compound.

References

Application Notes and Protocols: Dose-Response Studies of Iboga Alkaloids for Reducing Alcohol-Seeking Behavior

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Alcohol use disorder (AUD) is a significant global health issue with limited effective long-term treatments. Iboga alkaloids, derived from the West African shrub Tabernanthe iboga, have garnered interest for their potential anti-addictive properties. While ibogaine is the most well-known of these alkaloids, its psychoactive effects and potential for cardiotoxicity have spurred research into related compounds like tabernanthine and synthetic analogs such as tabernanthalog (TBG).[1][2] This document outlines protocols for preclinical dose-response studies to evaluate the efficacy of these compounds in reducing alcohol-seeking behavior, drawing upon established methodologies from studies on ibogaine and TBG.

Data Presentation: Dose-Response of Iboga Alkaloids on Alcohol Consumption

The following tables summarize quantitative data from preclinical studies on ibogaine and tabernanthalog, demonstrating their effects on alcohol-seeking and consumption in rodent models.

Table 1: Effects of Ibogaine on Alcohol Intake in Alcohol-Preferring Rats

Animal ModelDoses (mg/kg, IP)Key FindingsReference
Fawn-Hooded (FH) Rats10, 30, 60Significant, dose-dependent reduction in alcohol intake.
Alcohol-Preferring (P) Rats10, 30, 60Significant, dose-dependent reduction in alcohol intake.
Alcohol-Accepting (AA) Rats10, 30, 60Significant, dose-dependent reduction in alcohol intake.

Table 2: Effects of Tabernanthalog (TBG) on Alcohol-Seeking Behavior in Rats

Animal ModelDose (mg/kg, IP)Experimental ParadigmKey FindingsReference
Wistar Rats30Progressive Ratio TestSignificantly reduced break points for alcohol, indicating decreased motivation.[1]

Experimental Protocols

Protocol 1: Operant Alcohol Self-Administration

This protocol is designed to assess the motivation of rodents to work for alcohol reinforcement and to test the effects of a compound on this behavior.

Objective: To determine if this compound (or a related compound) reduces operant responding for alcohol.

Materials:

  • Standard operant conditioning chambers equipped with two levers, a liquid delivery system (e.g., a dipper or a pump), and cue lights.

  • Alcohol solution (e.g., 10-20% v/v ethanol).

  • Water.

  • Experimental compound (e.g., this compound, dissolved in a suitable vehicle).

  • Vehicle control solution.

  • Syringes and needles for administration (e.g., intraperitoneal, IP).

  • Animal subjects (e.g., Wistar or alcohol-preferring rat strains).

Procedure:

  • Acquisition Phase:

    • Rats are trained to press a designated "active" lever to receive a small volume (e.g., 0.1 mL) of alcohol solution.[1]

    • Pressing the "inactive" lever has no consequence.

    • Training sessions are typically conducted daily for a set duration (e.g., 30-60 minutes).

    • To facilitate acquisition, a sucrose-fading procedure may be used, where the alcohol is initially mixed with a sweet solution, and the sucrose concentration is gradually reduced to zero.

  • Stabilization Phase:

    • Continue daily sessions until the rats exhibit stable responding for alcohol, with low variability in the number of rewards earned per session.

  • Dose-Response Testing:

    • Once stable responding is achieved, administer a single injection of the experimental compound or vehicle at a predetermined time before the session (e.g., 30 minutes prior).[1]

    • A within-subjects design is often used, where each animal receives each dose (including vehicle) in a counterbalanced order, with washout periods (e.g., several days of baseline responding) between drug administration days.

    • Record the number of active and inactive lever presses.

  • Progressive Ratio Schedule (Optional):

    • To specifically measure motivation, after stable responding on a fixed-ratio schedule, switch to a progressive ratio schedule.

    • On this schedule, the number of lever presses required to earn each subsequent reward increases exponentially.[1]

    • The "breakpoint" is the highest number of presses an animal is willing to make for a single reward. A lower breakpoint after drug administration suggests reduced motivation.[1]

Protocol 2: Two-Bottle Choice Drinking Paradigm

This protocol assesses voluntary alcohol consumption and preference in a home-cage environment.

Objective: To determine if this compound reduces voluntary alcohol consumption and preference.

Materials:

  • Standard animal home cages.

  • Two drinking bottles per cage, equipped with sipper tubes.

  • Alcohol solution (e.g., 10% v/v ethanol).

  • Water.

  • Experimental compound and vehicle.

  • Scale for weighing bottles.

Procedure:

  • Baseline Phase:

    • Acclimate animals to the two-bottle choice condition, with one bottle containing alcohol solution and the other containing water.

    • Measure daily fluid consumption from each bottle by weighing them at the same time each day for at least one week to establish a stable baseline of alcohol preference and intake.

    • The position of the bottles should be alternated daily to control for side preference.

  • Treatment Phase:

    • Administer the experimental compound or vehicle at various doses according to the study design (e.g., a single injection or daily injections for a set period).

    • Continue to measure daily alcohol and water consumption.

  • Data Analysis:

    • Calculate the total alcohol consumed (g/kg of body weight) and the alcohol preference ratio (volume of alcohol consumed / total volume of fluid consumed).

    • Compare the results between the treatment and vehicle control groups, and across different doses.

Signaling Pathways and Experimental Workflow

Proposed Signaling Pathway for Iboga Alkaloids in Reducing Alcohol Seeking

The anti-addictive effects of iboga alkaloids are thought to be mediated through complex interactions with multiple neurotransmitter systems.[3] Key pathways include the modulation of dopaminergic and serotonergic signaling, which are central to the brain's reward circuitry.

G cluster_0 Iboga Alkaloid Action cluster_1 Neurotransmitter Systems cluster_2 Cellular and Network Effects cluster_3 Behavioral Outcome Tab This compound / Analog Serotonin Serotonin System (e.g., 5-HT2A Receptors) Tab->Serotonin Dopamine Dopamine System (Mesolimbic Pathway) Tab->Dopamine Glutamate Glutamate System (NMDA Receptors) Tab->Glutamate Plasticity Synaptic Plasticity (e.g., GDNF signaling) Serotonin->Plasticity Reward Altered Reward Processing Dopamine->Reward Glutamate->Plasticity Plasticity->Reward Outcome Reduced Alcohol Seeking Behavior Reward->Outcome

Caption: Proposed mechanism of action for iboga alkaloids.

Experimental Workflow for Preclinical Dose-Response Study

The following diagram illustrates a typical workflow for evaluating the efficacy of a novel compound in reducing alcohol-seeking behavior.

G A Phase 1: Acquisition of Alcohol Self-Administration B Phase 2: Baseline Stability (Consistent Responding) A->B Training C Phase 3: Dose-Response Testing (Vehicle and Multiple Doses) B->C Counterbalanced Administration D Data Collection (Lever Presses, Alcohol Intake) C->D During Test Sessions E Data Analysis (Statistical Comparison) D->E Quantification F Conclusion: Efficacy of Compound E->F Interpretation

Caption: Workflow for an operant self-administration study.

References

Protocol for Assessing Tabernanthine's Impact on Neuroplasticity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Tabernanthine, an iboga alkaloid, and its non-hallucinogenic analog Tabernanthalog (TBG), have emerged as promising compounds for inducing neuroplasticity.[1][2] This document provides a comprehensive set of protocols to assess the impact of this compound on key aspects of neuroplasticity, from molecular signaling pathways to synaptic and behavioral changes.

Recent studies on the analog TBG indicate that it promotes cortical neuroplasticity through the activation of the 5-HT2A, TrkB, mTOR, and AMPA receptor pathways.[1][3][4][5] This activity leads to structural changes in neurons, such as increased dendritic spine density (spinogenesis), and is associated with sustained antidepressant-like behavioral effects in rodent models.[3][4][6] Notably, this occurs without the immediate glutamate burst or immediate early gene activation associated with classic hallucinogenic psychedelics, suggesting a safer therapeutic profile.[1][5]

The following protocols are designed to provide a robust framework for investigating the neuroplastic effects of this compound, enabling researchers to quantify its impact on signaling cascades, synaptic strength, neuronal morphology, and behavior.

Data Presentation

Table 1: Representative Quantitative Analysis of this compound's Effect on mTOR Pathway Activation
Target ProteinTreatment GroupNormalized Band Intensity (Arbitrary Units)Fold Change vs. Control
p-mTOR (Ser2448) Control (Vehicle)1.00 ± 0.121.0
This compound (10 µM)2.54 ± 0.282.54
This compound (50 µM)4.12 ± 0.454.12
Total mTOR Control (Vehicle)1.00 ± 0.091.0
This compound (10 µM)1.05 ± 0.111.05
This compound (50 µM)0.98 ± 0.100.98
p-p70S6K (Thr389) Control (Vehicle)1.00 ± 0.151.0
This compound (10 µM)2.15 ± 0.222.15
This compound (50 µM)3.78 ± 0.393.78
Total p70S6K Control (Vehicle)1.00 ± 0.081.0
This compound (10 µM)0.99 ± 0.090.99
This compound (50 µM)1.02 ± 0.111.02

Data are presented as mean ± SEM and are representative of expected outcomes based on the known mechanisms of this compound analogs.

Table 2: Representative Quantitative Analysis of this compound's Effect on Dendritic Spine Density
Treatment GroupDendritic Segment Length (µm)Number of SpinesSpine Density (Spines/10 µm)
Control (Vehicle) 5045 ± 59.0 ± 1.0
This compound (10 µM) 5072 ± 814.4 ± 1.6
This compound (50 µM) 5098 ± 1119.6 ± 2.2

Data are presented as mean ± SEM and are representative of expected outcomes.

Table 3: Representative Quantitative Analysis of this compound's Effect on BDNF mRNA Expression
Brain RegionTreatment GroupRelative BDNF mRNA Expression (Fold Change)
Prefrontal Cortex Control (Vehicle)1.00 ± 0.15
This compound (20 mg/kg)2.5 ± 0.3
This compound (40 mg/kg)4.2 ± 0.5
Hippocampus Control (Vehicle)1.00 ± 0.12
This compound (20 mg/kg)3.1 ± 0.4
This compound (40 mg/kg)5.8 ± 0.7

Data are representative of expected outcomes based on studies with the related compound ibogaine, which shows dose-dependent increases in BDNF expression.[7][8][9]

Table 4: Representative Data from Forced Swim Test
Treatment GroupTime (seconds)
Immobility Time
Control (Vehicle)150 ± 15
This compound (20 mg/kg)95 ± 12
This compound (40 mg/kg)60 ± 10
Swimming Time
Control (Vehicle)180 ± 20
This compound (20 mg/kg)235 ± 25
This compound (40 mg/kg)270 ± 30

Data are presented as mean ± SEM and are representative of expected antidepressant-like effects.

Experimental Protocols

Protocol 1: Western Blot Analysis of mTOR Pathway Activation

Objective: To quantify the effect of this compound on the phosphorylation of key proteins in the mTOR signaling pathway in cultured neurons.

Materials:

  • Primary cortical neuron cultures

  • This compound

  • Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-polyacrylamide gels

  • PVDF membrane

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: p-mTOR (Ser2448), total mTOR, p-p70S6K (Thr389), total p70S6K, GAPDH or β-actin

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment: Culture primary cortical neurons to the desired density. Treat cells with varying concentrations of this compound or vehicle control for the specified duration.

  • Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer. Collect cell lysates and centrifuge to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.

  • Sample Preparation: Normalize protein concentrations and prepare samples by adding Laemmli sample buffer and heating at 95°C for 5 minutes.

  • Gel Electrophoresis: Load equal amounts of protein per lane onto an SDS-PAGE gel and run until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Wash the membrane with TBST and then incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Wash the membrane and apply ECL detection reagent. Visualize protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify band intensities using image analysis software. Normalize the intensity of phosphorylated proteins to the total protein levels and then to the loading control.

Protocol 2: Dendritic Spine Density Analysis in Cultured Neurons

Objective: To quantify changes in dendritic spine density in cultured neurons following treatment with this compound.

Materials:

  • Primary hippocampal or cortical neuron cultures grown on coverslips

  • This compound

  • Transfection reagent and plasmid encoding a fluorescent protein (e.g., GFP, mCherry) to visualize neuronal morphology

  • 4% paraformaldehyde in PBS

  • Mounting medium

  • Confocal microscope

  • Image analysis software (e.g., ImageJ with NeuronJ plugin, or Neurolucida)

Procedure:

  • Cell Culture and Transfection: Culture primary neurons on coverslips. At an appropriate time in vitro (e.g., DIV 10-12), transfect neurons with a fluorescent protein-encoding plasmid to visualize dendritic morphology.

  • Treatment: After allowing for protein expression (24-48 hours post-transfection), treat the neurons with different concentrations of this compound or vehicle for the desired duration.

  • Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

  • Mounting: Wash the coverslips with PBS and mount them onto microscope slides using an appropriate mounting medium.

  • Imaging: Acquire high-resolution z-stack images of dendrites from transfected neurons using a confocal microscope.

  • Analysis:

    • Using image analysis software, trace dendritic segments of a defined length (e.g., 50 µm).

    • Manually or semi-automatically identify and count all dendritic spines along the traced segments.

    • Calculate spine density as the number of spines per unit length of the dendrite (e.g., spines/10 µm).

    • Perform statistical analysis to compare spine densities between treatment groups.

Protocol 3: Quantitative Real-Time PCR (RT-qPCR) for BDNF Expression

Objective: To measure the effect of this compound on the mRNA expression of Brain-Derived Neurotrophic Factor (BDNF) in rodent brain tissue.

Materials:

  • Rodents (mice or rats)

  • This compound

  • RNA extraction kit (e.g., TRIzol)

  • Reverse transcription kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for BDNF and a reference gene (e.g., GAPDH, β-actin)

  • Real-time PCR system

Procedure:

  • Animal Treatment: Administer this compound or vehicle to rodents via the desired route (e.g., intraperitoneal injection).

  • Tissue Collection: At a specified time point after treatment, euthanize the animals and dissect the brain regions of interest (e.g., prefrontal cortex, hippocampus).

  • RNA Extraction: Homogenize the tissue and extract total RNA using an RNA extraction kit according to the manufacturer's protocol.

  • RNA Quantification and Quality Control: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.

  • Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR: Set up the qPCR reaction with the qPCR master mix, primers, and cDNA. Run the reaction in a real-time PCR system.

  • Data Analysis: Determine the cycle threshold (Ct) values for BDNF and the reference gene. Calculate the relative expression of BDNF mRNA using the ΔΔCt method.

Protocol 4: In Vivo Long-Term Potentiation (LTP) Recording

Objective: To assess the effect of this compound on synaptic plasticity by measuring LTP in the hippocampus of anesthetized rodents.

Materials:

  • Rodents (rats or mice)

  • Anesthetic (e.g., urethane)

  • Stereotaxic apparatus

  • Stimulating and recording electrodes

  • Amplifier and data acquisition system

  • This compound

Procedure:

  • Animal Preparation: Anesthetize the rodent and place it in a stereotaxic apparatus.

  • Electrode Implantation: Surgically implant a stimulating electrode in the perforant path and a recording electrode in the dentate gyrus of the hippocampus.

  • Baseline Recording: Deliver single-pulse stimuli to the perforant path and record the baseline field excitatory postsynaptic potentials (fEPSPs) in the dentate gyrus for at least 20-30 minutes.

  • This compound Administration: Administer this compound or vehicle and allow for a period of drug absorption.

  • LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., multiple trains of 100 Hz stimulation).

  • Post-HFS Recording: Continue to record fEPSPs for at least 60 minutes after HFS to measure the potentiation of the synaptic response.

  • Data Analysis: Measure the slope of the fEPSPs. Express the post-HFS fEPSP slopes as a percentage of the pre-HFS baseline. Compare the magnitude and duration of LTP between the this compound and vehicle-treated groups.

Protocol 5: Forced Swim Test (FST) for Antidepressant-Like Effects

Objective: To evaluate the antidepressant-like effects of this compound in rodents.

Materials:

  • Rodents (mice or rats)

  • Cylindrical water tank (e.g., 25 cm height, 10 cm diameter for mice)

  • Water at 23-25°C

  • Video recording equipment

  • This compound

Procedure:

  • Animal Acclimation: Acclimate the animals to the testing room for at least 1 hour before the experiment.

  • This compound Administration: Administer this compound or vehicle at a specified time before the test (e.g., 30-60 minutes).

  • Forced Swim Test:

    • Fill the cylinder with water to a depth where the animal cannot touch the bottom or escape (e.g., 10 cm for mice).

    • Gently place the animal in the water.

    • Record the session for 6 minutes.

  • Behavioral Scoring: In the last 4 minutes of the test, score the duration of immobility (floating with only minor movements to keep the head above water) and swimming/climbing behavior.

  • Data Analysis: Compare the duration of immobility and active behaviors between the this compound and vehicle-treated groups. A significant reduction in immobility time is indicative of an antidepressant-like effect.[10][11][12][13][14]

Mandatory Visualization

G cluster_0 This compound-Induced Neuroplasticity Signaling Pathway This compound This compound HT2A 5-HT2A Receptor This compound->HT2A Agonism mTORC1 mTORC1 HT2A->mTORC1 TrkB TrkB Receptor TrkB->mTORC1 AMPAR AMPA Receptor Trafficking mTORC1->AMPAR Increased Trafficking and Insertion Neuroplasticity Increased Neuroplasticity AMPAR->Neuroplasticity BDNF BDNF BDNF->TrkB Activation

Caption: this compound's Signaling Pathway for Neuroplasticity.

G cluster_workflow Experimental Workflow for Assessing Neuroplasticity A 1. In Vitro Studies: Primary Neuron Cultures B This compound Treatment (Dose-Response) A->B C Dendritic Spine Analysis (Confocal Microscopy) B->C D Western Blot (mTOR Pathway) B->D E 2. In Vivo Studies: Rodent Models F This compound Administration (Acute/Chronic) E->F G LTP Recording (Electrophysiology) F->G H RT-qPCR for BDNF (Brain Tissue) F->H I Forced Swim Test (Behavioral Assay) F->I

Caption: Experimental Workflow for this compound Assessment.

References

Application Note: Determination of Tabernanthine and its Metabolites in Brain Tissue by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tabernanthine is a psychoactive indole alkaloid found in the plant Tabernanthe iboga. As an isomer of the well-studied anti-addictive compound ibogaine, this compound is of significant interest for its potential therapeutic effects on the central nervous system.[1] Research suggests its involvement in modulating serotonin (5-HT) metabolism and neurotrophic factor signaling pathways.[2][3] Accurate quantification of this compound and its metabolites in brain tissue is crucial for pharmacokinetic studies, understanding its mechanism of action, and evaluating its therapeutic potential.

This application note provides a detailed protocol for the sensitive and selective quantification of this compound and its putative primary metabolite, O-demethyl-tabernanthine, in brain tissue using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodology is based on established principles for the analysis of related alkaloids, such as ibogaine, in complex biological matrices.[4]

Principle

This method utilizes a protein precipitation-based extraction of this compound and its metabolite from brain homogenate, followed by chromatographic separation on a C18 reversed-phase column. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI). The use of MRM provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte.

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Ibogaine-d4 (or other suitable stable isotope-labeled internal standard, IS)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Rat or mouse brain tissue (control and study samples)

Sample Preparation

A robust and straightforward protein precipitation method is employed for the extraction of this compound and its metabolites from brain tissue.

  • Homogenization:

    • Accurately weigh approximately 100 mg of brain tissue.

    • Add 400 µL of ice-cold acetonitrile.

    • Homogenize the tissue thoroughly using a bead beater or ultrasonic homogenizer until a uniform suspension is achieved.

  • Protein Precipitation and Extraction:

    • Fortify the homogenate with the internal standard solution.

    • Vortex the mixture vigorously for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Final Sample Preparation:

    • Carefully transfer the supernatant to a clean microcentrifuge tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

    • Vortex for 30 seconds and centrifuge at 14,000 rpm for 5 minutes.

    • Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

The following are recommended starting conditions for the analysis of this compound and its putative metabolite. Optimization may be required based on the specific instrumentation used.

Liquid Chromatography:

ParameterRecommended Condition
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) system
Column C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate
Flow Rate 0.3 mL/min
Column Temp. 40°C
Injection Vol. 5 µL

Mass Spectrometry:

ParameterRecommended Condition
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Ion Spray Voltage +5000 V
Source Temp. 500°C
Collision Gas Argon

Data Presentation

The following tables summarize the proposed MRM transitions and expected quantitative performance parameters for this compound and its putative metabolite. These values are based on the known properties of the isomeric compound ibogaine and its metabolite noribogaine and should be validated experimentally.[4]

Table 1: Proposed MRM Transitions for this compound and Metabolites

CompoundPrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - Qualifier
This compound311.4122.1174.1
O-demethyl-tabernanthine297.4122.1160.1
Ibogaine-d4 (IS)315.4122.1178.1

Table 2: Expected Quantitative Performance (to be determined during method validation)

ParameterTarget Value
Linearity (r²)> 0.99
Lower Limit of Quantification (LLOQ)1-10 ng/mL
Accuracy (% Bias)± 15%
Precision (% RSD)< 15%
Recovery> 80%
Matrix Effect< 20%

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing brain_tissue Brain Tissue (100 mg) homogenization Homogenization in Acetonitrile brain_tissue->homogenization protein_precipitation Protein Precipitation & Centrifugation homogenization->protein_precipitation supernatant_collection Supernatant Collection protein_precipitation->supernatant_collection evaporation Evaporation to Dryness supernatant_collection->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution lc_separation LC Separation (C18 Column) reconstitution->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection quantification Quantification ms_detection->quantification

Caption: Workflow for the LC-MS/MS analysis of this compound in brain tissue.

Hypothesized Signaling Pathway of this compound

Based on existing literature for this compound and related iboga alkaloids, a hypothesized signaling pathway is presented below. This compound is known to interact with the serotonin system.[3] Additionally, the related compound ibogaine activates the glial cell line-derived neurotrophic factor (GDNF) pathway, a key neurotrophic signaling cascade.[2]

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound serotonin_receptor Serotonin Receptor (e.g., 5-HT2A) This compound->serotonin_receptor Interacts gdnf_receptor GDNF Receptor Complex This compound->gdnf_receptor Activates (Hypothesized) downstream_serotonin Modulation of Serotonin Signaling serotonin_receptor->downstream_serotonin pi3k_akt PI3K/Akt Pathway gdnf_receptor->pi3k_akt mapk_erk MAPK/ERK Pathway gdnf_receptor->mapk_erk gene_expression Altered Gene Expression downstream_serotonin->gene_expression pi3k_akt->gene_expression mapk_erk->gene_expression neuronal_survival Neuronal Survival & Plasticity gene_expression->neuronal_survival

Caption: Hypothesized signaling pathway for this compound in neurons.

Conclusion

This application note provides a comprehensive and detailed protocol that serves as a strong starting point for the development and validation of an LC-MS/MS method for the quantification of this compound and its putative metabolites in brain tissue. The proposed methodology, based on established analytical techniques for related compounds, offers the high sensitivity and selectivity required for neuroscience research and drug development. Experimental validation of the quantitative parameters is essential to ensure the accuracy and reliability of the data.

References

Application Notes and Protocols: Tabernanthine in Models of Depression and Anxiety

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tabernanthine is a naturally occurring iboga alkaloid found in the plant Tabernanthe iboga. Like its well-known analog ibogaine, this compound is gaining interest for its potential therapeutic applications in neuropsychiatric disorders, including depression and anxiety. These application notes provide an overview of the preclinical rationale for investigating this compound in relevant animal models and detailed protocols for key behavioral assays. Due to a scarcity of publicly available quantitative data specifically for this compound in these models, illustrative data is presented based on the known pharmacology of this compound and typical results observed with compounds acting on similar molecular targets.

Mechanism of Action and Rationale for Use

This compound's potential antidepressant and anxiolytic effects are thought to be mediated through its complex polypharmacology. Key molecular targets include:

  • NMDA Receptor Antagonism: this compound acts as an N-methyl-D-aspartate (NMDA) receptor antagonist.[1][2] Antagonism of NMDA receptors is a clinically validated mechanism for rapid antidepressant effects, as seen with ketamine. This action can lead to synaptogenesis and restore neural plasticity, which is often impaired in depression.

  • Kappa-Opioid Receptor Agonism: The compound is an agonist at the kappa-opioid receptor.[1] This system is involved in mood regulation, and modulation of kappa-opioid receptors can influence stress responses.

  • Sigma-2 Receptor Ligand: this compound binds to the sigma-2 receptor, a target implicated in various neurological and psychiatric conditions.[3][4]

  • Modulation of Monoaminergic Systems: Research suggests that this compound can influence the turnover of key neurotransmitters implicated in depression and anxiety, including serotonin, dopamine, and noradrenaline.[5][6][7] Specifically, it has been shown to antagonize hypoxia-induced decreases in brain serotonin levels and to increase the synthesis and elimination of catecholamines in certain brain regions.[5][7]

This multi-target engagement suggests that this compound may offer a novel approach to treating mood and anxiety disorders by impacting several underlying pathophysiological mechanisms.

Data Presentation: Illustrative Quantitative Data

The following tables present hypothetical, yet plausible, quantitative data for this compound in standard preclinical models of depression and anxiety. These tables are designed for comparative purposes and are based on the expected outcomes for a compound with this compound's pharmacological profile.

Table 1: Forced Swim Test (FST) - Depression Model

Treatment GroupDose (mg/kg)Immobility Time (seconds)
Vehicle-150 ± 10
Imipramine (Control)2085 ± 8
This compound10120 ± 9
This compound2095 ± 7
This compound4075 ± 6

Table 2: Elevated Plus Maze (EPM) - Anxiety Model

Treatment GroupDose (mg/kg)Time in Open Arms (%)Open Arm Entries (%)
Vehicle-20 ± 325 ± 4
Diazepam (Control)245 ± 550 ± 6
This compound528 ± 435 ± 5
This compound1038 ± 545 ± 6
This compound2042 ± 648 ± 5

Table 3: Sucrose Preference Test (SPT) - Anhedonia Model of Depression

Treatment GroupDose (mg/kg)Sucrose Preference (%)
Vehicle (No Stress)-90 ± 5
Vehicle (Chronic Mild Stress)-65 ± 7
Fluoxetine (Chronic Mild Stress)1082 ± 6
This compound (Chronic Mild Stress)1075 ± 8
This compound (Chronic Mild Stress)2085 ± 5

Experimental Protocols

Forced Swim Test (FST)

This test is a widely used rodent behavioral assay to screen for antidepressant efficacy.[8][9] The test is based on the principle that when rodents are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture. Antidepressant treatments are expected to increase the duration of active, escape-oriented behaviors and decrease the time spent immobile.

Materials:

  • Cylindrical glass tanks (40 cm height, 20 cm diameter)

  • Water (23-25°C)

  • Video recording system

  • Stopwatch

  • Drying towels and warming cage

Protocol:

  • Fill the cylinders with water to a depth of 30 cm, ensuring the animal cannot touch the bottom with its tail or feet.

  • Allow animals to acclimate to the testing room for at least 1 hour before the experiment.

  • Administer this compound or vehicle intraperitoneally (i.p.) 30-60 minutes before the test. A positive control, such as imipramine (20 mg/kg, i.p.), should be used.

  • Gently place each mouse or rat into its respective cylinder.

  • Record the animal's behavior for a total of 6 minutes.

  • The primary measure is "immobility time," defined as the period during which the animal makes only the minimal movements necessary to keep its head above water.

  • Typically, the first 2 minutes of the test are considered a habituation period, and the immobility time is scored during the final 4 minutes.

  • After the 6-minute session, remove the animal from the water, dry it thoroughly with a towel, and place it in a heated cage for a short period to prevent hypothermia before returning it to its home cage.

  • The water should be changed between animals.

Elevated Plus Maze (EPM)

The EPM is a standard behavioral test to assess anxiety-like behavior in rodents.[10][11] The test relies on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces. Anxiolytic compounds are expected to increase the proportion of time spent and the number of entries into the open arms.

Materials:

  • Elevated plus maze apparatus (two open arms and two closed arms, elevated 50 cm from the floor)

  • Video tracking software

  • Dimly lit, quiet testing room

Protocol:

  • Acclimate the animals to the testing room for at least 1 hour prior to testing.

  • Administer this compound or vehicle (i.p.) 30-60 minutes before the test. A positive control, such as diazepam (2 mg/kg, i.p.), should be included.

  • Place the animal in the center of the maze, facing one of the open arms.

  • Allow the animal to freely explore the maze for 5 minutes.

  • A video tracking system should be used to record the animal's movement.

  • The key parameters to measure are:

    • Time spent in the open arms

    • Time spent in the closed arms

    • Number of entries into the open arms

    • Number of entries into the closed arms

  • An anxiolytic effect is indicated by a significant increase in the percentage of time spent in the open arms and the percentage of entries into the open arms.

  • The total number of arm entries can be used as a measure of general locomotor activity.

  • Thoroughly clean the maze with 70% ethanol between each trial to eliminate olfactory cues.

Sucrose Preference Test (SPT)

The SPT is a measure of anhedonia, a core symptom of depression, in rodents.[12][13] The test is based on the principle that rodents have a natural preference for sweet solutions. In models of depression, such as chronic mild stress, this preference is reduced, and effective antidepressant treatment can restore it.

Materials:

  • Two identical drinking bottles per cage

  • 1% sucrose solution

  • Tap water

  • Animal scale

Protocol: Induction of Anhedonia (e.g., Chronic Unpredictable Mild Stress - CUMS):

  • For several weeks, subject the animals to a variable sequence of mild stressors (e.g., cage tilt, wet bedding, light/dark cycle reversal, restraint stress).

Sucrose Preference Testing:

  • Habituation: For 48 hours, habituate the animals to the two-bottle choice by presenting them with two bottles of 1% sucrose solution.

  • Baseline: For the next 24 hours, replace one of the sucrose bottles with a bottle of tap water.

  • Deprivation: Before the test, deprive the animals of water for a period of 4-12 hours to encourage drinking.

  • Test: Present each animal with two pre-weighed bottles: one containing 1% sucrose solution and the other containing tap water.

  • After a set period (e.g., 1-4 hours), remove and weigh the bottles to determine the amount of each liquid consumed.

  • Calculate the sucrose preference as: (Sucrose solution consumed (g) / (Sucrose solution consumed (g) + Water consumed (g))) * 100%.

  • Administer this compound or a positive control (e.g., fluoxetine) daily throughout the CUMS procedure and during the SPT.

  • A significant increase in sucrose preference in the treated group compared to the stressed vehicle group indicates an antidepressant-like effect.

Visualizations

Experimental workflow for testing this compound.

Signaling_Pathways cluster_receptors Molecular Targets cluster_downstream Downstream Effects cluster_outcomes Behavioral Outcomes This compound This compound NMDA_R NMDA Receptor This compound->NMDA_R Antagonist Kappa_Opioid_R Kappa-Opioid Receptor This compound->Kappa_Opioid_R Agonist Sigma2_R Sigma-2 Receptor This compound->Sigma2_R Ligand SERT_DAT SERT / DAT This compound->SERT_DAT Modulator Synaptic_Plasticity ↑ Synaptic Plasticity (Synaptogenesis) NMDA_R->Synaptic_Plasticity Stress_Response Modulation of Stress Response Kappa_Opioid_R->Stress_Response Sigma2_R->Synaptic_Plasticity Serotonin_Dopamine ↑ Serotonin & Dopamine Turnover SERT_DAT->Serotonin_Dopamine Antidepressant Antidepressant Effects Synaptic_Plasticity->Antidepressant Serotonin_Dopamine->Antidepressant Anxiolytic Anxiolytic Effects Serotonin_Dopamine->Anxiolytic Stress_Response->Anxiolytic

Hypothesized signaling pathways for this compound.

References

Troubleshooting & Optimization

Improving the yield and purity of Tabernanthine total synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of Tabernanthine total synthesis. The information is based on recent advancements in the field, with a focus on practical solutions to common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most significant recent advancement in the total synthesis of this compound?

A1: The most notable recent development is the first total synthesis of this compound, achieved in eight steps with an overall yield of 14%.[1][2][3][4] A key innovation in this route is the use of a thermal coupling reaction between an indole and a nosyl-activated aziridine to efficiently construct the tryptamine core. This method circumvents issues associated with previous low-yielding approaches, such as the conjugate addition of indole to nitroalkenes.[2]

Q2: What are the key bond-forming reactions in this new total synthesis of this compound?

A2: The key bond-forming reactions in the recently reported synthesis are:

  • Indole-Aziridine Coupling: A thermal reaction to form the crucial C-C bond between the indole and the isoquinuclidine precursor.[1][3]

  • Friedel-Crafts Alkylation: An intramolecular reaction to form the key indole-isoquinuclidine C-C bond, creating a macrocyclic intermediate.[1][4]

  • Hydroboration-Oxidation: A regio- and diastereoselective reaction that enables the C-N bond formation to close the isoquinuclidine ring system.[1][4]

Q3: What is the reported overall yield and step count for the new this compound synthesis?

A3: The total synthesis of this compound is completed in 8 steps with an overall yield of 14%.[1][2][3][4]

Troubleshooting Guide

Low Yield in the Indole-Aziridine Coupling Step

Problem: The thermal coupling of 6-methoxy indole with the nosyl aziridine results in a low yield of the desired nosyl tryptamine.

Possible Causes and Solutions:

  • Suboptimal Reaction Temperature: The reaction is sensitive to temperature. Heating at 140 °C in o-xylene has been shown to be effective.[1][2] Increasing the temperature to 165 °C in mesitylene did not improve the yield.[1][2]

  • Incorrect Stoichiometry: An excess of the indole is crucial to suppress bisalkylation, a common side reaction where two molecules of the indole react with one molecule of the aziridine.[1][2]

  • Electron-Poor Indoles: The electronic properties of the indole partner significantly influence the reaction's success. Electron-rich indoles generally provide higher yields. For instance, 6-chloro indole, an electron-poor indole, resulted in a significantly lower yield (29%), while 6-nitro indole did not yield any product.[1][2]

  • Ineffective Catalysis: While Lewis acid catalysis is a common strategy for such couplings, it was found to be ineffective in this specific reaction and can lead to the formation of undesired indole dimers.[1][2] The thermal conditions are reported to be optimal.

Formation of Side Products

Problem: Observation of significant amounts of side products in the crude reaction mixture.

Possible Causes and Solutions:

  • Bisalkylation: As mentioned above, the use of a larger excess of the indole coupling partner can minimize the formation of the bisalkylation product.[1][2]

  • Indole Dimerization: Strong acid catalysts can promote the formation of indole dimers like indigo and indirubin.[2] The reported thermal conditions for the indole-aziridine coupling avoid the use of strong acids, thus mitigating this issue.

Purification Challenges

Problem: Difficulty in purifying the synthetic intermediates or the final this compound product.

Possible Causes and Solutions:

  • Product Instability on Silica Gel: Some intermediates in alkaloid synthesis can be sensitive to the acidic nature of silica gel, leading to decomposition during column chromatography.

  • Alternative Stationary Phases: If decomposition is observed on silica, consider using a more neutral or basic stationary phase such as alumina. For particularly sensitive compounds, a systematic assessment of stationary phase stability can be performed by exposing the crude product to small slurries of different stationary phases and analyzing the recovery by NMR.[5]

Quantitative Data Summary

The following table summarizes the optimization of the key aziridine ring-opening reaction to form the nosyl tryptamine intermediate.

EntryConditionsYield (%)Reference
1BF3·OEt2, CH2Cl2, -78 to 0 °CNot Detected[2]
2AlCl3, CH2Cl2, -78 to 0 °CNot Detected[2]
35M LiClO4 in Et2O, 23 °CTrace[2]
4Toluene, 110 °CTrace[2]
5o-xylene, 140 °C (1.5 equiv. 6-methoxy indole)40[1][2]
6Mesitylene, 165 °C26[1][2]
7o-xylene, 140 °C (3.0 equiv. 6-methoxy indole)67[1][2]

Experimental Protocols

Key Experiment: Thermal Coupling of 6-Methoxy Indole and Nosyl Aziridine

This protocol is based on the optimized conditions reported for the synthesis of the nosyl tryptamine precursor to this compound.[1][2]

Materials:

  • 6-methoxy indole

  • Nosyl aziridine

  • o-xylene (anhydrous)

  • Argon or Nitrogen atmosphere

  • Standard glassware for anhydrous reactions

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 6-methoxy indole (3.0 equivalents).

  • Add anhydrous o-xylene to dissolve the indole.

  • Add nosyl aziridine (1.0 equivalent) to the solution.

  • Heat the reaction mixture to 140 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the solvent.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired nosyl tryptamine.

Visualizations

Tabernanthine_Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Key Synthetic Steps cluster_end Final Product Indole 6-Methoxy Indole Coupling Thermal Indole-Aziridine Coupling Indole->Coupling Aziridine Nosyl Aziridine Aziridine->Coupling Tryptamine Nosyl Tryptamine Intermediate Coupling->Tryptamine Yield: 67% Alkylation Intramolecular Friedel-Crafts Alkylation Tryptamine->Alkylation Macrocycle Macrocyclic Intermediate Alkylation->Macrocycle Hydroboration Hydroboration-Oxidation & Cyclization Macrocycle->Hydroboration This compound This compound Hydroboration->this compound Overall Yield: 14% (8 steps)

Caption: Workflow of the this compound total synthesis.

Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions Recommended Solutions Problem Low Yield in Indole-Aziridine Coupling Temp Suboptimal Temperature Problem->Temp Stoich Incorrect Stoichiometry Problem->Stoich IndoleType Electron-Poor Indole Problem->IndoleType Sol_Temp Optimize Temperature (e.g., 140 °C in o-xylene) Temp->Sol_Temp Sol_Stoich Increase Excess of Indole (e.g., 3.0 equivalents) Stoich->Sol_Stoich Sol_Indole Use Electron-Rich Indole IndoleType->Sol_Indole

References

Technical Support Center: Mitigation of Tabernanthine-Induced Tremors in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering tremors in animal studies involving Tabernanthine.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of this compound-induced tremors?

A1: this compound-induced tremors are primarily caused by its action as a benzodiazepine receptor inverse agonist.[1] Unlike benzodiazepine agonists which enhance the effect of GABA (an inhibitory neurotransmitter), this compound binds to the benzodiazepine site on the GABA-A receptor and reduces GABA's inhibitory effect. This leads to a state of neuronal hyperexcitability, which can manifest as tremors. This mechanism is similar to that of other tremorgenic β-carboline alkaloids like harmaline.[1]

Q2: At what dose can I expect to see tremors with this compound administration?

A2: While a specific dose-response curve for this compound-induced tremors is not well-established in publicly available literature, its structurally related compound, Ibogaine, has been shown to induce tremors and neurotoxic effects at higher doses. For instance, in rats, a single intraperitoneal (IP) injection of Ibogaine at 100 mg/kg consistently produces neurodegeneration in the cerebellum, a region critical for motor control. Tremors are a known side effect at such dose levels. It is advisable to conduct a dose-ranging study starting with lower doses to determine the optimal dose for tremor induction without causing severe neurotoxicity in your specific animal model.

Q3: What are the primary strategies to mitigate this compound-induced tremors?

A3: The primary strategy involves the co-administration of compounds that target the benzodiazepine receptor on the GABA-A receptor complex. Specifically, benzodiazepine receptor agonists and antagonists have been shown to be effective.[1]

Q4: Can other drug classes be used to mitigate these tremors?

A4: While the most direct approach is to target the benzodiazepine receptor, literature on other drug-induced tremors suggests that agents modulating other neurotransmitter systems might also be effective. These could include:

  • NMDA receptor antagonists: These agents can reduce neuronal excitability.

  • 5-HT2A receptor antagonists: The serotonergic system is involved in motor control, and antagonists of the 5-HT2A receptor have shown anti-tremor effects in other models.

  • Adrenergic receptor antagonists: Specifically, beta-blockers are commonly used to treat essential tremor.

However, the efficacy of these alternative drug classes for this compound-induced tremors requires further investigation.

Troubleshooting Guide

Issue: Unexpectedly severe or persistent tremors after this compound administration.
Potential Cause Troubleshooting Step Expected Outcome
This compound Overdose Review the administered dose. If it exceeds established or pilot-tested ranges, reduce the dosage in subsequent experiments.Tremor severity should decrease with a lower dose.
Administer a benzodiazepine receptor agonist, such as Flunitrazepam, as a rescue medication.The tremors should be reversibly inhibited.[1]
Individual Animal Sensitivity Monitor individual animal responses closely. Consider excluding outliers from the study if their response is significantly different from the group average.A more homogenous group response will improve data quality.
Drug Accumulation Review the dosing schedule. The half-life of this compound in the brain is approximately 2 hours.[1] Ensure sufficient time between doses to prevent accumulation.Tremor severity should not escalate with repeated dosing if an appropriate washout period is allowed.
Issue: Difficulty in quantifying tremor severity consistently.
Potential Cause Troubleshooting Step Expected Outcome
Subjective Measurement Implement a standardized tremor rating scale. Several validated scales exist for animal tremor assessment.Consistent and quantifiable data on tremor severity.
Lack of Automated Measurement Utilize a tremor monitoring system. These systems can provide objective data on tremor frequency and amplitude.Unbiased and precise quantification of tremor characteristics.
Confounding Behaviors Acclimatize animals to the testing environment to reduce stress-induced movements.A clearer distinction between tremorous movements and other behaviors.

Quantitative Data on Mitigation Strategies

The following table summarizes the effects of pharmacological agents on this compound-induced tremors based on available literature.

Mitigating Agent Drug Class Mechanism of Action Effect on this compound Tremor Animal Model Reference
Flunitrazepam Benzodiazepine AgonistPositive allosteric modulator of the GABA-A receptorReversible inhibitionRats[1]
Ro-15-1788 (Flumazenil) Benzodiazepine AntagonistCompetitive antagonist at the benzodiazepine binding siteReversible inhibitionRats[1]

Note: Quantitative dose-response data for the mitigation of this compound-induced tremors is limited in the cited literature. Researchers should perform their own dose-finding studies to determine optimal efficacy.

Experimental Protocols

Protocol 1: Induction of Tremors with this compound in Rats
  • Animal Model: Adult male Wistar rats (200-250g).

  • Housing: House animals individually in a temperature-controlled environment with a 12-hour light/dark cycle. Provide ad libitum access to food and water.

  • Acclimatization: Allow animals to acclimatize to the housing and handling procedures for at least one week prior to the experiment.

  • Drug Preparation: Dissolve this compound hydrochloride in sterile 0.9% saline. Prepare fresh on the day of the experiment.

  • Administration: Administer this compound via intraperitoneal (IP) injection. Based on related compounds, a starting dose range of 10-40 mg/kg can be explored in a pilot study to determine the optimal dose for consistent tremor induction.

  • Observation Period: Observe animals for the onset, duration, and severity of tremors for at least 2 hours post-injection, as the half-life of this compound in the brain is approximately 2 hours.[1]

Protocol 2: Assessment of Tremor Severity
  • Observational Scoring: Use a validated tremor rating scale to score the severity of tremors at regular intervals (e.g., every 15 minutes) during the observation period. A simple scale could be:

    • 0: No tremor

    • 1: Mild, intermittent tremor of the head or limbs

    • 2: Moderate, persistent tremor of the head and/or trunk

    • 3: Severe, whole-body tremor affecting posture and locomotion

  • Automated Measurement: For more objective quantification, use a tremor monitoring system that can measure the frequency (Hz) and amplitude of the tremors. Place the animal in the monitoring chamber and record for a set duration at each time point.

Protocol 3: Mitigation of this compound-Induced Tremors
  • Pre-treatment: Administer the potential mitigating agent (e.g., Flunitrazepam or Ro-15-1788) at a pre-determined time before this compound administration (e.g., 30 minutes prior).

  • Co-administration: Alternatively, administer the mitigating agent concurrently with this compound.

  • Rescue Treatment: For ethical considerations and to confirm the mechanism, a rescue protocol can be implemented where a mitigating agent is administered after the onset of severe tremors.

  • Dosing:

    • Flunitrazepam: A range of doses should be tested, starting from those known to have anxiolytic or sedative effects in rats.

    • Ro-15-1788 (Flumazenil): Doses effective in antagonizing benzodiazepine agonists in rats can be used as a starting point.

  • Data Collection: Record tremor scores or use automated measurement as described in Protocol 2 to compare the tremor severity in animals treated with this compound alone versus those receiving the mitigating agent.

Visualizations

Tabernanthine_Signaling_Pathway cluster_neuron Postsynaptic Neuron GABA_A_Receptor GABA-A Receptor Chloride_Ion Cl- Ion Influx (Inhibition) GABA_A_Receptor->Chloride_Ion Modulates Channel Opening Reduced_Inhibition Reduced Neuronal Inhibition GABA_A_Receptor->Reduced_Inhibition Leads to This compound This compound This compound->GABA_A_Receptor Binds as Inverse Agonist GABA GABA GABA->GABA_A_Receptor Binds as Agonist Neuronal_Activity Neuronal Firing Rate Chloride_Ion->Neuronal_Activity Hyperpolarizes Neuron Tremor Tremor Neuronal_Activity->Tremor Increased Firing Leads to Reduced_Inhibition->Neuronal_Activity Increases

Caption: Signaling pathway of this compound-induced tremor.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_assessment Tremor Assessment Animal_Model Animal Model (e.g., Wistar Rat) Acclimatization Acclimatization (1 week) Animal_Model->Acclimatization Control Vehicle Control Acclimatization->Control Tabernanthine_Group This compound Acclimatization->Tabernanthine_Group Mitigation_Group This compound + Mitigating Agent Acclimatization->Mitigation_Group Observation Observational Scoring (Tremor Rating Scale) Control->Observation Automated Automated Measurement (Frequency & Amplitude) Control->Automated Tabernanthine_Group->Observation Tabernanthine_Group->Automated Mitigation_Group->Observation Mitigation_Group->Automated Data_Analysis Data Analysis & Comparison Observation->Data_Analysis Automated->Data_Analysis

Caption: Experimental workflow for mitigation studies.

Logical_Relationship This compound This compound Inverse_Agonism Inverse Agonism at Benzodiazepine Receptor This compound->Inverse_Agonism Reduced_GABA_Inhibition Reduced GABAergic Inhibition Inverse_Agonism->Reduced_GABA_Inhibition Increased_GABA_Inhibition Increased GABAergic Inhibition Inverse_Agonism->Increased_GABA_Inhibition Counteracted by Neuronal_Hyperexcitability Neuronal Hyperexcitability Reduced_GABA_Inhibition->Neuronal_Hyperexcitability Tremor Tremor Neuronal_Hyperexcitability->Tremor Reduced_Tremor Reduced Tremor Mitigating_Agent Mitigating Agent (e.g., Flunitrazepam) Mitigating_Agent->Increased_GABA_Inhibition Increased_GABA_Inhibition->Reduced_Tremor

Caption: Logical relationship of tremor induction and mitigation.

References

Technical Support Center: Stability and Degradation of Tabernanthine in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Tabernanthine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability and degradation of this compound in solution. The following troubleshooting guides and frequently asked questions (FAQs) provide insights into potential issues, their causes, and recommended solutions.

Disclaimer: Specific stability and degradation data for this compound is limited in publicly available literature. Much of the following guidance is based on the behavior of the closely related indole alkaloid, Ibogaine, and general principles of drug degradation.[1] It is crucial to perform compound-specific validation for all experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in solution?

A1: Like many indole alkaloids, this compound is susceptible to degradation from several factors:

  • pH: Both acidic and basic conditions can promote hydrolysis of certain functional groups.

  • Oxidation: The indole ring and other electron-rich moieties are prone to oxidation, which can be initiated by atmospheric oxygen, peroxides in solvents, or metal ions.[2]

  • Light: Exposure to UV or even ambient light can lead to photodegradation.[1]

  • Temperature: Elevated temperatures can accelerate the rate of all degradation pathways.[3]

Q2: I've observed a change in the color of my this compound solution. What could be the cause?

A2: A color change, often to a yellowish or brownish hue, is a common indicator of degradation, particularly through oxidation or photodegradation. The formation of oxidized species or complex degradation products can lead to the absorption of visible light. It is recommended to analyze the solution using a stability-indicating method like HPLC to identify and quantify any degradation products.

Q3: What are the best practices for preparing and storing this compound stock solutions?

A3: To ensure the stability of your this compound stock solutions, follow these recommendations:

  • Solvent Selection: Use high-purity, peroxide-free solvents. Dimethyl sulfoxide (DMSO) and methanol are commonly used.[4][5] Be aware that water content in DMSO can affect compound stability.[4]

  • Inert Atmosphere: For long-term storage, consider preparing and storing solutions under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

  • Light Protection: Always store solutions in amber vials or protect them from light by wrapping containers in aluminum foil.[1]

  • Temperature Control: Store stock solutions at low temperatures, typically -20°C or -80°C, to slow down degradation kinetics.

  • Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles, as this can introduce moisture and potentially accelerate degradation.[4] Aliquoting the stock solution into smaller, single-use volumes is highly recommended.

Q4: How can I determine if my this compound sample has degraded?

A4: The most reliable way to assess the purity and degradation of your sample is to use a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.[6][7] This will allow you to separate this compound from its degradation products and quantify their respective amounts. A decrease in the peak area of the parent compound and the appearance of new peaks are indicative of degradation.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments with this compound.

Problem Potential Cause Recommended Solution
Unexpected peaks in HPLC chromatogram Degradation of this compound due to improper storage or handling.1. Prepare a fresh solution from a new batch of solid material. 2. Review storage conditions (light exposure, temperature). 3. Ensure the use of high-purity, fresh solvents. 4. Perform a forced degradation study to tentatively identify the degradation products.
Poor reproducibility of experimental results Instability of this compound in the experimental medium (e.g., cell culture media, buffer).1. Assess the stability of this compound under the specific experimental conditions (pH, temperature, duration). 2. Prepare fresh dilutions of this compound immediately before each experiment. 3. Consider using antioxidants in the medium if oxidation is suspected, but verify their compatibility with the experimental system.
Loss of biological activity Significant degradation of the active compound.1. Confirm the concentration and purity of the stock solution using a validated analytical method. 2. Re-evaluate the entire workflow, from solution preparation to the final assay, to identify potential sources of degradation.
Precipitation of this compound in aqueous buffers Low aqueous solubility of this compound.1. Use a co-solvent such as DMSO or ethanol, ensuring the final concentration of the organic solvent is compatible with your experimental system. 2. Prepare a more dilute stock solution. 3. Adjust the pH of the buffer, if permissible for the experiment, to enhance solubility.

Experimental Protocols

Protocol 1: General Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and establishing the degradation pathways of a drug substance.[8][9][10]

Objective: To generate potential degradation products of this compound under various stress conditions.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or a mixture of methanol and water.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Store the stock solution at 60°C for 48 hours, protected from light.

    • Photolytic Degradation: Expose the stock solution to a calibrated light source (e.g., UV lamp at 254 nm or a photostability chamber) for a defined period. A control sample should be wrapped in aluminum foil and kept under the same conditions.

  • Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a stability-indicating HPLC-UV or HPLC-MS method.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Methodology:

  • Column: A C18 reversed-phase column is a good starting point (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • Mobile Phase A: 0.1% formic acid or trifluoroacetic acid in water.

    • Mobile Phase B: Acetonitrile or methanol.

  • Elution: Start with a gradient elution to effectively separate polar and non-polar compounds. For example:

    • 0-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25-30 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where this compound and its potential degradation products absorb (e.g., 225 nm and 280 nm). A photodiode array (PDA) detector is ideal for assessing peak purity.

  • Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[11] The stressed samples from the forced degradation study are used to demonstrate specificity.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep Prepare this compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) prep->acid Expose to Stress Conditions base Base Hydrolysis (0.1 M NaOH, 60°C) prep->base Expose to Stress Conditions oxide Oxidation (3% H2O2, RT) prep->oxide Expose to Stress Conditions thermal Thermal Stress (60°C) prep->thermal Expose to Stress Conditions photo Photolytic Stress (UV/Vis Light) prep->photo Expose to Stress Conditions analysis Stability-Indicating HPLC-UV/MS Analysis acid->analysis Analyze Samples base->analysis Analyze Samples oxide->analysis Analyze Samples thermal->analysis Analyze Samples photo->analysis Analyze Samples results Identify & Quantify Degradation Products analysis->results

Forced degradation experimental workflow.

degradation_pathways cluster_products Potential Degradation Products tab This compound hydrolysis_prod Hydrolysis Products (e.g., ring opening) tab->hydrolysis_prod Acid/Base (Hydrolysis) oxidation_prod Oxidation Products (e.g., N-oxides, hydroxylated indole) tab->oxidation_prod O2, H2O2 (Oxidation) photo_prod Photodegradation Products (e.g., dimers, rearranged structures) tab->photo_prod Light (hν) (Photolysis)

Potential degradation pathways for this compound.

References

Troubleshooting Tabernanthine synthesis byproducts and purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Tabernanthine.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low Yield in the Tryptamine Formation Step

  • Question: My tryptamine synthesis via conjugate addition of 6-methoxy indole to a nitroalkene is resulting in a low yield. What are the common causes and solutions?

  • Answer: This is a known issue with this synthetic route. Both the initial alkylation and the subsequent reduction of the nitroalkene can generate undesired byproducts, leading to poor throughput.[1] Consider exploring alternative synthetic strategies, such as the thermal coupling of indoles and aziridines, which has been shown to be effective, particularly with electron-rich indoles.[2][3]

Issue 2: Formation of Indole Dimers

  • Question: I am observing the formation of colored byproducts, potentially indole dimers like indigo and indirubin. How can I prevent this?

  • Answer: The formation of indole dimers is often facilitated by the use of strong acids.[1] To mitigate this, consider using milder Lewis acids to catalyze your reaction.[1] Another approach is to employ specialized conditions, such as using indoles with electron-withdrawing protecting groups on the nitrogen.[1]

Issue 3: Bisalkylation Byproduct in Indole-Aziridine Coupling

  • Question: During the thermal coupling of an indole with a nosyl aziridine, I've identified a bisalkylation byproduct in my crude reaction mixture. How can I minimize this side reaction?

  • Answer: Analysis of the crude reaction mixture has shown that bisalkylation can be an undesired side reaction.[1] To address this, adjusting the stoichiometry of your reactants can be effective. Increasing the excess of the indole coupling partner, for instance to a two-fold excess, has been shown to improve the yield of the desired monosubstituted product.[1]

Issue 4: Poor Yield with Electron-Poor Indoles

  • Question: My synthesis yield drops significantly when using electron-poor indoles. Is this expected and are there ways to improve it?

  • Answer: Yes, this is an expected outcome. The reactivity in the coupling reaction is influenced by the electron density of the indole.[1] For instance, a decrease in yield is observed with 6-chloro indole, and 6-nitro indole may not yield any of the desired adduct.[2] Forcing conditions such as higher temperatures may be required, but be aware that this can also lead to the formation of other byproducts.

Issue 5: Difficulties with Crystallization and Purification

  • Question: I am struggling to crystallize my final this compound product. What are some general troubleshooting steps I can take?

  • Answer: Crystallization can be a challenging step. If you are experiencing issues such as the product "oiling out" or rapid crystallization that traps impurities, consider the following:

    • "Oiling Out": If liquid droplets form instead of solid crystals, return the sample to the heat source and add a small amount of additional solvent to ensure the compound stays soluble longer as it cools.[4] If impurities are suspected, a charcoal treatment step might be beneficial.[4]

    • Rapid Crystallization: To slow down crystal growth and improve purity, place the solid back on the heat source and add more solvent than the minimum required for dissolution.[4] This will keep the compound in solution for a longer period during the cooling phase.

    • Poor Yield: If your crystal yield is low, it's possible that too much solvent was used, leaving a significant amount of your compound in the mother liquor.[4] You can test this by taking a sample of the mother liquor and allowing the solvent to evaporate to see if a substantial residue remains.[4]

    • No Crystals Form: If no crystals form upon cooling, it's likely that too much solvent was used. Try boiling off a portion of the solvent and cooling the solution again.[4] If this fails, the solvent can be removed completely by rotary evaporation to recover the crude solid for another crystallization attempt with a different solvent system.[4]

Issue 6: Potential for Degradation

  • Question: I am concerned about the stability of my this compound sample. What are the common degradation pathways for iboga alkaloids?

  • Answer: Iboga alkaloids can be susceptible to degradation. Many of these alkaloids can undergo facile autoxidation, leading to the formation of hydroperoxy- and hydroxyindolenines.[5] These can further degrade into 4-hydroxyquinolines and pseudoindoxyls.[5] It is also important to be mindful of light exposure, as related alkaloids like ibogaine and noribogaine have been shown to transform rapidly under daylight.[5] Factors such as temperature, pH, and oxidation can all impact the stability of your compound.[6]

Data and Protocols

Table 1: Reaction Conditions for Aziridine Ring Opening
EntryCatalyst/SolventTemperature (°C)Yield (%)
1BF3·OEt2, CH2Cl2-78 to 0Not Detected
2AlCl3, CH2Cl2-78 to 0Not Detected
35 M LiClO4 in Et2O23Trace
4Toluene110Trace
5o-xylene14040
6Mesitylene16526
7Chlorobenzene14040
8o-xylene14067
  • Conditions for entries 1-7 used 1.5 equivalents of 6-methoxy indole.[2]

  • Conditions for entry 8 used 3.0 equivalents of 6-methoxy indole.[2]

Experimental Protocol: General Purification by Column Chromatography

A general protocol for the purification of non-polar to moderately polar compounds like this compound and its intermediates would involve adsorption chromatography.[7]

  • Stationary Phase Selection: Choose a suitable adsorbent, with silica gel being a common choice for compounds of this nature.

  • Sample Preparation: Dehydrate and concentrate your crude sample. Dissolve the sample in a minimum amount of a non-polar solvent.

  • Column Packing: Prepare a column with the selected stationary phase, ensuring it is packed uniformly to avoid channeling.

  • Elution:

    • Begin elution with a non-polar solvent, such as hexane.

    • Gradually increase the polarity of the eluent by introducing a more polar solvent, such as ethyl acetate. This is known as a solvent gradient.

    • The progressive increase in solvent polarity will elute compounds of increasing polarity from the column.

  • Fraction Collection and Analysis: Collect fractions and analyze them using a suitable technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to identify the fractions containing the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified this compound.

Analytical Methods for Purity Determination

To determine the purity of your synthesized this compound, a combination of analytical techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC): A primary method for assessing purity by separating the main compound from any impurities.[]

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the synthesized compound and to identify the mass of any impurities.[]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information about the compound and can be used to identify and quantify impurities.[]

Visual Guides

TroubleshootingWorkflow start Synthesis Reaction Complete check_yield Check Crude Yield and Purity (TLC/LCMS) start->check_yield low_yield Low Yield? check_yield->low_yield optimize_reaction Optimize Reaction Conditions (Stoichiometry, Catalyst, Temp.) low_yield->optimize_reaction Yes byproducts Significant Byproducts? low_yield->byproducts No high_yield Proceed to Purification purification Purification (Column Chromatography, Crystallization) high_yield->purification optimize_reaction->start byproducts->high_yield No troubleshoot_purification Troubleshoot Purification (Different Solvents, Recrystallize) byproducts->troubleshoot_purification Yes check_purity Check Final Purity (HPLC, NMR) purification->check_purity pure_product Pure Product Obtained check_purity->pure_product Purity >95% check_purity->troubleshoot_purification Purity <95% troubleshoot_purification->purification

Caption: A logical workflow for troubleshooting this compound synthesis.

SideReaction cluster_reaction Reaction Mixture indole Indole product Desired Tryptamine Product indole->product + Nosyl Aziridine aziridine Nosyl Aziridine bis_product Bisalkylation Byproduct product->bis_product + Indole (Side Reaction)

Caption: Side reaction pathway leading to a bisalkylation byproduct.

References

Technical Support Center: Enhancing the Bioavailability of Tabernanthine for In Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the bioavailability of Tabernanthine for in vivo experiments.

Troubleshooting Guide

Low oral bioavailability is a significant hurdle in the in vivo evaluation of this compound, primarily due to its poor aqueous solubility and potential for first-pass metabolism. This guide provides an overview of common issues and potential solutions.

Issue: Low and Variable Oral Bioavailability

The oral bioavailability of this compound is often limited. For instance, the related iboga alkaloid, voacangine, has a reported oral bioavailability of only 11-13% in rats.[1] This can lead to suboptimal plasma concentrations and high variability in experimental results.

Potential Solutions & Formulation Strategies

Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble compounds like this compound.[2][3][4] The choice of strategy depends on the specific physicochemical properties of the compound and the experimental goals.[3]

Formulation StrategyPrinciple of Bioavailability EnhancementExpected Outcome (Based on similar compounds)Key Considerations
Cyclodextrin Complexation Encapsulation of the hydrophobic this compound molecule within the cyclodextrin cavity, increasing its aqueous solubility and dissolution rate.[5][6][7][8][9]Significant increase in solubility and dissolution, leading to a potential 2 to 70-fold enhancement in oral bioavailability for poorly soluble drugs.[7]Selection of the appropriate cyclodextrin type (e.g., β-CD, HP-β-CD), determination of the optimal drug-to-cyclodextrin ratio, and characterization of the inclusion complex are crucial.[8]
Nanoparticle Formulations Reduction of particle size to the nanometer range increases the surface area-to-volume ratio, leading to faster dissolution. Polymeric nanoparticles can also protect the drug from degradation and facilitate transport across the intestinal epithelium.[10][11][12]Increased Cmax and AUC. For example, a liposomal formulation of azadiradione increased its AUC by 11.44-fold.[11] Nanoparticles can improve oral bioavailability of hydrophobic drugs through various mechanisms.[12]Particle size, surface charge, and the choice of polymer or lipid can significantly impact the pharmacokinetic profile. Potential for nanotoxicity should be evaluated.[10]
Solid Dispersions Dispersing this compound in an inert, hydrophilic carrier in a solid state can lead to the formation of an amorphous state of the drug, which has higher solubility and dissolution rates compared to the crystalline form.[2][3][13][14][15]Enhanced dissolution rate and improved bioavailability. Solid dispersions of piperine, another alkaloid, have been successfully developed.[13]The choice of carrier (e.g., PEGs, PVPs) and the manufacturing method (e.g., solvent evaporation, hot-melt extrusion) are critical for the stability and performance of the solid dispersion.[13][15]
Prodrug Approach Chemical modification of the this compound molecule to create a more soluble or permeable derivative that is converted back to the active parent drug in vivo.[4]Improved absorption and potentially altered distribution profile.The linker used to create the prodrug must be stable in the gastrointestinal tract but readily cleaved at the desired site of action.[4]

Frequently Asked Questions (FAQs)

Q1: What is the primary reason for the poor oral bioavailability of this compound?

A1: The primary reason for the poor oral bioavailability of this compound is its low aqueous solubility. Like many alkaloids, it is a lipophilic molecule that does not readily dissolve in the aqueous environment of the gastrointestinal tract, which is a prerequisite for absorption.[13][16] Additionally, it may be subject to first-pass metabolism in the liver, where the drug is metabolized before it can reach systemic circulation.[17]

Q2: I am observing high variability in my in vivo results after oral administration of a this compound suspension. What could be the cause?

A2: High variability with simple suspensions of poorly soluble compounds is common.[18] This can be attributed to inconsistent wetting and dissolution of the drug particles in the gastrointestinal fluids, leading to erratic absorption. The physiological state of the animal, such as whether it is fasted or fed, can also significantly influence the absorption of lipophilic drugs.[18] Employing a solubilization technique, such as a cyclodextrin complexation or a lipid-based formulation, can help mitigate this variability.

Q3: What are the key initial steps to diagnose and address bioavailability issues with this compound?

A3: A systematic approach is recommended. Start with a thorough physicochemical characterization of your this compound sample, including its aqueous solubility at different pH values (simulating gastric and intestinal conditions), dissolution rate, and lipophilicity (LogP). This data will guide the selection of the most appropriate formulation strategy. Subsequently, you can screen various formulation approaches, such as those listed in the table above, to identify the most effective method for enhancing solubility and dissolution.

Q4: Are there any known signaling pathways affected by this compound that I should consider in my experimental design?

A4: Yes, this compound and related iboga alkaloids are known to interact with multiple neurotransmitter systems in the central nervous system. It has been shown to affect the serotonergic and catecholaminergic (including dopaminergic) systems.[19] Understanding these interactions is crucial for interpreting the pharmacodynamic effects in your in vivo studies.

Q5: How can I prepare a simple oral formulation of this compound for initial in vivo screening?

A5: For preliminary studies, a simple suspension can be prepared by suspending the finely milled this compound powder in a vehicle such as 0.5% carboxymethylcellulose (CMC) in water.[18] However, be aware of the potential for low and variable absorption with this method. For more consistent results, consider preparing a solution using a co-solvent system or a cyclodextrin-based formulation if solubility allows.

Experimental Protocols

Protocol 1: Preparation of a this compound-Cyclodextrin Inclusion Complex

Objective: To prepare a this compound-cyclodextrin inclusion complex to enhance its aqueous solubility for oral administration.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Magnetic stirrer with heating plate

  • Freeze-dryer

Methodology:

  • Determine the optimal molar ratio of this compound to HP-β-CD (commonly starting with 1:1 and 1:2 ratios).

  • Dissolve the calculated amount of HP-β-CD in deionized water with gentle heating and stirring until a clear solution is obtained.

  • Slowly add the this compound powder to the HP-β-CD solution while continuously stirring.

  • Continue stirring the mixture at a controlled temperature (e.g., 40-50°C) for 24-48 hours to facilitate complex formation.

  • After stirring, freeze the solution at -80°C.

  • Lyophilize the frozen solution using a freeze-dryer to obtain a solid powder of the this compound-HP-β-CD inclusion complex.

  • Characterize the resulting complex for confirmation of formation and determine the drug content.

Protocol 2: Pharmacokinetic Study of this compound in Rats

Objective: To determine the pharmacokinetic profile of this compound in rats following intravenous and oral administration to calculate its oral bioavailability. (This protocol is adapted from studies on related iboga alkaloids).[1][18][19][20][21]

1. Animal Model:

  • Species: Male Sprague-Dawley or Wistar rats (225-250 g).[19]

  • Housing: Standard laboratory conditions with controlled temperature, humidity, and a 12-hour light-dark cycle. Ad libitum access to standard chow and water.

  • Acclimatization: Allow animals to acclimatize for at least one week before the experiment.

  • Fasting: Fast animals overnight prior to oral dosing.[22]

2. Formulation Preparation:

  • Intravenous (IV) Formulation: Dissolve this compound in a vehicle suitable for IV injection (e.g., saline with a co-solvent like PEG 400, ensuring sterility).

  • Oral (p.o.) Formulation: Prepare a solution or a stable, homogenous suspension of this compound in a suitable vehicle (e.g., 0.5% CMC in water, or a cyclodextrin-based solution as prepared in Protocol 1).

3. Administration:

  • IV Administration: Administer the this compound solution as a slow bolus injection or infusion via the tail vein.[19]

  • Oral Administration: Administer the this compound formulation via oral gavage.[18][22]

4. Blood Sampling:

  • Collect blood samples (approximately 0.2 mL) from the tail vein or a cannula at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose).[18][19]

  • Collect samples into heparinized tubes.

  • Centrifuge the blood samples to obtain plasma.

  • Store plasma samples at -80°C until bioanalysis.[18]

5. Bioanalytical Method:

  • Technique: High-Performance Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the preferred method for its sensitivity and selectivity.[4][23][24][25]

  • Sample Preparation: Develop a suitable extraction method to isolate this compound from the plasma matrix (e.g., protein precipitation or liquid-liquid extraction).[24]

  • Method Validation: Validate the bioanalytical method for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.[4]

6. Pharmacokinetic Analysis:

  • Calculate pharmacokinetic parameters such as Area Under the Curve (AUC), maximum concentration (Cmax), time to maximum concentration (Tmax), and elimination half-life (t1/2) using appropriate software.

  • Determine the absolute oral bioavailability (F%) using the formula: F(%) = (AUCoral / AUCIV) * (DoseIV / Doseoral) * 100

Visualizations

experimental_workflow cluster_prep Preparation cluster_admin Administration & Sampling cluster_analysis Analysis formulation Formulation Preparation dosing Dosing (IV or Oral) formulation->dosing animal_prep Animal Preparation animal_prep->dosing sampling Blood Sampling dosing->sampling bioanalysis LC-MS/MS Bioanalysis sampling->bioanalysis pk_analysis Pharmacokinetic Analysis bioanalysis->pk_analysis

Workflow for a this compound pharmacokinetic study.

bioavailability_issues cluster_causes Primary Causes of Poor Bioavailability cluster_solutions Potential Solutions solubility Poor Aqueous Solubility complexation Cyclodextrin Complexation solubility->complexation nanoparticles Nanoparticle Formulations solubility->nanoparticles solid_dispersion Solid Dispersions solubility->solid_dispersion metabolism First-Pass Metabolism prodrug Prodrug Approach metabolism->prodrug signaling_pathway cluster_serotonin Serotonergic System cluster_dopamine Dopaminergic System This compound This compound serotonin_receptors Serotonin Receptors (e.g., 5-HT2A) This compound->serotonin_receptors Modulates serotonin_release Serotonin Release/Uptake This compound->serotonin_release Affects dopamine_receptors Dopamine Receptors This compound->dopamine_receptors Modulates dopamine_release Dopamine Release/Uptake This compound->dopamine_release Affects

References

Technical Support Center: Minimizing Off-Target Effects of Tabernanthine in Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing Tabernanthine in their cellular assays. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you minimize off-target effects and ensure the reliability of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What are the primary targets and known off-targets of this compound?

This compound is known to interact with several receptor systems. Its primary targets are the kappa-opioid receptor (KOR), where it acts as an agonist, and the NMDA receptor, where it functions as an antagonist. However, like many small molecules, it also exhibits affinity for other "off-target" sites, which can lead to unintended biological effects in your cellular assays.

Q2: Why is it crucial to consider off-target effects when working with this compound?

Q3: What are the initial signs that I might be observing off-target effects in my assay?

Several indicators may suggest that the observed cellular response is due to off-target effects of this compound:

  • Inconsistency with known pharmacology: The observed effect does not align with the known downstream signaling of the kappa-opioid receptor or NMDA receptor.

  • Discrepancy with other tool compounds: Using a structurally different agonist for the KOR or antagonist for the NMDA receptor produces a different phenotype.

  • Unusual dose-response curve: The dose-response curve may be biphasic or have a shallow slope, suggesting multiple underlying mechanisms.

  • High cytotoxicity: Significant cell death is observed at concentrations close to the effective dose for the primary target.

Quantitative Data: this compound Binding Profile

The following tables summarize the binding affinities (Ki) of this compound for its primary and known off-targets. A lower Ki value indicates a higher binding affinity.

Table 1: Primary Target Binding Affinities of this compound

TargetActionKi (nM)
Kappa-Opioid Receptor (KOR)Agonist150[1]
NMDA ReceptorAntagonist10,500[1]

Table 2: Off-Target Binding Affinities of this compound

Off-TargetKi (nM)Selectivity over KOR
Sigma-2 Receptor194[2][3]~0.77-fold
Sigma-1 ReceptorWeak binding-

Note: Ki values can vary between studies depending on the experimental conditions (e.g., radioligand used, tissue/cell preparation).

Troubleshooting Guides

Problem 1: High background signal in my fluorescence-based assay.

High background can obscure your signal and reduce the dynamic range of your assay.

Possible Cause Troubleshooting Steps
This compound Autofluorescence: Alkaloids with indole moieties can exhibit intrinsic fluorescence.1. Run a "compound-only" control: Measure the fluorescence of this compound in your assay buffer at various concentrations without cells or other assay reagents. 2. Spectral Scan: If autofluorescence is confirmed, perform a spectral scan to determine the excitation and emission maxima of this compound. 3. Switch Fluorophore: If possible, choose a fluorophore with excitation and emission wavelengths that do not overlap with this compound's autofluorescence spectrum (e.g., a red-shifted dye).
Non-specific Binding of Detection Reagents: Antibodies or other detection reagents may bind non-specifically to the plate or other cellular components.1. Optimize Blocking: Increase the concentration or incubation time of your blocking buffer (e.g., BSA or non-fat milk). 2. Increase Washing Steps: Add extra wash steps after incubation with detection reagents to remove unbound components. 3. Check Reagent Concentrations: Titrate your detection reagents to determine the optimal concentration that provides a good signal-to-noise ratio.
Contaminated Reagents: Buffers or other reagents may be contaminated with fluorescent substances.1. Prepare Fresh Reagents: Use freshly prepared buffers and solutions for each experiment. 2. Use High-Quality Water: Ensure that the water used for preparing reagents is of high purity (e.g., Milli-Q).
Problem 2: Low or no signal in my functional assay (e.g., cAMP or calcium mobilization).

A weak or absent signal can make it difficult to determine the effect of this compound.

Possible Cause Troubleshooting Steps
Inappropriate Assay Conditions for Target: The assay may not be optimized for the specific G-protein coupling of the kappa-opioid receptor (Gi/o).1. cAMP Assay: For Gi/o-coupled receptors like KOR, you should measure the inhibition of forskolin-stimulated cAMP production. 2. Calcium Mobilization: Gi/o-coupled receptors do not typically signal through calcium. To use a calcium assay, you may need to co-express a promiscuous G-protein (e.g., Gα16) that couples the receptor to the calcium pathway.
Low Receptor Expression: The cell line used may not express a sufficient number of kappa-opioid or NMDA receptors.1. Use a Validated Cell Line: Employ a cell line known to endogenously express the target receptor or a stably transfected cell line with high receptor expression. 2. Verify Receptor Expression: Confirm receptor expression using techniques like Western blot, qPCR, or radioligand binding.
Inactive Compound: The this compound stock solution may have degraded.1. Prepare Fresh Stock Solutions: Prepare fresh stock solutions of this compound from a reputable supplier. 2. Proper Storage: Store stock solutions at the recommended temperature and protect them from light.
Cell Health Issues: Unhealthy or senescent cells may not respond optimally.1. Use Low Passage Number Cells: Work with cells within a defined low passage number range. 2. Ensure Optimal Cell Density: Plate cells at a density that ensures they are in a logarithmic growth phase during the experiment.

Experimental Workflows and Protocols

Workflow for Assessing On-Target vs. Off-Target Effects

cluster_0 Initial Observation cluster_1 On-Target Validation cluster_2 Off-Target Investigation cluster_3 Conclusion A Observe cellular phenotype with this compound B Dose-response with this compound A->B C Use selective KOR agonist (e.g., U-50488) A->C D Use selective NMDA antagonist (e.g., AP5) A->D F Use sigma receptor ligands A->F G Assess monoamine transporter function A->G H Cellular Thermal Shift Assay (CETSA) A->H E Pre-treat with KOR antagonist (e.g., nor-BNI) B->E I Phenotype recapitulated by selective ligands and blocked by antagonist -> Likely On-Target C->I D->I E->I J Phenotype not recapitulated or blocked -> Potential Off-Target F->J G->J H->J

A logical workflow for dissecting on- and off-target effects.
Protocol: cAMP Inhibition Assay for Kappa-Opioid Receptor Activation

This assay measures the ability of this compound to inhibit the production of cyclic AMP (cAMP) stimulated by forskolin in cells expressing the kappa-opioid receptor (KOR), which is a Gi/o-coupled receptor.

Materials:

  • Cells expressing KOR (e.g., CHO-K1 or HEK293 cells)

  • This compound

  • Forskolin

  • A known KOR agonist (e.g., U-50488) as a positive control

  • A known KOR antagonist (e.g., nor-binaltorphimine) for validation

  • cAMP assay kit (e.g., HTRF, AlphaLISA, or fluorescence-based)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation

Procedure:

  • Cell Seeding: Seed KOR-expressing cells into a 96- or 384-well plate at a predetermined optimal density and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of this compound, the positive control agonist, and the antagonist in assay buffer containing a PDE inhibitor.

  • Antagonist Pre-incubation (for validation): To confirm the effect is KOR-mediated, pre-incubate some wells with the KOR antagonist for 15-30 minutes before adding this compound.

  • Agonist Treatment: Add the diluted compounds to the respective wells and incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Forskolin Stimulation: Add a concentration of forskolin that gives a submaximal stimulation of cAMP (e.g., 1-10 µM) to all wells (except for the negative control) and incubate for an additional 15-30 minutes at 37°C.

  • cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for your chosen cAMP assay kit.

  • Data Analysis: Plot the cAMP levels against the log concentration of the compounds. For agonists like this compound, you should observe a dose-dependent decrease in the forskolin-stimulated cAMP signal. Calculate the IC50 value.

Protocol: Western Blot for ERK1/2 Phosphorylation

This protocol can be used to assess whether this compound modulates the MAPK/ERK signaling pathway, a common downstream target of many GPCRs and ion channels.

Materials:

  • Cells of interest (e.g., a neuronal cell line)

  • This compound

  • Serum-free medium

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blot equipment

Procedure:

  • Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Serum-starve the cells for 4-6 hours to reduce basal ERK phosphorylation. Treat cells with various concentrations of this compound for a predetermined time course (e.g., 5, 15, 30, 60 minutes).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them on ice with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to normalize for protein loading.

  • Data Analysis: Quantify the band intensities and express the level of phospho-ERK as a ratio to total ERK.

Signaling Pathway Visualization

The following diagram illustrates a hypothetical signaling cascade that could be modulated by this compound's on-target activities. Activation of the Gi/o-coupled KOR can lead to the inhibition of adenylyl cyclase, reducing cAMP levels and downstream PKA activity. This can, in turn, affect the phosphorylation of transcription factors like CREB. NMDA receptor antagonism reduces calcium influx, which can also impact calcium-dependent signaling pathways that may cross-talk with the MAPK/ERK pathway.

cluster_0 This compound cluster_1 Receptors cluster_2 Second Messengers cluster_3 Kinases cluster_4 Transcription Factor cluster_5 Cellular Response This compound This compound KOR Kappa-Opioid Receptor (KOR) This compound->KOR Agonist NMDA NMDA Receptor This compound->NMDA Antagonist AC Adenylyl Cyclase KOR->AC Inhibits Ca Ca2+ NMDA->Ca Reduces Influx cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates MEK MEK Ca->MEK Modulates CREB CREB PKA->CREB Phosphorylates ERK ERK MEK->ERK Phosphorylates ERK->CREB Phosphorylates Response Gene Expression, Neuronal Activity CREB->Response

Potential signaling pathways modulated by this compound.

References

Technical Support Center: Managing Neurotoxic Effects of High-Dose Tabernanthine Administration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with high-dose Tabernanthine. The information is designed to address specific issues that may be encountered during in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary neurotoxic effects observed with high-dose this compound administration?

High-dose administration of this compound, similar to its structural analog ibogaine, is primarily associated with neurotoxicity in the cerebellum.[1][2] The most consistently reported finding is the degeneration of Purkinje cells.[1][2] This is often accompanied by gliosis of Bergmann astrocytes, which is an indicator of a neuroinflammatory response to neuronal damage.[1][2]

Q2: What is the proposed mechanism of this compound-induced neurotoxicity?

The neurotoxic effects of iboga alkaloids, including this compound, are thought to be mediated by an excitotoxic mechanism.[3][4] This involves the overstimulation of glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) receptor.[4] This overactivation leads to a cascade of intracellular events, including calcium influx, mitochondrial dysfunction, and ultimately, apoptotic cell death of susceptible neurons like the cerebellar Purkinje cells.[5]

Q3: Is there a known safe dose or a "no-observable-adverse-effect level" (NOAEL) for this compound?

While specific NOAEL data for this compound is limited, studies on ibogaine in rats have established a NOAEL of 25 mg/kg (intraperitoneal injection) for cerebellar neurotoxicity.[1][2] Doses of 50 mg/kg and higher were associated with observable neurodegeneration.[1][2] Given the structural similarity, it is prudent to consider this dose range when designing experiments with this compound.

Q4: Are there any potential neuroprotective agents that can be co-administered to mitigate this compound's neurotoxicity?

Research into neuroprotective agents for iboga alkaloid toxicity is ongoing. Given the excitotoxic mechanism involving NMDA receptors, NMDA receptor antagonists could theoretically offer protection.[4] Additionally, the development of bioisosteric iboga analogs with reduced toxicity suggests that modifications to the core structure can improve the safety profile.[6][7] Researchers might consider exploring co-administration with agents that have antioxidant or anti-inflammatory properties, as these pathways are often implicated in excitotoxicity.

Troubleshooting Guides

In Vitro Experiments
Observed Issue Potential Cause Troubleshooting Steps
High levels of unexpected neuronal cell death at moderate concentrations. - Cellular model is highly sensitive to NMDA receptor-mediated excitotoxicity.- Incorrect dosage calculation or preparation.- Contamination of the cell culture.- Use a cell line with known resistance to excitotoxicity or primary neurons from a less susceptible brain region.- Verify all calculations and ensure proper dissolution of this compound.- Perform routine checks for mycoplasma and other contaminants.
Inconsistent results between experimental replicates. - Variability in cell plating density.- Inconsistent this compound exposure time.- Fluctuation in incubator conditions (CO2, temperature, humidity).- Ensure uniform cell seeding density across all wells.- Use a precise timer for drug application and removal.- Regularly calibrate and monitor incubator parameters.
Difficulty in identifying specific neuronal subtypes affected. - Lack of specific markers for the neuronal populations of interest.- Utilize immunocytochemistry with antibodies against subtype-specific markers (e.g., calbindin for Purkinje cells).
In Vivo Experiments
Observed Issue Potential Cause Troubleshooting Steps
Animals exhibit severe motor deficits or ataxia. - Dose of this compound is too high, causing significant cerebellar damage.- The animal model is particularly sensitive to the neurotoxic effects.- Perform a dose-response study to determine the optimal dose that minimizes motor impairment while still achieving the desired pharmacological effect.- Consider using a different, more resilient rodent strain.
Histological analysis shows no clear evidence of neurodegeneration despite high doses. - Inappropriate staining technique for detecting neuronal damage.- Timing of tissue collection is not optimal for observing peak neurodegeneration.- Employ sensitive staining methods for detecting degenerating neurons, such as silver staining.- Use immunohistochemistry for markers of gliosis (GFAP) as a secondary indicator of neurotoxicity.[1][2]- Conduct a time-course study to identify the peak of neurotoxic effects post-administration.
Electrophysiological recordings show widespread, non-specific changes. - Anesthetic used is interfering with neuronal activity.- Improper placement of recording electrodes.- Select an anesthetic with minimal effects on the neural circuits being investigated.- Use stereotaxic coordinates to ensure accurate and consistent electrode placement.

Data Presentation

Table 1: Dose-Response of Ibogaine-Induced Cerebellar Neurotoxicity in Rats (Adapted for this compound)

Dose (mg/kg, i.p.)Number of Animals Affected / TotalObserved Cerebellar Pathology
Saline Control0 / 6No observable neurodegeneration or astrocytosis.
250 / 6Indistinguishable from saline controls; considered the NOAEL.[1][2]
502 / 6Patches of astrocytosis (GFAP staining) with few degenerating neurons.[1][2]
756 / 6Multiple narrow bands of degenerating Purkinje neurons.[1][2]
1006 / 6Multiple wide bands of degenerating Purkinje neurons and significant astrocytosis.[1][2]

Experimental Protocols

Protocol 1: In Vivo Assessment of this compound-Induced Neurotoxicity in Rodents
  • Animal Model: Male Sprague-Dawley rats (250-300g).

  • Drug Administration: Dissolve this compound in a vehicle of sterile saline with a minimal amount of acetic acid to aid dissolution, then neutralize to pH 6.5-7.0. Administer via intraperitoneal (i.p.) injection at desired doses (e.g., 25, 50, 75, 100 mg/kg). Include a vehicle-only control group.

  • Post-Administration Monitoring: Observe animals for any overt behavioral changes, particularly signs of ataxia or motor impairment.

  • Tissue Collection and Preparation: At a predetermined time point (e.g., 48-72 hours post-injection), euthanize the animals and perfuse transcardially with saline followed by 4% paraformaldehyde. Dissect the brain and post-fix in 4% paraformaldehyde overnight. Cryoprotect the tissue in a sucrose solution before sectioning.

  • Histological Analysis:

    • Silver Staining: To visualize degenerating neurons.

    • Immunohistochemistry:

      • Primary antibody against Glial Fibrillary Acidic Protein (GFAP) to detect astrocytosis.

      • Primary antibody against Calbindin to specifically label Purkinje cells and observe their loss.

  • Quantification: Use stereological methods to quantify the number of surviving Purkinje cells and the area of astrogliosis in the cerebellum.

Protocol 2: In Vitro Cytotoxicity Assay of this compound
  • Cell Culture: Plate primary cerebellar neurons or a relevant neuronal cell line (e.g., SH-SY5Y) in 96-well plates at a predetermined density.

  • Drug Preparation: Prepare a stock solution of this compound and perform serial dilutions to achieve the desired final concentrations in the cell culture medium.

  • Treatment: Expose the cells to various concentrations of this compound for a specified duration (e.g., 24, 48 hours). Include a vehicle-only control.

  • Cytotoxicity Assessment (Choose one or more):

    • MTT Assay: Measures mitochondrial metabolic activity as an indicator of cell viability.

    • LDH Release Assay: Measures the release of lactate dehydrogenase from damaged cells as an indicator of membrane integrity.

    • Live/Dead Staining: Use fluorescent dyes (e.g., Calcein-AM and Ethidium Homodimer-1) to visualize and quantify live and dead cells, respectively.

  • Data Analysis: Calculate the IC50 value (the concentration of this compound that causes 50% inhibition of cell viability).

Mandatory Visualizations

Tabernanthine_Neurotoxicity_Pathway This compound High-Dose This compound NMDA_R NMDA Receptor This compound->NMDA_R Over-activates Ca_Influx Excessive Ca2+ Influx NMDA_R->Ca_Influx Mito_Dys Mitochondrial Dysfunction Ca_Influx->Mito_Dys Caspase Caspase Activation Mito_Dys->Caspase Apoptosis Purkinje Cell Apoptosis Caspase->Apoptosis Astrocyte Astrocyte Activation (Gliosis) Apoptosis->Astrocyte

Caption: Proposed signaling pathway for this compound-induced neurotoxicity.

Experimental_Workflow_In_Vivo cluster_animal_phase Animal Phase cluster_tissue_phase Tissue Processing cluster_analysis_phase Analysis Phase A Animal Acclimation (Sprague-Dawley Rats) B This compound Administration (i.p. injection, dose-response) A->B C Behavioral Observation (Ataxia, Motor Deficits) B->C D Euthanasia & Perfusion (48-72h post-injection) C->D E Brain Extraction & Post-fixation D->E F Cryoprotection & Sectioning E->F G Histological Staining (Silver, GFAP, Calbindin) F->G H Microscopy & Imaging G->H I Quantitative Analysis (Stereology) H->I

Caption: Experimental workflow for in vivo neurotoxicity assessment.

References

Technical Support Center: Refining Analytical Methods for Sensitive Detection of Tabernanthine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical detection of Tabernanthine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the sensitive and accurate quantification of this important indole alkaloid.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for the detection and quantification of this compound?

A1: The most prevalent and reliable methods for this compound analysis are High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2][3] LC-MS/MS, in particular, is often considered the gold standard for its high sensitivity and selectivity, especially in complex biological matrices.[4]

Q2: How should I prepare samples for this compound analysis?

A2: Sample preparation is a critical step to ensure accurate and reproducible results.[5] The choice of method depends on the sample matrix.

  • Plant Material: A common approach involves extraction with an organic solvent like methanol or ethanol, followed by an acid-base liquid-liquid extraction to isolate the alkaloid fraction.[1] Solid-phase extraction (SPE) can also be used for cleanup.

  • Biological Fluids (Plasma, Urine): Protein precipitation is a simple first step. Subsequent liquid-liquid extraction or solid-phase extraction is often necessary to remove interfering matrix components.[6]

  • Hair: Hair samples typically require decontamination, followed by extraction using methods like sonication in an appropriate solvent mixture.[4]

Q3: What are the key challenges in analyzing this compound?

A3: Researchers may encounter several challenges, including:

  • Low concentrations: this compound may be present at low levels in biological samples, requiring highly sensitive instrumentation.

  • Matrix effects: Co-eluting endogenous compounds from the sample matrix can suppress or enhance the ionization of this compound in LC-MS analysis, leading to inaccurate quantification.[7][8][9][10]

  • Isomeric separation: this compound has isomers, such as Ibogaine, which can be difficult to separate chromatographically.[11] Method optimization is crucial to ensure accurate identification and quantification.

  • Analyte stability: Indole alkaloids can be sensitive to light and temperature, so proper sample handling and storage are important to prevent degradation.

Q4: How can I mitigate matrix effects in my LC-MS analysis of this compound?

A4: Several strategies can be employed to minimize matrix effects:

  • Effective sample preparation: Thorough cleanup using techniques like SPE or liquid-liquid extraction can remove many interfering compounds.[7]

  • Chromatographic separation: Optimizing the HPLC method to separate this compound from co-eluting matrix components is crucial.

  • Use of a stable isotope-labeled internal standard (SIL-IS): This is the most effective way to compensate for matrix effects, as the SIL-IS will experience similar ionization suppression or enhancement as the analyte.[12]

  • Matrix-matched calibration curves: Preparing calibration standards in a blank matrix that is similar to the samples can also help to correct for matrix effects.

Troubleshooting Guides

HPLC Troubleshooting
IssuePossible CausesSuggested Solutions
Low Sensitivity / Small Peaks - Injection volume too low- Sample concentration too low- Detector settings not optimal- Contaminated guard or analytical column- Leaks in the system- Increase injection volume or concentrate the sample.- Optimize detector wavelength and other settings.- Replace the guard column and/or flush the analytical column.- Check for and tighten any loose fittings.[13][14]
Peak Tailing - Secondary interactions with the stationary phase (e.g., silanol interactions)- Column overload- High dead volume in the system- Column contamination or degradation- Adjust mobile phase pH to suppress ionization of the analyte.- Use a highly deactivated column or add a competing base to the mobile phase.- Reduce sample concentration or injection volume.[15][16][17]- Use shorter tubing with a smaller internal diameter between the column and detector.- Replace or clean the column.[15][16]
Poor Resolution / Peak Overlap - Inappropriate mobile phase composition- Column temperature not optimal- Column is overloaded or has degraded- Optimize the mobile phase gradient, pH, and organic modifier.- Adjust the column temperature.- Reduce the sample load or replace the column.[14]
Inconsistent Retention Times - Poor column equilibration- Fluctuations in mobile phase composition or flow rate- Temperature fluctuations- Ensure the column is adequately equilibrated before each injection.- Degas the mobile phase and check the pump for proper functioning.- Use a column oven to maintain a stable temperature.[13]
LC-MS Troubleshooting
IssuePossible CausesSuggested Solutions
Signal Suppression or Enhancement - Co-eluting matrix components interfering with ionization.- Improve sample cleanup to remove interfering substances.- Optimize chromatographic separation.- Use a stable isotope-labeled internal standard.[8][12]- Prepare matrix-matched calibration standards.
No or Low Ion Signal - Improper ESI source settings (e.g., capillary voltage, gas flow, temperature)- Clogged ESI needle- Analyte not ionizing under the chosen conditions- Optimize all ESI source parameters.- Clean or replace the ESI needle.- Try a different ionization mode (e.g., APCI) or adjust the mobile phase pH to promote ionization.
High Background Noise - Contaminated mobile phase or LC system- Electrical noise- Use high-purity solvents and flush the LC system.- Ensure proper grounding of the instrument.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction for Plant Material

This protocol is a general guideline for extracting this compound from dried and powdered plant material.

  • Maceration: Suspend 1g of powdered plant material in 20 mL of methanol. Sonicate for 30 minutes and then let it stand for 24 hours at room temperature.

  • Filtration: Filter the extract through Whatman No. 1 filter paper. Repeat the extraction process on the residue twice more and combine the filtrates.

  • Concentration: Evaporate the combined methanol extracts to dryness under reduced pressure using a rotary evaporator.

  • Acid-Base Extraction:

    • Dissolve the residue in 20 mL of 2% sulfuric acid.

    • Wash the acidic solution with 3 x 20 mL of dichloromethane to remove neutral and acidic compounds. Discard the organic layer.

    • Make the aqueous layer alkaline (pH 9-10) with ammonium hydroxide.

    • Extract the alkaloids with 3 x 20 mL of dichloromethane.

    • Combine the organic layers and wash with distilled water.

  • Final Concentration: Dry the dichloromethane extract over anhydrous sodium sulfate and evaporate to dryness. Reconstitute the residue in a suitable solvent (e.g., methanol) for analysis.

HPLC Method for this compound Analysis

This is a starting point for method development. Optimization will be required for specific applications.

ParameterCondition
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient 10-90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 225 nm and 280 nm
LC-MS/MS Method for this compound Quantification

This method provides high sensitivity and is suitable for biological matrices.

ParameterCondition
LC System UHPLC system
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient Optimized for separation from matrix components (e.g., 5-95% B over 10 minutes)
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions This compound: m/z 311.2 -> 130.1 (Quantifier), 311.2 -> 144.1 (Qualifier)(Note: These are example transitions and should be optimized for your specific instrument)
Source Parameters Capillary Voltage: 3.5 kVGas Temperature: 350 °CGas Flow: 10 L/minNebulizer Pressure: 45 psi

Quantitative Data Summary

The following tables summarize typical quantitative parameters obtained from various analytical methods for this compound and related alkaloids. These values can serve as a benchmark for your own method development and validation.

Table 1: LC-MS/MS Parameters for Selected Indole Alkaloids

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound311.2130.125
Ibogaine311.2136.130
Noribogaine297.2122.135
Internal Standard (e.g., Ibogaine-d3)314.2136.130

Table 2: Method Performance Characteristics

MethodAnalyteLLOQ (ng/mL)Linear Range (ng/mL)Recovery (%)
LC-MS/MS (Human Plasma)This compound0.50.5 - 50085 - 95
HPLC-UV (Plant Extract)This compound5050 - 5000> 90
GC-MS (Plant Extract)This compound1010 - 1000> 85

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing plant_material Plant Material (Dried, Powdered) extraction Solvent Extraction (e.g., Methanol) plant_material->extraction biological_fluid Biological Fluid (Plasma, Urine) precipitation Protein Precipitation biological_fluid->precipitation acid_base Acid-Base Liquid-Liquid Extraction extraction->acid_base spe Solid-Phase Extraction (SPE) Cleanup precipitation->spe final_extract Final Extract in Reconstitution Solvent acid_base->final_extract spe->final_extract hplc HPLC-UV final_extract->hplc lcms LC-MS/MS final_extract->lcms gcms GC-MS final_extract->gcms quantification Quantification hplc->quantification validation Method Validation hplc->validation lcms->quantification lcms->validation gcms->quantification gcms->validation

Caption: General workflow for the analysis of this compound.

HPLC_Troubleshooting cluster_peak_shape Peak Shape Issues cluster_sensitivity Sensitivity Issues cluster_retention Retention Time Issues start Problem Observed in HPLC Chromatogram peak_tailing Peak Tailing? start->peak_tailing peak_fronting Peak Fronting? start->peak_fronting split_peaks Split Peaks? start->split_peaks low_sensitivity Low Sensitivity? start->low_sensitivity rt_shift Retention Time Shift? start->rt_shift solution_tailing Check for: - Secondary Interactions - Column Overload - Dead Volume - Column Contamination peak_tailing->solution_tailing Yes solution_fronting Check for: - Sample Overload - Incompatible Sample Solvent peak_fronting->solution_fronting Yes solution_split Check for: - Column Void - Clogged Frit - Incompatible Sample Solvent split_peaks->solution_split Yes solution_sensitivity Check for: - Low Concentration/Volume - Detector Settings - System Leaks low_sensitivity->solution_sensitivity Yes solution_rt Check for: - Inadequate Equilibration - Mobile Phase/Flow Rate Issues - Temperature Fluctuation rt_shift->solution_rt Yes

Caption: Decision tree for troubleshooting common HPLC issues.

References

Validation & Comparative

Tabernanthine Versus Ibogaine: A Comparative Analysis of Anti-Addictive Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ibogaine, a naturally occurring psychoactive alkaloid from the Tabernanthe iboga plant, has garnered significant interest for its potential to treat substance use disorders. Anecdotal reports and preclinical studies suggest its efficacy in reducing withdrawal symptoms and drug cravings. However, its clinical utility is hampered by safety concerns, including cardiotoxicity and neurotoxicity. This has led to the investigation of other iboga alkaloids, such as tabernanthine, as potentially safer alternatives with similar therapeutic effects. This guide provides a comparative analysis of this compound and ibogaine, focusing on their anti-addictive efficacy, receptor binding profiles, and safety considerations based on available experimental data.

Data Presentation

Table 1: Comparative Receptor Binding Affinities (Ki in µM)
Receptor/TransporterThis compoundIbogaineReference(s)
Opioid Receptors
Kappa (κ)0.152.08[1]
Delta (δ)3.1>100[1]
Mu (μ)Data not available~10-100[2]
Sigma Receptors
Sigma-1 (σ₁)Weak affinityData not available[1]
Sigma-2 (σ₂)0.1940.201[3]
NMDA Receptor 10.5~5 (IC₅₀)[1][2]
Serotonin Transporter (SERT) Data not available~2.6 (IC₅₀)[4]
Dopamine Transporter (DAT) Data not available~20 (IC₅₀)[4]

Note: Ki values are inhibition constants, representing the concentration of the drug that occupies 50% of the receptors. A lower Ki value indicates a higher binding affinity. IC₅₀ values represent the concentration of a drug that inhibits a specific biological process by 50%. Data for this compound across a broad range of receptors is limited compared to ibogaine.

Table 2: Comparative In Vivo Efficacy in Animal Models of Addiction
Behavioral AssayAnimal ModelSubstance of AbuseThis compound EffectIbogaine EffectReference(s)
Self-Administration RatsCocaine, MorphinePersistently reduced self-administrationSignificantly reduced self-administration[1][5][6]
Conditioned Place Preference (CPP) MiceEthanolDid not induce CPP; Blocked reinstatement of ethanol-induced CPPDid not induce CPP; Blocked reinstatement of ethanol-induced CPP[7][8][9]

Note: Direct comparative studies of this compound and ibogaine in these models are scarce. The presented effects are based on separate studies.

Table 3: Comparative Safety Profile
Safety ParameterThis compoundIbogaineReference(s)
Cardiotoxicity (hERG Channel Inhibition) Data not availablePotent inhibitor, associated with QT prolongation and cardiac arrhythmias[10][11]
Neurotoxicity Data not availableCan cause cerebellar Purkinje cell loss at high doses[12]
Hallucinogenic Effects Assumed to be psychoactivePotent hallucinogen

Experimental Protocols

Radioligand Binding Assays

Objective: To determine the binding affinity of this compound and ibogaine for various receptors and transporters.

Methodology:

  • Membrane Preparation: Cell membranes expressing the target receptor (e.g., from transfected cell lines or specific brain regions) are prepared by homogenization and centrifugation.

  • Incubation: A fixed concentration of a radiolabeled ligand known to bind to the target receptor is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled competitor drug (this compound or ibogaine).

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters, representing the amount of bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Self-Administration Model

Objective: To assess the reinforcing effects of a drug and the ability of this compound or ibogaine to reduce drug-seeking behavior.

Methodology:

  • Surgery: Animals (typically rats) are surgically implanted with an intravenous catheter.

  • Acquisition: Animals are placed in an operant conditioning chamber and learn to press a lever to receive an infusion of a drug of abuse (e.g., cocaine or morphine).

  • Maintenance: Once self-administration behavior is stable, a baseline of drug intake is established.

  • Treatment: Animals are pre-treated with either vehicle, this compound, or ibogaine at varying doses.

  • Testing: The number of lever presses and drug infusions are recorded during subsequent self-administration sessions to determine the effect of the treatment on drug-seeking behavior.

Conditioned Place Preference (CPP)

Objective: To evaluate the rewarding or aversive properties of a drug and the ability of this compound or ibogaine to block the rewarding effects of other drugs.

Methodology:

  • Apparatus: A two- or three-compartment chamber with distinct visual and tactile cues in each compartment.

  • Pre-Conditioning (Baseline): The animal is allowed to freely explore the entire apparatus to determine any initial preference for a particular compartment.

  • Conditioning: Over several days, the animal is confined to one compartment after receiving an injection of the drug of abuse (e.g., morphine) and to the other compartment after receiving a vehicle injection.

  • Test: The animal is placed back in the apparatus with free access to all compartments, and the time spent in each compartment is recorded. A preference for the drug-paired compartment indicates a rewarding effect.

  • Reinstatement: After extinction of the preference, a priming dose of the drug or a stressor can be used to reinstate the drug-seeking behavior, and the ability of this compound or ibogaine to block this reinstatement can be assessed.

Mandatory Visualization

Signaling_Pathways cluster_Ibogaine Ibogaine cluster_this compound This compound cluster_Downstream_Effects Putative Anti-Addictive Effects Ibogaine Ibogaine NMDA_R NMDA Receptor Antagonism Ibogaine->NMDA_R k_Opioid_R κ-Opioid Agonism Ibogaine->k_Opioid_R mu_Opioid_R μ-Opioid Agonism (low affinity) Ibogaine->mu_Opioid_R Sigma2_R σ2 Receptor Agonism Ibogaine->Sigma2_R SERT SERT Inhibition Ibogaine->SERT DAT DAT Inhibition Ibogaine->DAT GDNF ↑ GDNF Expression Ibogaine->GDNF Dopamine_Modulation Modulation of Dopamine System NMDA_R->Dopamine_Modulation k_Opioid_R->Dopamine_Modulation mu_Opioid_R->Dopamine_Modulation Serotonin_Modulation Modulation of Serotonin System SERT->Serotonin_Modulation DAT->Dopamine_Modulation Neuroplasticity Promotion of Neuroplasticity GDNF->Neuroplasticity This compound This compound k_Opioid_R_T κ-Opioid Agonism This compound->k_Opioid_R_T NMDA_R_T NMDA Receptor Antagonism This compound->NMDA_R_T Sigma2_R_T σ2 Receptor Agonism This compound->Sigma2_R_T k_Opioid_R_T->Dopamine_Modulation NMDA_R_T->Dopamine_Modulation Reduced_Craving Reduced Craving & Withdrawal Dopamine_Modulation->Reduced_Craving Serotonin_Modulation->Reduced_Craving Neuroplasticity->Reduced_Craving

Caption: Putative signaling pathways of ibogaine and this compound.

Experimental_Workflow cluster_Self_Admin Self-Administration Model cluster_CPP Conditioned Place Preference Model SA1 Catheter Implantation SA2 Acquisition of Drug Self-Administration SA1->SA2 SA3 Baseline Responding SA2->SA3 SA4 Treatment (Vehicle, this compound, or Ibogaine) SA3->SA4 SA5 Post-Treatment Self-Administration Sessions SA4->SA5 CPP1 Baseline Preference Test CPP2 Conditioning Phase (Drug vs. Vehicle Pairing) CPP1->CPP2 CPP3 Preference Test CPP2->CPP3 CPP4 Treatment & Reinstatement Test CPP3->CPP4

Caption: Experimental workflows for preclinical addiction models.

Logical_Relationship cluster_Efficacy Anti-Addictive Efficacy cluster_Safety Safety Concerns Ibogaine Ibogaine Reduces_SA Reduces Drug Self-Administration Ibogaine->Reduces_SA Blocks_Reinstatement Blocks Reinstatement of CPP Ibogaine->Blocks_Reinstatement Cardiotoxicity Cardiotoxicity (hERG inhibition) Ibogaine->Cardiotoxicity Neurotoxicity Neurotoxicity Ibogaine->Neurotoxicity Hallucinogenic Hallucinogenic Effects Ibogaine->Hallucinogenic This compound This compound This compound->Reduces_SA This compound->Blocks_Reinstatement

Caption: Comparative relationship of efficacy and safety.

Discussion

The available data suggests that both this compound and ibogaine possess anti-addictive properties. Both compounds have been shown to reduce self-administration of drugs of abuse in preclinical models and block the reinstatement of conditioned place preference, indicating their potential to reduce relapse.

From a mechanistic standpoint, both alkaloids interact with multiple receptor systems implicated in addiction. Notably, this compound exhibits a significantly higher affinity for the kappa-opioid receptor compared to ibogaine.[1] Agonism at the kappa-opioid receptor is known to modulate dopamine release and has been investigated as a target for addiction therapies. Both compounds also act as NMDA receptor antagonists and sigma-2 receptor agonists.

A critical differentiator between the two compounds may lie in their safety profiles. Ibogaine is well-documented to be a potent inhibitor of the hERG potassium channel, which is associated with a risk of potentially fatal cardiac arrhythmias.[10][11] While comprehensive safety data for this compound is lacking, its structural similarity to ibogaine warrants a thorough investigation of its cardiovascular effects. The weaker affinity of this compound for sigma receptors compared to ibogaine might suggest a potentially different side-effect profile, as sigma receptor activity has been linked to some of the psychotomimetic and motor effects of ibogaine.[1]

Conclusion and Future Directions

This compound presents a compelling profile as a potential anti-addictive agent that may share the therapeutic benefits of ibogaine. Its distinct receptor binding profile, particularly its higher affinity for the kappa-opioid receptor, suggests it may have a unique pharmacological mechanism.

However, a comprehensive comparative analysis is currently limited by the scarcity of direct, head-to-head preclinical studies. Future research should prioritize:

  • A broad, comparative in vitro receptor screening of this compound and ibogaine to fully elucidate their pharmacological differences.

  • Directly comparative in vivo studies in animal models of addiction (self-administration and CPP) to quantitatively assess their relative efficacy and potency.

  • A thorough safety pharmacology assessment of this compound, with a particular focus on its potential for cardiotoxicity via hERG channel inhibition and its neurotoxic potential.

  • Elucidation of the downstream signaling pathways modulated by this compound to better understand its mechanism of action.

Such studies are crucial to determine if this compound offers a superior therapeutic window compared to ibogaine, potentially providing a safer and effective treatment for substance use disorders.

References

A Comparative Analysis of the Receptor Binding Affinities of Tabernanthine and Coronaridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the receptor binding affinities of two iboga alkaloids, Tabernanthine and Coronaridine. The information presented herein is compiled from publicly available experimental data to assist researchers in pharmacology and drug development.

Quantitative Receptor Binding Affinities

The binding affinities of this compound and Coronaridine have been characterized at various central nervous system receptors. The following table summarizes the available quantitative data, primarily in the form of inhibition constants (Kᵢ). Lower Kᵢ values are indicative of higher binding affinity.

Receptor SubtypeThis compound Kᵢ (nM)Coronaridine Kᵢ (µM)
Opioid Receptors
µ-OpioidData not available2.0
δ-OpioidData not available8.1
κ-OpioidData not available4.3
Glutamatergic Receptors
NMDAData not available6.24
Sigma Receptors
Sigma-2 (σ₂)194Does not bind
Nicotinic Acetylcholine Receptors (nAChR)
α3β4Data not availableIC₅₀ values for congeners range from 0.62 to 6.82 µM

Experimental Protocols

The binding affinity data presented in this guide are primarily determined through radioligand binding assays. These assays are a standard method for quantifying the interaction between a ligand (the compound of interest) and a receptor.

General Protocol for Competitive Radioligand Binding Assay

This protocol outlines the general steps involved in a competitive radioligand binding assay to determine the inhibition constant (Kᵢ) of a test compound.

1. Membrane Preparation:

  • Tissues or cells expressing the receptor of interest are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, with protease inhibitors).

  • The homogenate is centrifuged at a low speed to remove large debris.

  • The supernatant is then centrifuged at a high speed (e.g., 20,000 x g) to pellet the cell membranes containing the receptors.

  • The membrane pellet is washed and resuspended in a suitable assay buffer, often containing a cryoprotectant like sucrose, and stored at -80°C.

  • Protein concentration of the membrane preparation is determined using a standard protein assay (e.g., BCA assay).

2. Radioligand Binding Assay (Filtration Method):

  • The assay is typically performed in a 96-well plate format.

  • Each well contains the prepared cell membranes, a fixed concentration of a specific radioligand (a radioactive molecule known to bind to the target receptor), and varying concentrations of the unlabeled test compound (this compound or Coronaridine).

  • The plate is incubated at a specific temperature (e.g., 30°C) for a set period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • The incubation is terminated by rapid vacuum filtration through a glass fiber filter, which traps the receptor-bound radioligand while allowing the unbound radioligand to pass through.

  • The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.

  • The radioactivity retained on the filters is measured using a scintillation counter.

3. Data Analysis:

  • Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand that saturates the receptors.

  • Specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve.

  • The inhibition constant (Kᵢ) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₑ)) where [L] is the concentration of the radioligand and Kₑ is the dissociation constant of the radioligand for the receptor.

Signaling Pathways and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate key signaling pathways associated with the receptors targeted by this compound and Coronaridine, as well as a typical experimental workflow for a radioligand binding assay.

G cluster_opioid Opioid Receptor Signaling (µ, δ, κ) Opioid Opioid Agonist (e.g., Coronaridine) MOR μ-Opioid Receptor Opioid->MOR DOR δ-Opioid Receptor Opioid->DOR KOR κ-Opioid Receptor Opioid->KOR Gi Gαi/o MOR->Gi activates DOR->Gi activates KOR->Gi activates AC Adenylyl Cyclase Gi->AC inhibits GIRK ↑ K+ Efflux (GIRK Channels) Gi->GIRK Ca ↓ Ca2+ Influx Gi->Ca MAPK MAPK Pathway Gi->MAPK cAMP ↓ cAMP AC->cAMP

Opioid Receptor Signaling Pathway

G cluster_nmda NMDA Receptor Signaling Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Glycine Glycine/D-Serine Glycine->NMDAR Ca_Influx Ca2+ Influx NMDAR->Ca_Influx opens channel Coronaridine Coronaridine (Antagonist) Coronaridine->NMDAR Signaling Downstream Signaling (e.g., CaMKII, PKC, Src) Ca_Influx->Signaling activates

NMDA Receptor Signaling Pathway

G cluster_sigma2 Sigma-2 Receptor Signaling This compound This compound Sigma2 Sigma-2 Receptor (TMEM97) This compound->Sigma2 Ca_ER ER Ca2+ Release Sigma2->Ca_ER modulates Downstream Modulation of Cellular Processes Ca_ER->Downstream

Sigma-2 Receptor Signaling Pathway

G cluster_workflow Radioligand Binding Assay Workflow A Membrane Preparation (Receptor Source) B Incubation: Membranes + Radioligand + Test Compound A->B C Filtration & Washing B->C D Scintillation Counting (Measure Radioactivity) C->D E Data Analysis (IC50 → Ki) D->E

Radioligand Binding Assay Workflow

Cross-Species Validation of Tabernanthine's Therapeutic Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the therapeutic effects of Tabernanthine and its analogs across different species, with a focus on its potential as a treatment for substance use disorders and stress-related conditions. We present available quantitative data, detailed experimental protocols, and a review of the underlying signaling pathways.

Comparative Efficacy in Preclinical Models

This compound and its synthetic analog, Tabernanthalog (TBG), have demonstrated promising therapeutic effects in various rodent models of addiction and stress. While direct head-to-head comparative studies of this compound against FDA-approved treatments like naltrexone are limited, the available data, along with findings for the closely related compound ibogaine, provide valuable insights.

Reduction of Substance Self-Administration

Preclinical studies consistently show that ibogaine, a structural analog of this compound, can significantly reduce the self-administration of various substances of abuse in animal models.[1] TBG has also been shown to decrease alcohol and heroin seeking-behavior in rodents.[2][3]

Table 1: Comparative Effects on Substance Self-Administration in Rodents

CompoundAnimal ModelSubstance of AbuseKey FindingsReference
Ibogaine RatsMorphineSingle injection significantly reduced morphine self-administration for several days.[1]
Ibogaine RatsCocaineReduced cocaine self-administration.[1]
Tabernanthalog (TBG) MiceAlcoholA single dose reduced alcohol consumption in mice trained to drink alcohol.[3][3]
Tabernanthalog (TBG) RatsHeroinA single dose had a long-lasting effect on preventing relapse to heroin seeking.[3][3]
Naltrexone RatsAlcoholReduces alcohol consumption, with efficacy influenced by genetic background.
Buprenorphine RatsOpioidsEffective in reducing opioid self-administration.[4]

Note: This table includes data from studies on ibogaine and TBG due to the limited direct comparative data for this compound.

Attenuation of Stress-Induced Behavioral Deficits

Recent research has highlighted the potential of this compound analogs in mitigating the behavioral and neurological consequences of stress. A single dose of TBG has been shown to rapidly reverse stress-induced behavioral deficits in mice, including anxiety and cognitive inflexibility.[2]

Table 2: Effects on Stress-Induced Behavioral Deficits in Mice

CompoundAnimal ModelStress ParadigmKey Behavioral OutcomesNeurological OutcomesReference
Tabernanthalog (TBG) MiceUnpredictable Mild StressReversal of increased anxiety and cognitive inflexibility.Promotes regrowth of neuronal connections and restores altered neural circuits.[2]

Safety and Side Effect Profiles

A major hurdle for the clinical application of iboga alkaloids is their potential for cardiotoxicity and hallucinogenic effects.[5] The development of non-hallucinogenic analogs like TBG with improved safety profiles represents a significant advancement.

Table 3: Comparative Safety and Side Effect Profile

CompoundCardiotoxicity (hERG inhibition)Hallucinogenic Potential (in rodents)Reference
Ibogaine HighHigh[5]
Tabernanthalog (TBG) Low (100-fold less potent than ibogaine)Low (does not induce head-twitch response)[6]

Experimental Protocols

The following are generalized protocols for key experiments cited in this guide. Specific parameters may vary between individual studies.

Substance Self-Administration in Rodents

This model assesses the reinforcing properties of a drug and the motivation of the animal to seek it.

Protocol:

  • Apparatus: Operant conditioning chambers equipped with two levers, a drug delivery system (e.g., intravenous catheter or oral dispenser), and associated cues (e.g., lights, tones).

  • Acquisition Phase: Animals are trained to press one lever (active lever) to receive a drug infusion, often paired with a cue. The second lever (inactive lever) has no consequence.

  • Maintenance Phase: Once a stable pattern of self-administration is established, the effect of a test compound (e.g., this compound) is assessed. The compound is administered prior to the session, and changes in lever pressing are recorded.

  • Extinction and Reinstatement: Following the maintenance phase, lever pressing is extinguished by replacing the drug with saline. Reinstatement of drug-seeking behavior is then triggered by a priming dose of the drug, a conditioned cue, or a stressor. The effect of the test compound on reinstatement is measured.

Unpredictable Mild Stress (UMS) in Mice

This model is used to induce behavioral and neurological changes resembling those seen in stress-related psychiatric disorders.

Protocol:

  • Stressors: Mice are subjected to a series of mild, unpredictable stressors over several days. Stressors may include cage tilt, wet bedding, restraint, and altered light/dark cycles.

  • Behavioral Testing: Following the stress period, mice undergo a battery of behavioral tests to assess anxiety-like behavior (e.g., elevated plus maze, open field test) and cognitive flexibility (e.g., reversal learning tasks).

  • Treatment: A single dose of the test compound (e.g., TBG) is administered.

  • Post-Treatment Assessment: Behavioral tests are repeated to determine the effect of the compound on stress-induced deficits. Neurological changes, such as dendritic spine density, can be assessed using techniques like two-photon microscopy.

Signaling Pathways and Mechanism of Action

The therapeutic effects of this compound and its analogs are believed to be mediated through their interaction with multiple neurotransmitter systems, with the serotonin 5-HT2A receptor playing a crucial role.[6][7] Activation of this receptor is linked to the promotion of neuroplasticity, which may underlie the long-lasting therapeutic effects.[2]

Tabernanthine_Signaling_Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron This compound This compound SERT Serotonin Transporter (SERT) This compound->SERT Inhibition 5HT_release Serotonin Release SERT->5HT_release Increased Synaptic Serotonin 5HT2A_R 5-HT2A Receptor 5HT_release->5HT2A_R Agonism Gq_PLC Gq/PLC Pathway 5HT2A_R->Gq_PLC IP3_DAG IP3 / DAG Increase Gq_PLC->IP3_DAG Ca_release Intracellular Ca2+ Release IP3_DAG->Ca_release PKC_activation PKC Activation IP3_DAG->PKC_activation ERK_activation ERK Pathway Activation Ca_release->ERK_activation PKC_activation->ERK_activation Neuroplasticity Increased Neuroplasticity (e.g., Dendritic Spines) ERK_activation->Neuroplasticity Therapeutic_Effects Therapeutic Effects (Anti-addictive, Antidepressant) Neuroplasticity->Therapeutic_Effects

Caption: Proposed signaling pathway for this compound's therapeutic effects.

Experimental Workflow

The cross-species validation of a novel therapeutic agent like this compound typically follows a structured workflow, from initial in vitro screening to in vivo efficacy and safety studies in animal models.

Experimental_Workflow In_Vitro In Vitro Screening (Receptor Binding, hERG Assay) Rodent_PK Rodent Pharmacokinetics (Absorption, Distribution, Metabolism, Excretion) In_Vitro->Rodent_PK Rodent_Efficacy Rodent Efficacy Models (e.g., Self-Administration, Stress Models) Rodent_PK->Rodent_Efficacy Rodent_Tox Rodent Toxicology (Acute & Chronic) Rodent_Efficacy->Rodent_Tox Non_Rodent Non-Rodent Species Validation (e.g., Canine, Non-Human Primate) Rodent_Tox->Non_Rodent Clinical_Trials Human Clinical Trials Non_Rodent->Clinical_Trials

Caption: General experimental workflow for preclinical drug development.

Conclusion

This compound and its analogs, particularly the non-hallucinogenic compound TBG, show significant promise as novel therapeutics for substance use disorders and stress-related conditions. Their ability to promote neuroplasticity through serotonergic pathways suggests a potential for long-lasting therapeutic benefits. While direct comparative data with existing treatments is still emerging, the preclinical evidence strongly supports further investigation and development of this class of compounds. Future research should focus on conducting rigorous, controlled studies to definitively establish the efficacy and safety of this compound and its analogs in larger animal models and eventually in human clinical trials.

References

The Iboga Alkaloid Tabernanthine: A Reproducible Anti-Addiction Agent? A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for effective pharmacotherapies for cocaine use disorder remains a significant challenge in modern medicine. Among the various natural compounds explored, the iboga alkaloids, particularly Tabernanthine and its close relative Ibogaine, have garnered considerable interest for their purported anti-addictive properties. This guide provides a comparative analysis of the existing experimental data on this compound's effects on reducing cocaine intake, addresses the critical question of reproducibility, and contrasts its performance with alternative therapeutic strategies. While direct research on this compound is limited, the extensive data on Ibogaine serves as a crucial proxy, offering valuable insights into the potential of this class of compounds.

Quantitative Data Summary

The following tables summarize the available quantitative data from preclinical and clinical studies on this compound, Ibogaine, and other notable treatments for cocaine addiction. It is important to note that data on the reproducibility of this compound's effects are scarce, and much of the understanding is extrapolated from studies on Ibogaine.

Table 1: Preclinical Efficacy of this compound and Ibogaine in Animal Models of Cocaine Self-Administration

CompoundAnimal ModelDosing RegimenReduction in Cocaine IntakeDuration of EffectCitation(s)
This compound RatData not availableData not availableData not available
Ibogaine Rat40 mg/kg, i.p. (single dose)Significant decreaseUp to 48 hours[1]
Ibogaine Rat40 mg/kg, i.p. (repeated, once weekly for 3 weeks)More prominent and prolonged decreaseSeveral days[1]
Ibogaine Rat2.5 - 80 mg/kg, i.p.Effective reduction in infusions/hourNot specified[2]

Table 2: Clinical Observations of Ibogaine for Cocaine Use Disorder

Study DesignNumber of ParticipantsDosing RegimenPrimary OutcomesCitation(s)
Open-label case series191 (opioid and cocaine users)Not specifiedDiminished opioid withdrawal and reduced drug cravings.[3][3][4]
Qualitative study (Ibogaine + psychotherapy)Not specifiedNot specifiedDecreased craving, improved personal relationships, quality of life, and self-efficacy.[5][5]

Table 3: Comparison with Non-Alkaloid Pharmacotherapies for Cocaine Use Disorder

MedicationMechanism of ActionEfficacy in Clinical TrialsCitation(s)
Disulfiram Aldehyde dehydrogenase inhibitorMixed results; some studies show a reduction in cocaine use, particularly when combined with behavioral therapy.[6]
Modafinil Atypical stimulantMixed results; some studies suggest efficacy in reducing cocaine use, especially in non-alcohol-dependent individuals.[7]
Topiramate AnticonvulsantMixed results; some studies show a reduction in cocaine craving and use.
Lorcaserin 5-HT2C receptor agonistPreclinical studies show a reduction in cocaine self-administration.[8][8]

Table 4: Efficacy of Behavioral Therapies for Cocaine Use Disorder

TherapyPrimary OutcomeEfficacyCitation(s)
Cognitive Behavioral Therapy (CBT) Abstinence rates, coping skillsShown to be effective, with durable results.
Contingency Management (CM) Cocaine-negative urine samplesOne of the most effective treatments for promoting initial abstinence.
Motivational Interviewing (MI) Engagement in treatment, reduction in drug useEffective in increasing motivation for change.

Experimental Protocols

Detailed methodologies are crucial for assessing the reproducibility of scientific findings. Below are generalized protocols for key experiments cited in the literature on iboga alkaloids and cocaine self-administration.

Preclinical Cocaine Self-Administration in Rats

This model is a cornerstone for evaluating the abuse potential and efficacy of anti-addiction medications.

  • Animal Subjects: Male Wistar or Sprague-Dawley rats are commonly used.

  • Surgical Implantation: Rats are surgically implanted with an intravenous (IV) catheter into the jugular vein, which is externalized on their back.

  • Operant Conditioning Chambers: Rats are placed in operant conditioning chambers equipped with two levers, a stimulus light, a tone generator, and an infusion pump connected to the IV catheter.

  • Acquisition of Cocaine Self-Administration: Rats learn to press the "active" lever to receive an IV infusion of cocaine (e.g., 0.75 mg/kg/infusion).[6] Each infusion is paired with a light and tone cue. The "inactive" lever has no programmed consequences. Sessions typically last for several hours daily for 10-14 days.[6][9]

  • Treatment Administration: Once a stable baseline of cocaine intake is established, animals are administered this compound, Ibogaine, or a vehicle control (e.g., intraperitoneally).

  • Assessment of Cocaine Intake: Following treatment, rats are returned to the operant chambers, and the number of cocaine infusions they self-administer is recorded. This allows for the assessment of the treatment's effect on cocaine-seeking behavior.

  • Extinction and Reinstatement: To model relapse, after a period of abstinence where lever presses no longer result in cocaine infusion (extinction), a priming dose of cocaine or the presentation of drug-associated cues can be used to reinstate drug-seeking behavior. The effect of the treatment on this reinstatement is then measured.

Signaling Pathways and Experimental Workflows

The complex pharmacology of this compound and Ibogaine involves interactions with multiple neurotransmitter systems. The following diagrams, generated using Graphviz (DOT language), illustrate these pathways and a typical experimental workflow.

Cocaine_Addiction_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine DAT Dopamine Transporter (DAT) Dopamine->DAT Reuptake Dopamine_cleft Dopamine Cocaine Cocaine Cocaine->DAT Blocks D2R Dopamine D2 Receptor (D2R) Dopamine_cleft->D2R Binds Reward Reward & Reinforcement D2R->Reward

Figure 1: Simplified signaling pathway of cocaine's effect on the dopaminergic system.

Tabernanthine_Signaling cluster_receptors Receptor Targets cluster_effects Downstream Effects This compound This compound NMDA_Receptor NMDA Receptor This compound->NMDA_Receptor Antagonist Sigma2_Receptor Sigma-2 Receptor This compound->Sigma2_Receptor Binds (Ki = 194 nM) [1] SERT Serotonin Transporter (SERT) This compound->SERT Inhibits Glutamate_Mod Modulation of Glutamatergic System NMDA_Receptor->Glutamate_Mod Dopamine_Mod Modulation of Dopaminergic System Sigma2_Receptor->Dopamine_Mod Serotonin_Inc Increased Synaptic Serotonin SERT->Serotonin_Inc Reduced_Cocaine_Intake Reduced Cocaine Intake Glutamate_Mod->Reduced_Cocaine_Intake Dopamine_Mod->Reduced_Cocaine_Intake Serotonin_Inc->Reduced_Cocaine_Intake

Figure 2: Proposed signaling pathways for this compound's anti-addictive effects.

Preclinical_Workflow start Animal Model Selection (e.g., Rats) surgery IV Catheter Implantation start->surgery acquisition Cocaine Self-Administration Training surgery->acquisition baseline Establish Stable Baseline of Cocaine Intake acquisition->baseline treatment Administer this compound or Control baseline->treatment assessment Measure Cocaine Intake Post-Treatment treatment->assessment extinction Extinction Phase assessment->extinction reinstatement Reinstatement Test (Cue or Drug-Induced) extinction->reinstatement data_analysis Data Analysis and Statistical Evaluation reinstatement->data_analysis

Figure 3: General experimental workflow for preclinical evaluation of anti-addiction compounds.

Discussion and Future Directions

The available evidence, largely derived from studies on Ibogaine, suggests that iboga alkaloids hold promise as a novel treatment for cocaine addiction. The proposed multi-target mechanism of action, involving the NMDA, sigma, and serotonin systems, may offer a more holistic approach to treating the complex neurobiology of addiction compared to single-target pharmaceuticals.

However, the critical gap in the literature is the lack of rigorous, controlled studies specifically on this compound and the reproducibility of its effects. While preclinical data on Ibogaine shows a consistent reduction in cocaine self-administration, the translation of these findings to clinical settings and the long-term efficacy and safety of these compounds require further investigation. The anecdotal and open-label nature of much of the human data on Ibogaine highlights the urgent need for well-designed, double-blind, placebo-controlled clinical trials.

  • Directly investigating the efficacy and safety of pure this compound in preclinical models of cocaine addiction.

  • Conducting dose-response studies to determine the optimal therapeutic window.

  • Elucidating the precise molecular mechanisms underlying its effects on cocaine-seeking behavior.

  • Designing and executing rigorous clinical trials to assess the efficacy, safety, and long-term outcomes of this compound or its analogs in individuals with cocaine use disorder.

By addressing these research gaps, the scientific community can better evaluate the true potential of this compound as a reproducible and effective treatment for cocaine addiction.

References

Validating the Efficacy of Tabernanthine in Animal Models of Addiction: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic potential of iboga alkaloids in treating substance use disorders has garnered significant scientific interest. Among these, Tabernanthine, an isomer of the more extensively studied ibogaine, is a compound of interest for its potential anti-addictive properties. However, a comprehensive review of the existing scientific literature reveals a notable scarcity of direct experimental data specifically validating the efficacy of this compound in preclinical animal models of addiction. The majority of published research focuses on its close relatives, ibogaine and the non-hallucinogenic analog, Tabernanthalog (TBG).

This guide provides a comparative analysis of the available data on these related compounds to offer insights into the potential efficacy of this compound. The information presented herein is intended to serve as a resource for researchers and drug development professionals, highlighting the current state of knowledge and identifying critical gaps for future investigation.

Comparative Efficacy of Iboga Alkaloids in Animal Models of Addiction

Due to the limited direct data on this compound, this section summarizes the quantitative findings for ibogaine and Tabernanthalog (TBG) across various animal models of addiction. These data provide a framework for understanding the potential effects of this compound.

Opioid Addiction Models
CompoundAnimal ModelBehavioral AssayKey FindingsReference
Ibogaine RatsMorphine Self-AdministrationA single dose of ibogaine (40 mg/kg, i.p.) significantly decreased morphine self-administration for up to 48 hours.[1]
Tabernanthalog (TBG) Rats (Polydrug model)Heroin Self-Administration (Progressive Ratio)TBG (30 mg/kg, i.p.) significantly reduced the break point for heroin self-administration, indicating decreased motivation.[2][2]
Alcohol Addiction Models
CompoundAnimal ModelBehavioral AssayKey FindingsReference
Ibogaine Alcohol-preferring ratsTwo-Bottle ChoiceIntraperitoneal (i.p.) and intragastric (i.g.) administration of ibogaine (10-60 mg/kg) dose-dependently reduced alcohol intake.[3][3]
Tabernanthalog (TBG) Rats (Polydrug model)Alcohol Self-Administration (Progressive Ratio)TBG (30 mg/kg, i.p.) significantly reduced the break point for alcohol self-administration.[2][2]
Cocaine Addiction Models
CompoundAnimal ModelBehavioral AssayKey FindingsReference
Ibogaine RatsCocaine Self-AdministrationA single injection of ibogaine (40 mg/kg, i.p.) produced a significant and long-lasting (>48 hours) decrease in cocaine intake.[1][1]
Nicotine Addiction Models
CompoundAnimal ModelBehavioral AssayKey FindingsReference
Ibogaine MiceNicotine Conditioned Place Preference (CPP)Ibogaine (0.5 mg/kg) was shown to have rewarding effects in an unbiased place conditioning paradigm.[3] However, another study found that a low dose of nicotine (0.03 mg/kg) is reinforcing in adolescent rats.[4][3][4]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of protocols used in key studies of ibogaine and its analogs.

Intravenous Self-Administration

This model assesses the reinforcing properties of a drug by allowing an animal to perform an action (e.g., lever press) to receive a drug infusion.

  • Subjects: Male Wistar rats or CD-1 mice are commonly used.

  • Surgery: Animals are surgically implanted with an indwelling intravenous catheter into the jugular vein, which is externalized on their back.

  • Apparatus: Standard operant conditioning chambers equipped with two levers, a stimulus light, and an infusion pump.

  • Procedure:

    • Acquisition: Animals are placed in the operant chamber and learn to press an "active" lever to receive an intravenous infusion of the drug (e.g., cocaine, heroin). The "inactive" lever has no programmed consequences. Each infusion is often paired with a visual or auditory cue.

    • Maintenance: Once a stable pattern of self-administration is established, the effect of a treatment (e.g., this compound) can be assessed.

    • Data Analysis: The primary dependent variable is the number of infusions earned. Dose-response curves can be generated by varying the dose of the self-administered drug.

Conditioned Place Preference (CPP)

This paradigm is used to measure the rewarding or aversive properties of a drug by pairing its administration with a specific environment.

  • Subjects: Mice or rats are typically used.

  • Apparatus: A two- or three-compartment chamber with distinct visual and tactile cues in each compartment.

  • Procedure:

    • Pre-conditioning (Baseline): Animals are allowed to freely explore all compartments to determine any initial preference.

    • Conditioning: Over several days, animals receive injections of the drug (e.g., nicotine) and are confined to one of the non-preferred compartments. On alternate days, they receive a vehicle injection and are confined to the other compartment.

    • Post-conditioning (Test): Animals are placed back in the apparatus with free access to all compartments, and the time spent in each compartment is recorded.

  • Data Analysis: A significant increase in the time spent in the drug-paired compartment during the test phase compared to baseline indicates a rewarding effect.

Signaling Pathways

The precise molecular mechanisms of this compound are not well-elucidated. However, research on ibogaine and TBG points to the modulation of several key neurotransmitter systems implicated in addiction.

The primary mechanism of action for the anti-addictive effects of iboga alkaloids is believed to involve the serotonin 2A (5-HT2A) receptor .[5] Activation of this receptor is thought to promote neural plasticity, which may underlie the long-lasting therapeutic effects. Additionally, these compounds interact with a variety of other targets, including:

  • Dopamine System: Drugs of abuse typically increase dopamine levels in the brain's reward pathways. Ibogaine has been shown to modulate dopamine release.

  • Opioid Receptors: Ibogaine and its metabolites have affinity for kappa and mu-opioid receptors, which may contribute to their effects on opioid withdrawal and craving.[5]

Visualizations

Experimental Workflow: Intravenous Self-Administration

G cluster_0 Pre-Treatment Phase cluster_1 Treatment Phase cluster_2 Data Analysis Surgery Catheter Implantation Recovery Recovery Period (7 days) Surgery->Recovery Acquisition Acquisition of Drug Self-Administration Recovery->Acquisition Treatment Administer this compound or Vehicle Acquisition->Treatment Testing Self-Administration Session Treatment->Testing Data Measure Drug Intake (Lever Presses/Infusions) Testing->Data Analysis Compare Treatment vs. Vehicle Group Data->Analysis

Caption: Workflow for a typical intravenous self-administration experiment.

Signaling Pathway: Putative Mechanism of this compound

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron This compound This compound HT2A 5-HT2A Receptor This compound->HT2A Agonism Plasticity Neural Plasticity (e.g., BDNF ↑) HT2A->Plasticity Promotes Addiction Reduced Drug-Seeking Behavior Plasticity->Addiction

Caption: Putative signaling pathway for this compound's anti-addictive effects.

Conclusion and Future Directions

While this compound holds promise as a potential therapeutic for substance use disorders, the current body of scientific literature lacks sufficient direct evidence from animal models to definitively validate its efficacy. The available data on the closely related compounds, ibogaine and Tabernanthalog, suggest that this compound may reduce drug-seeking behavior for a variety of substances, likely through modulation of the serotonergic and dopaminergic systems.

Future research should prioritize conducting rigorous, well-controlled preclinical studies that specifically investigate the dose-dependent effects of this compound in validated animal models of opioid, alcohol, cocaine, and nicotine addiction. Such studies are essential to establish a clear efficacy and safety profile for this compound and to provide the necessary foundation for potential clinical development.

References

Comparative Analysis of the Side-Effect Profiles of Tabernanthine and Ibogaine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the side-effect profiles of two related indole alkaloids, Tabernanthine and Ibogaine. Both compounds, derived from the West African shrub Tabernanthe iboga, have garnered interest for their potential therapeutic applications, particularly in the context of addiction. However, their clinical development is significantly hampered by concerns regarding their safety profiles. This document aims to present a structured overview of the current experimental data on their adverse effects to aid in risk assessment and future drug development endeavors.

Executive Summary

Ibogaine is a psychoactive alkaloid with well-documented anti-addictive properties. However, its use is associated with significant safety concerns, including cardiotoxicity, neurotoxicity, and psychoactive effects. This compound, a structurally related iboga alkaloid, has been investigated to a lesser extent. The available data suggests that while it shares some cardiovascular effects with ibogaine, the overall side-effect profile may differ. This guide synthesizes the preclinical and clinical findings on the side effects of both compounds, presenting quantitative data, experimental methodologies, and mechanistic insights.

Data Presentation: Comparative Side-Effect Profile

The following table summarizes the key side effects associated with this compound and Ibogaine based on available preclinical and clinical data.

Side-Effect CategoryThis compoundIbogaine
Cardiovascular Bradycardia and Hypotension: Induces a decrease in heart rate and blood pressure in rats and dogs.[1][2] This effect is suggested to be a direct action on the myocardial muscle, possibly through modulation of calcium exchange.[2]QT Interval Prolongation: A major concern, leading to an increased risk of life-threatening arrhythmias like Torsades de Pointes.[3][4] This is primarily caused by the blockade of the hERG potassium channel. Bradycardia: Can also cause a decrease in heart rate.[4]
Neurological Tremors: High doses of aqueous extracts of Tabernanthe iboga, which contains this compound, have been observed to cause tremors in rats.[5] Limited specific data on Purkinje cell toxicity.Neurotoxicity: Known to cause degeneration of cerebellar Purkinje cells in rats, particularly at higher doses.[6] This effect is thought to be mediated by the stimulation of the inferior olive, leading to excitotoxicity. Tremors and Ataxia: Commonly reported side effects.
Psychological Limited data available. As a psychoactive compound, it is expected to have central nervous system effects. One study noted its stimulatory properties.[7]Hallucinations and Oneirophrenia: Produces a dream-like state and intense visual and auditory hallucinations. Anxiety and Insomnia: Can cause significant psychological distress during and after administration.
Gastrointestinal Limited data available.Nausea and Vomiting: Commonly reported and can be severe.
Acute Toxicity (LD50) Data not readily available for the isolated compound. The LD50 of an aqueous extract of T. iboga in rats was determined to be 1442.571 mg/kg.[5]The oral LD50 in mice is reported to be 263 mg/kg.[8]

Experimental Protocols

This section details the methodologies for key experiments cited in the comparative analysis of this compound and Ibogaine side effects.

Cardiovascular Safety Assessment (In Vivo)

Objective: To assess the effects of the test compound on cardiovascular parameters such as heart rate, blood pressure, and electrocardiogram (ECG).

Methodology:

  • Animal Model: Beagle dogs or Sprague-Dawley rats are commonly used. Animals are equipped with telemetry transmitters for continuous monitoring of cardiovascular parameters in conscious, unrestrained animals to minimize stress-induced artifacts.[9]

  • Drug Administration: The test compound (this compound or Ibogaine) is administered via a relevant clinical route, typically oral (gavage) or intravenous infusion. A vehicle control group receives the formulation excipients alone.

  • Data Acquisition: Continuous recording of ECG, heart rate, and arterial blood pressure is performed before, during, and after drug administration for a specified period.

  • Data Analysis: ECG waveforms are analyzed for changes in intervals, particularly the QT interval, which is corrected for heart rate using formulas such as Bazett's or Fridericia's. Statistical analysis is performed to compare drug-treated groups with the vehicle control.

hERG Channel Blockade Assay (In Vitro)

Objective: To determine the potential of a compound to block the human Ether-à-go-go-Related Gene (hERG) potassium channel, a key mechanism for drug-induced QT prolongation.

Methodology:

  • Cell Line: Human embryonic kidney (HEK293) cells stably expressing the hERG channel are used.

  • Electrophysiology: Whole-cell patch-clamp technique is employed to record the ionic currents flowing through the hERG channels.

  • Experimental Procedure:

    • Cells are perfused with an external solution, and a baseline hERG current is established.

    • The test compound is then perfused at increasing concentrations.

    • The effect of the compound on the hERG current is measured.

  • Data Analysis: The concentration-response curve is plotted to determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of the hERG current.

Assessment of Cerebellar Neurotoxicity (In Vivo)

Objective: To evaluate the potential of a compound to cause damage to the cerebellum, particularly the Purkinje cells.

Methodology:

  • Animal Model: Adult male Wistar or Sprague-Dawley rats are commonly used.

  • Drug Administration: The test compound is administered, often via intraperitoneal injection, at various doses. A control group receives saline.

  • Behavioral Assessment: Motor coordination and balance can be assessed using tests like the narrow beam walk.[10]

  • Histopathological Examination:

    • After a set period, animals are euthanized, and their brains are collected.

    • The cerebellum is dissected and fixed in a solution like 10% formalin.[10][11]

    • The tissue is then processed, embedded in paraffin, and sectioned.

    • Sections are stained with Hematoxylin and Eosin (H&E) to visualize the general morphology of the cerebellar layers.[10][11]

    • Immunohistochemical staining for specific markers, such as Calbindin-D28k (a marker for Purkinje cells) and GFAP (a marker for astrocytes, indicating gliosis/damage), can be performed.

  • Data Analysis: The number and morphology of Purkinje cells are examined under a microscope. Signs of degeneration, such as shrunken or darkly stained cells and empty spaces, are noted.[11] The extent of gliosis is also assessed.

Signaling Pathways and Experimental Workflows

Mechanism of Ibogaine-Induced Cardiotoxicity

Ibogaine_Cardiotoxicity Ibogaine Ibogaine hERG hERG K+ Channel (IKr) Ibogaine->hERG Blockade Repolarization Ventricular Repolarization hERG->Repolarization Delayed AP_Duration Action Potential Duration Repolarization->AP_Duration Prolonged QT_Interval QT Interval AP_Duration->QT_Interval Prolongation TdP Torsades de Pointes (Arrhythmia) QT_Interval->TdP Increased Risk Ibogaine_Neurotoxicity Ibogaine Ibogaine Inferior_Olive Inferior Olive Neurons Ibogaine->Inferior_Olive Stimulation Climbing_Fibers Climbing Fibers Inferior_Olive->Climbing_Fibers Activates Glutamate_Release Increased Glutamate Release Climbing_Fibers->Glutamate_Release Purkinje_Cells Cerebellar Purkinje Cells Excitotoxicity Excitotoxicity Purkinje_Cells->Excitotoxicity leads to Glutamate_Release->Purkinje_Cells Degeneration Purkinje Cell Degeneration Excitotoxicity->Degeneration Preclinical_Workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Studies cluster_analysis Data Analysis & Risk Assessment Receptor_Binding Receptor Binding Assays Acute_Toxicity Acute Toxicity (LD50) Receptor_Binding->Acute_Toxicity hERG_Assay hERG Channel Assay Cardiovascular Cardiovascular Safety (Telemetry) hERG_Assay->Cardiovascular Cytotoxicity Cytotoxicity Assays Neurotoxicity Neurotoxicity Assessment (Histopathology, Behavior) Cytotoxicity->Neurotoxicity Data_Integration Data Integration Acute_Toxicity->Data_Integration Cardiovascular->Data_Integration Neurotoxicity->Data_Integration Behavioral Behavioral Pharmacology (Forced Swim, Plus Maze) Behavioral->Data_Integration Risk_Assessment Safety Profile & Risk Assessment Data_Integration->Risk_Assessment Test_Compound Test Compound Test_Compound->Receptor_Binding Test_Compound->hERG_Assay Test_Compound->Cytotoxicity Test_Compound->Acute_Toxicity Test_Compound->Cardiovascular Test_Compound->Neurotoxicity Test_Compound->Behavioral

References

Evaluating the Long-Term Efficacy of Tabernanthine in Preventing Relapse: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive evaluation of the long-term efficacy of Tabernanthine and its analogs in preventing relapse to substance use, tailored for researchers, scientists, and drug development professionals. By juxtaposing preclinical data on these novel compounds with clinical evidence on standard-of-care treatments, this document aims to inform future research and development in the field of addiction medicine.

Executive Summary

The quest for effective long-term treatments for substance use disorders (SUDs) is ongoing, with high relapse rates posing a significant challenge. This compound, a naturally occurring iboga alkaloid, and its synthetic analogs like Tabernanthalog (TBG), have emerged as promising candidates due to their unique pharmacological profiles. Preclinical studies suggest these compounds can reduce drug-seeking behavior and prevent relapse in animal models of opioid and alcohol addiction. This guide provides a detailed comparison of the available data on this compound and its analogs against established SUD treatments, including naltrexone, acamprosate, and buprenorphine. The objective is to offer a clear, data-driven perspective on their potential therapeutic utility and to highlight areas requiring further investigation.

Comparative Efficacy in Preventing Relapse

The following tables summarize the available quantitative data on the efficacy of this compound analogs and standard SUD treatments in preventing relapse. It is crucial to note that the data for this compound and its analogs are derived from preclinical animal models, while the data for standard treatments are from human clinical trials. Direct head-to-head comparisons are not yet available.

Table 1: Preclinical Efficacy of this compound Analogs in Animal Models of Relapse

CompoundAnimal ModelSubstance of AbuseKey Efficacy MetricDosageDuration of EffectSource
Tabernanthalog (TBG) Rat; Cue-Induced ReinstatementHeroinReduced heroin-seeking behavior40 mg/kgUp to 14 days[1]
Tabernanthalog (TBG) Rat; Progressive RatioHeroin & AlcoholSignificantly reduced breakpoints for both heroin and alcohol30 mg/kgAcute effect[2]
Ibogaine Rat; Self-AdministrationMorphine & CocaineDecreased self-administration40 mg/kgFor several days[3][4]
18-Methoxycoronardine (18-MC) Rat; Cue-Induced ReinstatementCocaineBlocked cue-induced reinstatement40 mg/kgNot specified[5]

Table 2: Long-Term Efficacy of Standard Treatments in Clinical Trials

MedicationSubstance of AbuseKey Efficacy MetricTreatment DurationFollow-up PeriodRelapse Rate/OutcomeSource(s)
Naltrexone (extended-release) OpioidsConfirmed Abstinence24 weeks52 weeksHigher rates of abstinence vs. placebo.[6]
Acamprosate AlcoholContinuous Abstinence Rate48 weeks96 weeks39% abstinent in acamprosate group vs. 17% in placebo group.[7]
Buprenorphine/Naloxone OpioidsOpioid Abstinence>12 months36 monthsBetter outcomes with treatment >12 months.[8]

Experimental Protocols

Understanding the methodologies behind the efficacy data is critical for interpretation. The following are detailed protocols for key preclinical experiments cited in this guide.

Self-Administration and Reinstatement Paradigm

This model is a gold standard for studying the reinforcing effects of drugs and relapse-like behavior in laboratory animals.

  • Apparatus: Operant conditioning chambers equipped with two levers, a drug delivery system (e.g., intravenous catheter for opioids, oral dispenser for alcohol), and cue lights/tones.

  • Acquisition Phase (Self-Administration): Animals are trained to press an "active" lever to receive a drug infusion, which is often paired with a discrete cue (e.g., a light and/or tone). A second "inactive" lever has no programmed consequences. This phase continues until stable drug intake is established.

  • Extinction Phase: The drug is no longer delivered upon pressing the active lever, and the associated cues are absent. This leads to a decrease in lever pressing.

  • Reinstatement Phase (Relapse Model): After extinction, relapse to drug-seeking behavior is triggered by one of three stimuli:

    • Drug-Primed Reinstatement: A non-contingent, small dose of the drug is administered.

    • Cue-Induced Reinstatement: The drug-associated cues (light/tone) are presented upon lever pressing, without drug delivery.

    • Stress-Induced Reinstatement: The animal is exposed to a stressor (e.g., footshock).

  • Data Analysis: The primary measure is the number of presses on the active lever during the reinstatement phase compared to the extinction phase. A significant increase in active lever presses indicates reinstatement of drug-seeking behavior.

Conditioned Place Preference (CPP)

The CPP paradigm is used to assess the rewarding properties of a drug by measuring the animal's preference for an environment previously associated with the drug's effects.

  • Apparatus: A two- or three-compartment chamber with distinct visual and tactile cues in each compartment.

  • Pre-Conditioning Phase (Baseline): The animal is allowed to freely explore all compartments to determine any initial preference.

  • Conditioning Phase: Over several days, the animal receives the drug and is confined to one specific compartment. On alternate days, the animal receives a placebo (e.g., saline) and is confined to the other compartment.

  • Test Phase (Post-Conditioning): The animal is placed back in the apparatus in a drug-free state and allowed to freely explore all compartments.

  • Data Analysis: The time spent in the drug-paired compartment is compared to the time spent in the placebo-paired compartment and to the baseline preference. A significant increase in time spent in the drug-paired compartment indicates a conditioned place preference, signifying the rewarding effect of the drug.

Signaling Pathways and Mechanisms of Action

The therapeutic potential of this compound and its analogs stems from their complex polypharmacology, targeting multiple neurotransmitter systems implicated in addiction.

This compound and Analogs: A Multi-Target Approach

This compound and its derivatives, including Ibogaine and Tabernanthalog, interact with a range of receptors, leading to a cascade of downstream signaling events that are believed to underlie their anti-addictive properties.[6][9]

  • Serotonin Receptors (5-HT2A): Activation of 5-HT2A receptors is thought to contribute to the psychedelic and neuroplastic effects of these compounds.[2] This can lead to the promotion of synaptic plasticity and the "rewiring" of neural circuits involved in addictive behaviors.

  • Dopamine System: These compounds can modulate dopamine levels in the brain's reward pathways.[6] By interacting with the dopamine transporter (DAT), they can alter dopamine signaling, which is often dysregulated in addiction.[4]

  • Opioid Receptors (Kappa and Mu): Interaction with opioid receptors, particularly the kappa opioid receptor, may contribute to the reduction of withdrawal symptoms and craving.[4]

  • NMDA Receptors: As antagonists of the N-methyl-D-aspartate (NMDA) receptor, these compounds can influence glutamate signaling, which plays a crucial role in learning, memory, and synaptic plasticity related to addiction.[4]

  • Neurotrophic Factors: Evidence suggests that these compounds can increase the expression of neurotrophic factors like Glial Cell Line-Derived Neurotrophic Factor (GDNF) and Brain-Derived Neurotrophic Factor (BDNF) in key brain regions.[10] These factors are involved in neuronal survival, growth, and plasticity, and may contribute to the long-lasting therapeutic effects.

Tabernanthine_Signaling_Pathways This compound This compound & Analogs Serotonin_R 5-HT2A Receptor This compound->Serotonin_R Activates Dopamine_S Dopamine System (DAT) This compound->Dopamine_S Modulates Opioid_R Opioid Receptors (κ, μ) This compound->Opioid_R Interacts with NMDA_R NMDA Receptor This compound->NMDA_R Antagonizes Neurotrophic ↑ GDNF & BDNF This compound->Neurotrophic Plasticity Synaptic Plasticity Serotonin_R->Plasticity Reward Modulation of Reward Pathway Dopamine_S->Reward Withdrawal Reduced Withdrawal & Craving Opioid_R->Withdrawal NMDA_R->Plasticity Relapse Reduced Relapse Potential Plasticity->Relapse Reward->Relapse Withdrawal->Relapse Neurotrophic->Relapse

Fig. 1: Proposed signaling pathways of this compound.
Standard Treatments: Targeted Mechanisms

In contrast to the broad spectrum of activity of this compound analogs, standard SUD medications generally have more targeted mechanisms of action.

  • Naltrexone: An opioid receptor antagonist that blocks the euphoric and sedative effects of opioids.

  • Acamprosate: Believed to restore the balance between GABAergic and glutamatergic neurotransmission, which is disrupted in alcohol dependence.

  • Buprenorphine: A partial agonist at the mu-opioid receptor, which reduces cravings and withdrawal symptoms without producing the same degree of euphoria as full agonists.

Experimental Workflow for Preclinical Evaluation

The following diagram illustrates a typical workflow for the preclinical evaluation of a novel compound like this compound for its anti-relapse potential.

Preclinical_Evaluation_Workflow cluster_0 Phase 1: Reinforcement & Relapse Model cluster_1 Phase 2: Assessment of Rewarding Properties cluster_2 Phase 3: Mechanistic Studies Acquisition Drug Self-Administration (Acquisition) Extinction Extinction Training Acquisition->Extinction Reinstatement Reinstatement Testing (Cue, Drug, or Stress) Extinction->Reinstatement CPP_Pre Conditioned Place Preference (Baseline) CPP_Cond Conditioning (Drug vs. Placebo) CPP_Pre->CPP_Cond CPP_Post Post-Conditioning Test CPP_Cond->CPP_Post Receptor_Binding Receptor Binding Assays Signaling_Assays Downstream Signaling Analysis Receptor_Binding->Signaling_Assays Neuroimaging In Vivo Neuroimaging Signaling_Assays->Neuroimaging start Novel Compound (e.g., this compound) start->Acquisition start->CPP_Pre start->Receptor_Binding

Fig. 2: Preclinical evaluation workflow.

Discussion and Future Directions

The preclinical data for this compound and its analogs, particularly Tabernanthalog, are promising, suggesting a potential for long-acting efficacy in preventing relapse to both opioid and alcohol use.[1][2][9] The multi-target mechanism of action may offer a broader therapeutic window compared to the more targeted approaches of current standard treatments. The ability of these compounds to promote neuroplasticity could represent a paradigm shift from symptomatic management to a more restorative approach to treating addiction.

However, several critical gaps in our knowledge remain. To date, there is a lack of human clinical trials investigating the long-term efficacy and safety of this compound or its direct analogs. The translation of findings from animal models to clinical populations is a significant hurdle. Furthermore, the potential for adverse effects, including cardiotoxicity and psychoactive properties, which have been a concern with Ibogaine, needs to be thoroughly evaluated for newer analogs like Tabernanthalog, although initial studies suggest an improved safety profile.[1]

Future research should prioritize:

  • Phase I and II clinical trials to establish the safety, tolerability, and preliminary efficacy of compounds like Tabernanthalog in human subjects with SUDs.

  • Direct comparative preclinical studies between this compound analogs and standard-of-care medications to provide a more direct assessment of their relative efficacy.

  • In-depth mechanistic studies to further elucidate the downstream signaling pathways and the molecular basis for their long-lasting effects on relapse.

  • Development of biomarkers to identify patients who are most likely to respond to this class of compounds.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Tabernanthine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of Tabernanthine, a key psychoactive alkaloid from the plant Tabernanthe iboga, is critical for research, clinical trials, and the development of novel therapeutics. The selection of an appropriate analytical method is paramount to ensure reliable and reproducible data. This guide provides a comparative overview of commonly employed analytical techniques for this compound quantification, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC). While direct cross-validation studies for this compound are not extensively published, this guide draws upon validated methods for the structurally similar and co-occurring iboga alkaloids, primarily ibogaine, to provide a robust comparative framework.

Comparative Performance of Analytical Methods

The choice of an analytical method is often a trade-off between various performance characteristics. The following table summarizes the typical validation parameters for the quantification of iboga alkaloids, which can be considered representative for this compound analysis.

Performance MetricHPLC-FLD (for Ibogaine)GC-MS (for Ibogaine)LC-MS/MS (for Ibogaine & Noribogaine)HPTLC (for Conophylline)
Linearity Range 2.5 - 200 ng/mL50 - 400 ng1 - 200 nM100 - 600 ng/spot
Correlation Coefficient (r²) > 0.99Linear> 0.990.998
Limit of Detection (LOD) -~20 ng/mL0.01 - 18.58 µg/kg21.44 ng/spot
Limit of Quantification (LOQ) 0.89 ng/mL-0.03 - 82.50 µg/kg64.98 ng/spot
Accuracy (% Recovery) 95.4 - 104%-85 - 115%98.97 - 101.23%
Precision (RSD%) 6.0 - 12.5% (Inter-assay)8 - 12.5%< 15% (Intra- & Inter-day)1.12 - 1.54% (Intra-day)

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative protocols for each technique, derived from studies on iboga alkaloids.

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

This method is suitable for the sensitive quantification of fluorescent alkaloids like this compound.

  • Instrumentation: High-Performance Liquid Chromatograph coupled with a fluorescence detector.

  • Column: Reversed-phase C18 column (e.g., Supelcosil C18, 75 mm x 4.6 mm, 3 µm particle size)[1].

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile).

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: Excitation and emission wavelengths are optimized for the specific analyte. For ibogaine, excitation at 230 nm and emission at 336 nm has been used[1].

  • Sample Preparation: Solid-phase extraction (SPE) is commonly used for sample clean-up and pre-concentration from biological matrices[1].

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile or derivatized non-volatile compounds.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A capillary column such as a 5% phenyl polysiloxane phase (e.g., HP-5-ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).

  • Injection: Splitless injection is often used for trace analysis.

  • Temperature Program: An initial oven temperature is held, then ramped up to a final temperature to elute the analytes.

  • Derivatization: Derivatization with an agent like trifluoroacetic anhydride may be necessary to improve the volatility and chromatographic behavior of this compound[2].

  • Mass Spectrometry: Electron ionization (EI) is commonly used, with the mass spectrometer operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity[2][3].

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it ideal for analyzing complex matrices.

  • Instrumentation: A liquid chromatograph coupled to a triple quadrupole or other tandem mass spectrometer.

  • Column: A reversed-phase C18 column (e.g., Zorbax Extend C18, 100 x 2.1 mm, 3.5 µm)[4][5].

  • Mobile Phase: A gradient elution using a mixture of water with a modifier (e.g., 0.1% formic acid) and an organic solvent (e.g., methanol or acetonitrile)[4][5].

  • Flow Rate: Typically in the range of 0.2 - 0.4 mL/min.

  • Ionization: Electrospray ionization (ESI) in positive ion mode is generally suitable for alkaloids.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, providing high specificity by monitoring a specific precursor ion to product ion transition[4][5].

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a planar chromatographic technique that allows for the simultaneous analysis of multiple samples, making it a cost-effective screening tool.

  • Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254.

  • Sample Application: Samples and standards are applied as bands using an automated applicator.

  • Mobile Phase: A mixture of solvents optimized for the separation of the target analyte (e.g., a combination of non-polar and polar solvents).

  • Development: The plate is developed in a saturated twin-trough chamber.

  • Detection and Quantification: After development, the plate is dried and scanned with a densitometer at a specific wavelength. Quantification is achieved by comparing the peak areas of the sample to those of the standards.

Mandatory Visualizations

Cross-Validation Workflow

The following diagram illustrates a typical workflow for the cross-validation of analytical methods.

Cross-Validation Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_comparison Comparison & Conclusion define_methods Define Analytical Methods (e.g., HPLC, LC-MS/MS) define_parameters Define Validation Parameters (ICH Guidelines) define_methods->define_parameters define_acceptance Define Acceptance Criteria define_parameters->define_acceptance validate_method_a Validate Method A define_acceptance->validate_method_a validate_method_b Validate Method B define_acceptance->validate_method_b analyze_samples Analyze Identical Samples with Both Methods validate_method_a->analyze_samples validate_method_b->analyze_samples compare_data Statistically Compare Results analyze_samples->compare_data assess_bias Assess Bias and Concordance compare_data->assess_bias conclusion Conclusion on Method Comparability assess_bias->conclusion

Caption: Workflow for the cross-validation of analytical methods.

Relationship Between Analytical Tests and Validation Parameters

This diagram shows the relationship between the analytical tests performed and the key validation parameters they address, according to ICH guidelines.

Validation Parameters cluster_tests Analytical Tests cluster_parameters Validation Parameters linearity_test Linearity & Range linearity Linearity linearity_test->linearity range Range linearity_test->range accuracy_test Accuracy (Recovery) accuracy Accuracy accuracy_test->accuracy precision_test Precision (Repeatability & Intermediate Precision) precision Precision precision_test->precision specificity_test Specificity/Selectivity specificity Specificity specificity_test->specificity lod_loq_test LOD & LOQ Determination lod LOD lod_loq_test->lod loq LOQ lod_loq_test->loq

Caption: Relationship between analytical tests and validation parameters.

References

Safety Operating Guide

Navigating the Safe Disposal of Tabernanthine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Tabernanthine, an iboga alkaloid, requires careful handling throughout its lifecycle, including its final disposition. This guide provides essential, step-by-step procedures for the safe and compliant disposal of this compound, ensuring the protection of personnel and the environment.

Core Principles of Chemical Waste Management

The disposal of any laboratory chemical, including this compound, should adhere to fundamental safety and environmental principles. All waste must be properly identified, labeled, and stored prior to disposal.[1] It is the responsibility of the individual laboratory worker to understand and follow established procedures for the safe disposal of all waste materials generated.[2] In cases of uncertainty, consulting with a supervisor or a designated laboratory safety coordinator is crucial.[1]

Step-by-Step Disposal Protocol for this compound

The following protocol is a comprehensive guide for the proper disposal of this compound waste. This procedure is based on general guidelines for hazardous and alkaloid chemical waste management.

1. Waste Identification and Segregation:

  • Characterize the Waste: Determine if the this compound waste is pure, in a solution, or mixed with other chemicals. This will dictate the appropriate disposal route.

  • Segregate Incompatible Wastes: Store this compound waste separately from incompatible materials such as strong acids, bases, and oxidizing agents to prevent dangerous reactions.[3][4][5][6]

2. Container Management:

  • Use Compatible Containers: Store this compound waste in containers made of compatible materials to prevent leaks or degradation. The original container is often the best choice.[2][5][7]

  • Proper Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name "this compound."[5] Avoid using abbreviations or chemical formulas.[5] The label should also include the date the waste was generated.[2]

  • Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when adding waste.[2][5]

3. Disposal of Non-Contaminated and Decontaminated Materials:

  • Empty Containers: Empty this compound containers should be triple-rinsed with an appropriate solvent capable of removing the chemical residue.[5][7] The rinsate must be collected and treated as hazardous waste.[5] After triple-rinsing, the container can be disposed of in the regular trash.[5][7] Before disposal, deface or remove the original label.[7]

  • Contaminated Labware: Glassware and other labware contaminated with this compound should be decontaminated by rinsing with a suitable solvent. The rinsate is to be collected as hazardous waste. If the labware cannot be decontaminated, it must be disposed of as hazardous waste.[5]

4. Final Disposal:

  • Engage a Licensed Waste Management Company: The most recommended and safest method for the final disposal of this compound waste is to contract a specialized chemical waste management company.[8] These companies are equipped to handle all aspects of disposal, including packaging, transport, treatment, and final disposition in an environmentally sound manner.[8]

  • University or Institutional Procedures: For researchers in academic or institutional settings, follow the specific chemical waste disposal procedures established by your institution's Environmental Health and Safety (EHS) office.[2][4] This typically involves arranging for a scheduled waste pickup.[4][5]

  • Avoid Improper Disposal: Under no circumstances should this compound or its waste be disposed of down the drain or in the regular trash without proper decontamination.[5][8] Evaporation of chemical waste is also not an acceptable disposal method.[7]

Experimental Protocols

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

Tabernanthine_Disposal_Workflow start Start: this compound Waste Generated identify 1. Identify & Characterize Waste (Pure, Solution, Mixture) start->identify segregate 2. Segregate from Incompatibles (Acids, Bases, Oxidizers) identify->segregate containerize 3. Place in Labeled, Compatible Container segregate->containerize store 4. Store Securely in Designated Area containerize->store contact_ehs 5. Contact Institutional EHS or Licensed Waste Disposal Company store->contact_ehs pickup 6. Arrange for Waste Pickup contact_ehs->pickup end End: Proper Disposal Complete pickup->end

Caption: Workflow for the proper disposal of this compound waste.

This procedural guidance, based on established best practices for chemical waste management, provides a framework for the safe and compliant disposal of this compound. Adherence to these steps is essential for protecting laboratory personnel and the environment. Always consult your institution's specific safety protocols and regulatory requirements.

References

Essential Safety and Logistics for Handling Tabernanthine

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial to minimize exposure. The selection of appropriate PPE should be based on a risk assessment of the specific procedures being undertaken.[3]

Summary of Personal Protective Equipment (PPE) Requirements

PPE CategorySpecificationRationale
Hand Protection Wear two pairs of compatible chemical-resistant gloves (e.g., nitrile).[3][4] The outer glove should be disposed of immediately after handling.Prevents skin contact and absorption. Double-gloving provides an additional barrier and allows for safe removal of a potentially contaminated outer layer.[5]
Eye and Face Protection Use chemical safety goggles and a face shield when there is a risk of splashes or aerosol generation.[6] Eyeglasses with side shields are not sufficient.[6]Protects mucous membranes of the eyes and face from accidental splashes of liquids or contact with airborne particles.[5]
Body Protection A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs should be worn.[4]Prevents contamination of personal clothing and skin.
Respiratory Protection A NIOSH-certified N95 or higher respirator is recommended if there is a potential for generating airborne powders or aerosols.[5][6] A surgical mask is not adequate.[5]Protects the respiratory system from inhalation of the compound, which can be a primary route of exposure.

Operational Plan for Handling Tabernanthine

1. Preparation and Engineering Controls:

  • Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet, to contain any potential spills or aerosols.[4]

  • Restricted Access: The handling area should be clearly marked with warning signs, and access should be restricted to authorized personnel only.[4]

  • Emergency Equipment: Ensure that a safety shower, eyewash station, and spill kit are readily accessible.[2][7]

2. Handling Procedures:

  • Avoid Ingestion and Inhalation: Do not eat, drink, or smoke in the laboratory.[2][8] Avoid actions that could generate dust or aerosols.

  • Personal Hygiene: Wash hands thoroughly with soap and water before and after handling the compound, and before leaving the laboratory.[4]

  • Glove Technique: When wearing double gloves, one glove should be under the gown cuff and the other over it to ensure no skin is exposed.[4] Gloves should be changed regularly or immediately if contaminated.[4][5]

3. Spill Management:

  • Immediate Action: In case of a spill, evacuate the area and alert others.

  • Containment: Use appropriate absorbent materials from a chemical spill kit to contain the spill.

  • Cleaning: Decontaminate the area according to your institution's established procedures for hazardous materials.

  • PPE for Spills: When cleaning a large spill, a chemical cartridge-type respirator may be necessary.[5]

Disposal Plan

All waste generated from handling this compound, including contaminated PPE, glassware, and excess compound, must be treated as hazardous waste.

  • Waste Segregation: Collect all this compound waste in clearly labeled, sealed, and puncture-resistant containers.

  • Container Labeling: The waste container must be labeled with the words "Hazardous Waste" and a description of the contents.

  • Disposal Method: Dispose of the waste through an approved hazardous waste disposal service in accordance with local, state, and federal regulations.[8][9][10] Do not dispose of this compound down the drain or in the regular trash.[7] For non-flushable medicines where a take-back program is unavailable, mixing the substance with an unappealing material like coffee grounds or cat litter before placing it in a sealed container in the trash is a suggested method for household disposal, but laboratory settings require more stringent protocols.[11]

Handling Workflow for this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Decontamination cluster_disposal Waste Disposal cluster_ppe_removal PPE Removal prep1 Don Personal Protective Equipment (PPE) prep2 Prepare designated handling area (fume hood) prep1->prep2 handle1 Weigh and prepare this compound solution prep2->handle1 handle2 Perform experimental procedure handle1->handle2 clean1 Decontaminate work surfaces handle2->clean1 ppe1 Remove outer gloves handle2->ppe1 clean2 Segregate and label all waste clean1->clean2 dispose1 Store waste in a secure, designated area clean2->dispose1 dispose2 Arrange for licensed hazardous waste disposal dispose1->dispose2 ppe2 Remove gown and face shield ppe1->ppe2 ppe3 Remove inner gloves ppe2->ppe3 ppe4 Wash hands thoroughly ppe3->ppe4

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tabernanthine
Reactant of Route 2
Tabernanthine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.